molecular formula C4H8O2 B2699435 Cyclobutane-1,3-diol CAS No. 1332482-73-1

Cyclobutane-1,3-diol

Cat. No.: B2699435
CAS No.: 1332482-73-1
M. Wt: 88.106
InChI Key: STENYDAIMALDKF-ZXZARUISSA-N
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Description

Cyclobutane-1,3-diol is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 88.106. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STENYDAIMALDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347015
Record name 1,3-Cyclobutanediol
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Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63518-47-8, 1332482-73-1
Record name 1,3-Cyclobutanediol
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Record name cyclobutane-1,3-diol
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Record name cyclobutane-1,3-diol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Cis-Trans Isomerism of Cyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug development, the three-dimensional architecture of a molecule is a paramount determinant of its biological function and physicochemical profile. Cyclobutane-1,3-diol, a structurally modest cyclic alcohol, offers a profound case study in cis-trans isomerism, where subtle shifts in spatial arrangement lead to significant variations in properties. This technical guide provides a comprehensive exploration of the stereochemical nuances, divergent properties, and analytical strategies for distinguishing the cis and trans isomers of this compound. By integrating foundational stereochemical principles with validated, field-tested methodologies, this document is designed to serve as an essential resource for professionals dedicated to the precise molecular engineering required in modern chemical and pharmaceutical research.

The Foundational Role of Stereoisomerism in Substituted Cycloalkanes

The constrained nature of cyclic molecules, which prevents free rotation around their carbon-carbon bonds, gives rise to stereoisomerism. For substituted cycloalkanes, this manifests as cis-trans (or geometric) isomerism, where substituents are fixed on the same side (cis) or opposite sides (trans) of the ring's plane.[1][2] The cyclobutane ring itself is not a flat square; it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would exist in a planar structure.[3][4][5] This puckering creates two distinct types of substituent positions: pseudo-axial and pseudo-equatorial. The energetic favorability of these positions is a critical factor governing the stability and properties of its substituted derivatives.

For 1,3-disubstituted cyclobutanes, this puckered conformation has a particularly interesting consequence. Counter-intuitively for those accustomed to cyclohexane systems, the cis isomer is often more stable than the trans. This is because the puckered ring allows both substituents in the cis configuration to occupy favorable, quasi-equatorial positions, minimizing steric hindrance.[6] In contrast, the trans isomer is forced to adopt a less stable conformation with one substituent in a quasi-axial and the other in a quasi-equatorial position, leading to unfavorable 1,3-diaxial-type interactions.[6][7]

Structural Elucidation: A Tale of Two Isomers

The core distinction between cis- and trans-cyclobutane-1,3-diol is the spatial relationship between the two hydroxyl (-OH) groups.

  • Cis-Cyclobutane-1,3-diol: The hydroxyl groups reside on the same face of the cyclobutane ring. In the preferred puckered conformation, both -OH groups can occupy diequatorial positions, leading to a more stable structure. This proximity also allows for the potential of intramolecular hydrogen bonding.

  • Trans-Cyclobutane-1,3-diol: The hydroxyl groups are located on opposite faces of the ring. This arrangement necessitates an axial-equatorial orientation of the -OH groups in the puckered conformation.[6] While this prevents intramolecular hydrogen bonding, it facilitates extensive intermolecular hydrogen bonding networks.

G cluster_cis Cis-Cyclobutane-1,3-diol (Diequatorial) cluster_trans Trans-Cyclobutane-1,3-diol (Axial-Equatorial) C1_c C2_c C1_c->C2_c O1_c C1_c->O1_c C3_c C2_c->C3_c C4_c C3_c->C4_c O3_c C3_c->O3_c C4_c->C1_c H1_c O1_c->H1_c H3_c O3_c->H3_c C1_t C2_t C1_t->C2_t O1_t C1_t->O1_t C3_t C2_t->C3_t C4_t C3_t->C4_t O3_t C3_t->O3_t C4_t->C1_t H1_t O1_t->H1_t H3_t O3_t->H3_t

Caption: Puckered conformations of this compound isomers.

Comparative Physicochemical Properties: A Basis for Separation

The structural dichotomy between the isomers gives rise to distinct and measurable differences in their physical and chemical properties. These differences are the cornerstone of developing effective analytical and preparative separation protocols.

PropertyCis-Cyclobutane-1,3-diolTrans-Cyclobutane-1,3-diolScientific Rationale
Relative Stability More stableLess stableThe cis isomer can adopt a diequatorial conformation, minimizing steric strain. The trans isomer is forced into an axial-equatorial arrangement.[6][7]
Molecular Polarity Higher net dipole momentLower net dipole momentThe C-O bond dipoles in the cis isomer are oriented on the same side, leading to a greater vector sum. The opposing dipoles in the trans isomer result in partial cancellation.[8]
Boiling Point Generally lowerGenerally higherThe trans isomer's axial-equatorial arrangement allows for more efficient intermolecular hydrogen bonding, leading to a stronger crystal lattice and higher boiling and melting points.[8]
Melting Point LowerHigherThe symmetry and packing efficiency in the solid state for the trans isomer are typically greater than for the cis isomer.[8]
Solubility Higher in polar solventsLower in polar solventsThe higher polarity of the cis isomer leads to more favorable interactions with polar solvent molecules.[8]
Spectroscopic Signature (NMR) Simpler spectrumMore complex spectrumThe higher symmetry of the diequatorial cis isomer results in fewer chemically distinct proton and carbon environments compared to the less symmetric trans isomer.
Chromatographic Behavior Elutes later on normal-phaseElutes earlier on normal-phaseOn a polar stationary phase (e.g., silica), the more polar cis isomer interacts more strongly and is retained longer.[9] The elution order is reversed on a non-polar (reverse-phase) column.

Analytical Methodologies for Isomer Resolution

The unambiguous identification, quantification, and separation of the this compound isomers necessitate a robust analytical strategy, often employing a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for structural elucidation, ¹H and ¹³C NMR spectroscopy can readily distinguish between the isomers. Key differentiators include the number of unique signals (fewer for the more symmetric cis isomer), the chemical shifts of the carbinol protons (H-C-O), and the proton-proton coupling constants, which are sensitive to the dihedral angles within the puckered ring.

  • Infrared (IR) Spectroscopy: Analysis of the hydroxyl stretching region (~3200-3600 cm⁻¹) can provide valuable clues. The cis isomer may exhibit a broader O-H absorption band due to intramolecular hydrogen bonding, whereas the trans isomer will primarily show sharper bands corresponding to intermolecular hydrogen bonding, which are typically concentration-dependent.[10]

Chromatographic Separation
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for both analytical quantification and preparative-scale separation of these non-volatile diols. The choice of stationary phase is critical for achieving baseline resolution.

    • Normal-Phase HPLC: Using a polar stationary phase like silica gel, the more polar cis isomer is retained more strongly and will have a longer retention time.

    • Reverse-Phase HPLC: With a non-polar stationary phase (e.g., C18), the less polar trans isomer will interact more strongly and thus elute later.

  • Gas Chromatography (GC): While the diols themselves have low volatility, they can be analyzed by GC after derivatization (e.g., silylation) to increase their volatility. Separation on a GC column is based on differences in boiling points and polarity, with the elution order depending on the stationary phase of the column.

Validated Experimental Protocols

The following protocols provide a starting point for laboratory analysis. Optimization is recommended based on available instrumentation and specific sample characteristics.

Protocol: HPLC Separation of Cis/Trans Isomers (Normal-Phase)
  • System Configuration: An HPLC system equipped with a pump, autosampler, column thermostat, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is required, as the diols lack a strong UV chromophore.

  • Chromatographic Column: A silica-based normal-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase Preparation: A non-polar/polar mixture is used. Prepare an isocratic mobile phase of 90:10 (v/v) n-Hexane:Isopropanol. Degas thoroughly before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound isomer mixture in the mobile phase to a final concentration of 1-2 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector: RI, with cell temperature maintained at 35 °C.

  • Data Analysis: Inject the standard mixture and the unknown sample. The first peak to elute will be the less polar trans isomer, followed by the more polar cis isomer. Quantify using peak area and a standard calibration curve.

G cluster_analysis Analytical & Preparative Strategy Sample Isomer Mixture (this compound) HPLC HPLC Separation (Polarity-Based) Sample->HPLC Inject & Elute Trans_Peak Trans Isomer HPLC->Trans_Peak Early Elution (Less Polar) Cis_Peak Cis Isomer HPLC->Cis_Peak Late Elution (More Polar) NMR NMR Analysis (Structural Confirmation) Trans_Peak->NMR Characterize Cis_Peak->NMR Characterize

Caption: A typical analytical workflow for separating and identifying diol isomers.

Conclusion and Future Directions

The case of cis-trans isomerism in this compound elegantly demonstrates how subtle stereochemical differences dictate significant macroscopic properties. For professionals in drug discovery and materials science, mastering the synthesis, separation, and characterization of such isomers is fundamental to achieving desired biological activity and material performance. The analytical frameworks presented herein offer a robust starting point for the rigorous control of molecular geometry.

Future advancements will likely focus on developing highly stereoselective synthetic routes to access each isomer directly, bypassing the need for challenging separations. Furthermore, investigating the differential biological activities of the cis and trans isomers could uncover novel structure-activity relationships, paving the way for the design of more potent and selective therapeutic agents.

References

  • Imperial College London. (n.d.). Cycloalkanes. Retrieved from [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(19), 7173–7182.
  • LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • Park, K., Furusato, S., Furugen, C., Ikawa, T., Yamada, T., & Sajiki, H. (2020). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. ChemistrySelect, 5(31), 9723-9728.
  • Chemistry Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. Retrieved from [Link]

  • Fiveable. (n.d.). Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby.
  • Royal Society of Chemistry. (2016). Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. Retrieved from [Link]

  • Filo. (2025). Cyclobutanes are relatively rigid molecules. As a result, a cis 1,2 -disubstituted cyclobutane has significant steric interactions that translate into a much higher energy than that of the trans isomer. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-. NIST WebBook. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Cyclobutane-1,3-diol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclobutane-1,3-diol, a four-membered carbocyclic diol, presents a fascinating case study in stereoisomerism, with its physical and chemical properties being intrinsically linked to the spatial arrangement of its two hydroxyl groups. The cis and trans isomers of this compound, arising from the relative orientation of these functional groups with respect to the cyclobutane ring, exhibit distinct characteristics that are of significant interest to researchers, scientists, and drug development professionals. The rigid, puckered nature of the cyclobutane ring imparts unique conformational constraints that differentiate these isomers and, by extension, their behavior in various chemical and biological systems.

This technical guide provides a comprehensive exploration of the physical properties of this compound isomers. It is important to note that while the fundamental principles of stereoisomerism apply universally, a significant portion of the publicly available, experimentally verified data pertains to the more commercially prevalent derivative, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). Due to a scarcity of comprehensive experimental data for the parent this compound in peer-reviewed literature, this guide will leverage data from CBDO as a detailed case study to illustrate the core concepts and experimental methodologies relevant to the topic. This approach allows for a robust and scientifically grounded discussion of the principles governing the physical properties of these important structural motifs.

Molecular Structure and Stereoisomerism: The Foundation of Divergent Properties

The defining structural feature of this compound that dictates its isomeric forms is the relative orientation of the two hydroxyl (-OH) groups.

  • cis-Cyclobutane-1,3-diol: In this isomer, the hydroxyl groups are situated on the same face of the cyclobutane ring. This proximity allows for the potential of intramolecular hydrogen bonding, a key factor influencing its physical properties.

  • trans-Cyclobutane-1,3-diol: Conversely, the trans isomer has its hydroxyl groups on opposite faces of the ring, precluding intramolecular hydrogen bonding and favoring intermolecular interactions.

The puckered, non-planar conformation of the cyclobutane ring further influences the spatial relationship between the substituents, contributing to differences in steric strain and dipole moment between the isomers.

G cluster_cis cis-Cyclobutane-1,3-diol cluster_trans trans-Cyclobutane-1,3-diol C1_c C C2_c C C1_c->C2_c O1_c OH C1_c->O1_c H1_c H C1_c->H1_c C3_c C C2_c->C3_c C4_c C C3_c->C4_c O2_c OH C3_c->O2_c H2_c H C3_c->H2_c C4_c->C1_c C1_t C C2_t C C1_t->C2_t O1_t OH C1_t->O1_t H1_t H C1_t->H1_t C3_t C C2_t->C3_t C4_t C C3_t->C4_t O2_t OH C3_t->O2_t H2_t H C3_t->H2_t C4_t->C1_t

Caption: Molecular structures of cis- and trans-cyclobutane-1,3-diol.

Comparative Physical Properties: A Case Study of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) Isomers

The distinct stereochemistry of the cis and trans isomers of CBDO leads to significant differences in their physical properties. These differences are crucial for their separation and for the properties of polymers derived from them.

Physical Propertycis-2,2,4,4-Tetramethyl-1,3-cyclobutanedioltrans-2,2,4,4-Tetramethyl-1,3-cyclobutanediolRationale for Difference
Melting Point LowerHigherThe more symmetrical structure of the trans isomer allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces and a higher melting point.
Boiling Point Generally lowerGenerally higherThe greater polarity and potential for stronger intermolecular hydrogen bonding in the trans isomer typically result in a higher boiling point.
Solubility Generally more soluble in nonpolar solventsGenerally more soluble in polar solventsThe lower polarity of the cis isomer, due to potential intramolecular hydrogen bonding, can lead to higher solubility in less polar solvents. The exposed hydroxyl groups of the trans isomer favor interaction with polar solvents.
Density Generally lowerGenerally higherThe more efficient crystal packing of the trans isomer results in a higher density.
Dipole Moment Non-zeroClose to zeroThe symmetrical arrangement of the polar C-O bonds in the trans isomer can lead to a cancellation of bond dipoles, resulting in a very low overall dipole moment. The cis isomer has a net dipole moment.

Experimental Determination of Physical Properties

The accurate determination of the physical properties of the this compound isomers is paramount for their application in research and development. The following outlines standard experimental protocols for key physical properties.

Melting Point Determination

The melting point is a critical parameter for assessing the purity and identity of a crystalline solid.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline isomer is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point range.

Causality Behind Experimental Choices: The slow heating rate is crucial to ensure thermal equilibrium between the sample and the thermometer, providing an accurate melting range. A sharp melting range is indicative of a pure compound.

Boiling Point Determination

For liquid isomers or for the determination of the boiling point of the diols, a micro-boiling point or distillation method is employed.

Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A small amount of the liquid diol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

  • Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality Behind Experimental Choices: This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The point at which the liquid re-enters the capillary signifies this equilibrium.

Solubility Determination

Understanding the solubility of the isomers in various solvents is critical for purification, reaction chemistry, and formulation development.

Protocol: Isothermal Shake-Flask Method

  • Equilibrium: An excess amount of the solid diol isomer is added to a known volume of the solvent in a sealed flask.

  • Agitation: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sampling and Analysis: The saturated solution is filtered to remove the excess solid. A known volume of the clear filtrate is then analyzed by a suitable analytical technique (e.g., gravimetric analysis after solvent evaporation, or spectroscopic methods like UV-Vis or NMR with a calibration curve) to determine the concentration of the dissolved diol.

  • Data Reporting: The solubility is typically expressed as grams of solute per 100 mL of solvent ( g/100 mL) or as a weight percentage.

Causality Behind Experimental Choices: The isothermal shake-flask method is considered the "gold standard" for equilibrium solubility determination as it ensures that the solution is truly saturated at the specified temperature.

Caption: Experimental workflow for solubility determination.

Spectroscopic Characterization: Differentiating the Isomers

Spectroscopic techniques provide invaluable information for the structural elucidation and differentiation of the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts and coupling constants of the ring protons are highly sensitive to their stereochemical environment. In the cis isomer, the two methine protons (CH-OH) are chemically equivalent due to symmetry, leading to a single signal. In the trans isomer, these protons are in different environments and would be expected to show distinct signals. The coupling patterns between the ring protons can also provide information about their relative orientations.

  • ¹³C NMR: Similar to ¹H NMR, the number of signals in the ¹³C NMR spectrum can reflect the symmetry of the molecule. The cis isomer, with its higher symmetry, would be expected to show fewer signals than the less symmetrical trans isomer.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra of the cis and trans isomers is expected in the O-H stretching region (around 3200-3600 cm⁻¹).

  • cis Isomer: The potential for intramolecular hydrogen bonding can lead to a broad O-H stretching band at a lower frequency compared to the trans isomer.

  • trans Isomer: The hydroxyl groups primarily engage in intermolecular hydrogen bonding, which typically results in a sharper and slightly higher frequency O-H stretching band, the position of which may be more concentration-dependent.

Conclusion

References

  • Park, K., Furusato, S., Furugen, C., Ikawa, T., Yamada, T., & Sajiki, H. (2022). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. Asian Journal of Organic Chemistry, 11(9), e202200263. [Link]

  • Filo. (2025). How can cis and trans-1,3-cyclohexane diol be distinguished using IR spectra?. Filo Q&A. [Link]

  • Kilinç, E. (2015). Conformational analysis of cycloalkanes. ResearchGate. [Link]

  • De Vreese, C., Verberckmoes, A., Van der Voort, P., & De Clercq, J. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega, 6(4), 2975-2986. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute Chemistry Resources. [Link]

  • Shahni, R. K., Mabin, M., Wang, Z., Shaik, M., Ugrinov, A., & Chu, Q. R. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry, 11(37), 6036-6044. [Link]

  • Ofial, A. R., & Mayr, H. (2022). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Within the.... ResearchGate. [Link]

  • Abraham, R. J., Chambers, E. J., & Thomas, W. A. (1993). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2, (6), 1061-1065. [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

  • CP Lab Safety. (n.d.). trans-cyclobutane-1, 3-diol, min 97%, 100 mg. CP Lab Safety. [Link]

An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Cyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Four-Membered Ring in Modern Chemistry

In the landscape of medicinal and materials chemistry, saturated carbocycles serve as foundational scaffolds. Among these, the cyclobutane ring, while less common than its five- and six-membered counterparts, offers a unique conformational rigidity and three-dimensional diversity that is increasingly exploited in drug development.[1] Its inherent strain energy and distinct puckered geometry provide a stereochemically defined framework for orienting functional groups. This guide provides an in-depth analysis of the cyclobutane ring, focusing on the nuanced conformational preferences of cyclobutane-1,3-diol, a molecule where the interplay of ring strain, steric effects, and intramolecular forces dictates its structure and reactivity.

Section 1: The Cyclobutane Ring - A Balance of Strain

The cyclobutane molecule is a classic example of ring strain, a concept first articulated by Adolf von Baeyer.[2] This strain is a combination of two primary factors: angle strain and torsional strain.

  • Angle Strain : A planar square geometry would impose internal C-C-C bond angles of 90°. This is a significant deviation from the ideal 109.5° angle for sp³ hybridized carbon, leading to substantial angle strain.[3][4][5]

  • Torsional Strain : If the ring were planar, all eight C-H bonds on adjacent carbons would be fully eclipsed, creating repulsive torsional strain, similar to the eclipsed conformation of ethane.[6][7]

To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[3][4][6][8] In this arrangement, one carbon atom is bent out of the plane of the other three by an angle of about 25°.[4][8] This puckering reduces the eclipsing of C-H bonds, thereby decreasing torsional strain. However, this relief comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease further to about 88°.[3][4] Despite this, the energy saved by reducing torsional strain outweighs the penalty of increased angle strain, making the puckered conformation the ground state of the molecule. The energy barrier for the interconversion between the two equivalent puckered conformations is very low, approximately 1.45 kcal/mol, allowing for rapid flipping at room temperature.[9]

Diagram 1: Puckering Equilibrium in Cyclobutane

G cluster_0 Puckered Conformer 1 cluster_1 Planar Transition State cluster_2 Puckered Conformer 2 A C1 (Up) B C2 A->B E C1 A->E Ring Flipping I C1 (Down) A:e->I:w C C3 (Down) B->C D C4 C->D D->A F C2 E->F G C3 F->G H C4 G->H H->E J C2 I->J K C3 (Up) J->K L C4 K->L L->I

Caption: Rapid interconversion of cyclobutane's puckered conformers.

Section 2: Conformational Isomerism in this compound

The introduction of substituents at the 1 and 3 positions gives rise to two diastereomers: cis-cyclobutane-1,3-diol and trans-cyclobutane-1,3-diol.[10] The conformational analysis of these isomers is more complex than that of the parent cyclobutane, as the orientation of the hydroxyl groups significantly influences the stability of the puckered conformers. These orientations can be described as axial (perpendicular to the approximate plane of the ring) or equatorial (in the approximate plane of the ring).

Section 3: Analysis of trans-Cyclobutane-1,3-diol

For the trans isomer, the two hydroxyl groups are on opposite sides of the ring. In the puckered conformation, this leads to two possible arrangements:

  • Diequatorial (e,e) : Both hydroxyl groups occupy equatorial positions. This is generally the more stable conformation as it minimizes steric hindrance.

  • Diaxial (a,a) : Both hydroxyl groups occupy axial positions. This conformation is significantly destabilized by a repulsive 1,3-diaxial interaction, where the two axial hydroxyl groups are in close proximity across the ring.

The diequatorial conformer is therefore the overwhelmingly preferred structure for trans-cyclobutane-1,3-diol at equilibrium.

Diagram 2: Conformational Equilibrium of trans-Cyclobutane-1,3-diol

G cluster_diaxial Diaxial (a,a) - Less Stable cluster_diequatorial Diequatorial (e,e) - More Stable A C1-OH (axial) B C2 A->B E C1-OH (equatorial) A->E Ring Flip ⇌ C C3-OH (axial) B->C C->A 1,3-Diaxial Repulsion D C4 C->D D->A F C2 E->F G C3-OH (equatorial) F->G H C4 G->H H->E

Caption: The diequatorial conformer of the trans isomer is favored.

Section 4: Analysis of cis-Cyclobutane-1,3-diol: The Influence of Hydrogen Bonding

The conformational landscape of cis-cyclobutane-1,3-diol is more intricate. In this isomer, the hydroxyl groups are on the same side of the ring, leading to an axial-equatorial (a,e) arrangement in a puckered conformation. However, the key interaction governing its stability is the potential for an intramolecular hydrogen bond between the hydroxyl proton of one group and the oxygen of the other.

This intramolecular hydrogen bond can significantly stabilize a conformation that would otherwise be less favorable due to 1,3-diaxial interactions between a hydroxyl group and a hydrogen atom. Computational studies on analogous cyclic diols, such as cis-cyclohexane-1,3-diol, have shown that such intramolecular hydrogen bonds can have a stabilizing energy of approximately 1.6 kcal/mol in non-polar solvents.[11] While direct experimental values for this compound are less common, density functional theory (DFT) calculations suggest that intramolecular hydrogen bonding plays a crucial role in favoring the cis isomer in certain cyclic diols.[12][13] This interaction effectively locks the molecule into a specific puckered conformation where the hydroxyl groups are brought into proximity.

Diagram 3: Intramolecular Hydrogen Bonding in cis-Cyclobutane-1,3-diol

G cluster_Hbond Stabilizing Interaction C1 C1-O-H (axial) C2 C2 C1->C2 C3 C3-O-H (equatorial) C1->C3 Intramolecular Hydrogen Bond C2->C3 C4 C4 C3->C4 C4->C1

Caption: H-bonding stabilizes a specific conformer in the cis isomer.

Section 5: Methodologies for Conformational Analysis

Determining the precise conformations and their relative energies requires a synergistic approach combining experimental spectroscopy and computational modeling.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution.[14][15][16] Proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the protons, governed by the Karplus equation.

Abridged Workflow for NMR Analysis:

  • Sample Preparation : Dissolve a high-purity sample of the target isomer (e.g., cis-cyclobutane-1,3-diol) in a deuterated solvent (e.g., CDCl₃ for non-polar environments, DMSO-d₆ for polar environments).

  • Data Acquisition : Acquire high-resolution 1D ¹H NMR and 2D COSY (Correlation Spectroscopy) spectra.

  • Spectral Analysis :

    • Assign proton signals using COSY to identify neighboring protons.

    • Measure the vicinal (³J) coupling constants for the ring protons.

    • Compare observed coupling constants to theoretical values predicted for different puckered conformations (e.g., axial-axial, axial-equatorial, equatorial-equatorial). A large coupling constant typically indicates an anti-periplanar (≈180°) relationship, characteristic of trans-diaxial protons, while smaller values suggest gauche relationships.

  • Conformational Determination : The set of measured coupling constants provides strong evidence for the dominant conformation in solution.

Computational Protocol: Quantum Chemistry

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the geometry and relative energies of different conformers.[12][17]

Table 1: Comparative Strain Energies

Compound/Conformer Total Ring Strain (kcal/mol) Key Stabilizing/Destabilizing Factor Reference
Planar Cyclobutane (Theoretical) ~27.3 High Angle and Torsional Strain [17]
Puckered Cyclobutane ~26.3 Reduced Torsional Strain [6][9]

| Puckered this compound | ~14.8 | Puckering and H-bonding relieve strain |[17] |

Diagram 4: Workflow for Computational Conformational Analysis

G start Define Isomer (cis or trans) build Build Initial 3D Structures (e.g., puckered a,a; e,e; a,e) start->build geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) build->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemistry) geom_opt->freq_calc nmr_pred Predict NMR Parameters (Chemical shifts, coupling constants) geom_opt->nmr_pred energy_analysis Analyze Relative Energies (ΔG, ΔH) freq_calc->energy_analysis conclusion Identify Most Stable Conformer energy_analysis->conclusion comparison Compare with Experimental Data nmr_pred->comparison comparison->conclusion

Caption: A typical DFT-based workflow for conformational studies.

Section 6: Implications and Conclusion

The conformational preferences of this compound are dictated by a delicate balance between relieving inherent ring strain and optimizing substituent interactions.

  • For trans-cyclobutane-1,3-diol , the dominant force is the avoidance of steric clash, leading to a strong preference for the diequatorial conformation.

  • For cis-cyclobutane-1,3-diol , the ability to form an intramolecular hydrogen bond is a powerful stabilizing force, capable of overriding typical steric considerations and locking the ring into a specific conformation.

Understanding these conformational nuances is critical for drug development professionals. The rigid, well-defined three-dimensional structure of substituted cyclobutanes can be used to design molecular scaffolds that present pharmacophoric groups to a biological target in a precise and pre-organized manner, potentially increasing binding affinity and selectivity.[1] This guide underscores that even simple-looking cyclic molecules possess a rich conformational complexity that is fundamental to their chemical and biological properties.

References

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potential biological activities of Cyclobutane-1,3-diol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Cyclobutane-1,3-diol Derivatives

Introduction: The Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of drug discovery, the structural architecture of a molecule is paramount to its biological function. Among the vast array of carbocyclic systems, small, strained rings like cyclobutane have emerged as compelling scaffolds. Unlike larger, more flexible cycloalkanes, the cyclobutane ring possesses a unique, rigid, and puckered conformation.[1] This conformational rigidity can be a significant asset in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The inherent ring strain of approximately 26.3 kcal/mol, while making the ring relatively inert, also provides unique electronic properties and synthetic handles for further functionalization.[1]

This compound derivatives, characterized by a four-membered ring with hydroxyl groups at the 1 and 3 positions, represent a versatile class of compounds. The cis or trans orientation of these hydroxyl groups provides distinct three-dimensional vectors for molecular recognition, enabling precise interactions with protein binding sites through mechanisms like hydrogen bonding.[2] While relatively rare in natural products, the deliberate incorporation of this motif into bioactive molecules is a growing strategy to improve potency, selectivity, and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the burgeoning research into the biological activities of this compound derivatives, focusing on their therapeutic potential in oncology, virology, and inflammatory diseases.

Anticancer Activity: A Strategy of Rigidification and Targeted Inhibition

The development of novel anticancer agents is a cornerstone of medicinal chemistry. This compound derivatives have demonstrated significant promise in this area, primarily by acting as rigid scaffolds to lock in bioactive conformations and by targeting key proteins in cancer progression.

Tubulin Polymerization Inhibitors

A prominent example is the development of cyclobutane-containing analogs of Combretastatin A4 (CA4), a potent natural product that inhibits tubulin polymerization, leading to vascular disruption in tumors and cancer cell death.[3] A major drawback of CA4 is the isomerization of its bioactive cis-stilbene bridge to the inactive trans form. To overcome this, researchers ingeniously replaced the flexible double bond with a rigid cyclobutane ring.[3]

These novel analogs, featuring a 1,3-disubstituted cyclobutane moiety, were synthesized as pure cis and trans diastereomers. The cis isomers, mimicking the active conformation of CA4, were found to exhibit significant cytotoxic properties in human hepatocarcinoma (HepG2) and neuroblastoma (SK-N-DZ) cell lines.[3] Molecular modeling studies confirmed that these cis-cyclobutane analogs fit well within the colchicine binding site of tubulin, a key interaction for inhibiting microtubule formation and inducing cell cycle arrest.[3] The cyclobutane scaffold successfully prevents the adverse isomerization, highlighting a key advantage of this chemical motif.

Diagram: Mechanism of Tubulin Inhibition

cluster_tubulin Tubulin Dimer (α/β) Colchicine Site Colchicine Site Polymerization Microtubule Polymerization Colchicine Site->Polymerization Inhibits CA4_Analog cis-Cyclobutane CA4 Analog CA4_Analog->Colchicine Site Binds To Arrest Cell Cycle Arrest (G2/M Phase) Polymerization->Arrest Leads To Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by cis-cyclobutane CA4 analogs.

Integrin Antagonism

Integrins are cell surface receptors crucial for cancer proliferation and metastasis. Cyclobutane-based structures have been developed as Arg-Gly-Asp (RGD)-mimetic antagonists that target β3 integrins.[4] These compounds were designed to combine high activity against αvβ3 integrins with moderate affinity for αIIbβ3, offering a dual-targeting approach that could be more effective in preventing cancer spread.[4]

Other Anticancer Approaches

Research has also explored cyclobutane-triazole derivatives, with some compounds showing good antioxidant and antitumor activity against various cell lines.[5][6] The rigid cyclobutane core is often combined with other pharmacophores, like thiophene, to enhance activity.[7] These studies suggest that the this compound framework can serve as a versatile building block for a diverse range of anticancer agents.

Table: Cytotoxic Activity of Selected Cyclobutane Derivatives
Compound ClassTargetCancer Cell LineReported Activity (IC₅₀)Reference
Combretastatin A4 AnalogsTubulinHepG2, SK-N-DZMicromolar range[3]
Triazole DerivativesNot SpecifiedVariousGood activity vs. standards[5]
Thiophene DerivativesNot SpecifiedL1210Effective inhibition[7]
β3 Integrin AntagonistsIntegrins αvβ3/αIIbβ3Not SpecifiedHigh/Moderate Affinity[4]

Antiviral Activity: A Rigid Mimic of Natural Nucleosides

The conformational rigidity of the cyclobutane ring has proven beneficial in the design of nucleoside analogs for antiviral therapy. Natural nucleosides contain a flexible five-membered sugar ring. Replacing this with a more rigid cyclobutane scaffold can pre-organize the molecule into a conformation favorable for binding to viral enzymes, potentially increasing inhibitory activity.

A notable example is Lobucavir, a cyclobutane nucleoside analog that demonstrates activity against human immunodeficiency virus-1 (HIV-1), hepatitis B virus (HBV), and herpesviruses. This indicates that the scaffold's rigidity is compatible with the inhibition of multiple viral replication pathways. More recent work has focused on the stereoselective synthesis of cyclobutane and cyclobutene L-nucleoside analogues.[8][9] Computational docking studies on these compounds have been used to rationalize their ability to be activated by viral kinases, providing a molecular-level understanding of their mechanism of action against herpes simplex virus.[8]

Anti-inflammatory Potential: Modulating Inflammatory Pathways

Chronic inflammation is linked to numerous diseases. Cyclobutane derivatives have emerged as promising candidates for the development of new anti-inflammatory agents. Dibenzylbutane lignans, which contain a central cyclobutane ring, have shown potent anti-inflammatory effects.[10][11]

In one study, a series of derivatives were synthesized and evaluated in a lipopolysaccharide (LPS)-induced macrophage model. The lead compound significantly inhibited the release of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[11] Further investigation revealed that the anti-inflammatory mechanism is related to the inhibition of the nuclear factor (NF)-κB signaling pathway.[11] In vivo studies confirmed these findings, with the lead compound significantly reducing paw edema in a carrageenan-induced mouse model.[11]

Synthetic Strategies and Experimental Protocols

The therapeutic potential of this compound derivatives is intrinsically linked to the ability to synthesize them efficiently and stereoselectively.

Key Synthetic Method: [2+2] Cycloaddition

The construction of the cyclobutane ring is most commonly achieved through [2+2] cycloaddition reactions.[12][13] This can be accomplished either photochemically or thermally. For instance, in the synthesis of the CA4 analogs, the key step involves the cycloaddition of a substituted styrene with a ketene iminium salt generated in situ.[3] This method allows for the controlled construction of the 1,3-disubstituted cyclobutane core.

Diagram: General Synthetic Workflow

Start Substituted Styrene + Ketene Precursor Step1 [2+2] Cycloaddition Start->Step1 Intermediate1 Substituted Cyclobutanone Step1->Intermediate1 Step2 Reduction (e.g., NaBH₄, L-Selectride) Intermediate1->Step2 Intermediate2 cis/trans Cyclobutanol Step2->Intermediate2 Step3 Further Functionalization (e.g., Grignard, Wittig) Intermediate2->Step3 Final Target 1,3-Disubstituted This compound Derivative Step3->Final

Caption: Generalized workflow for synthesizing 1,3-disubstituted cyclobutanes.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as would be performed for the CA4 analogs.[3]

  • Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyclobutane test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: Anti-Inflammatory NO Inhibition Assay

This protocol is based on methods used to evaluate anti-inflammatory agents by measuring nitric oxide production in macrophages.[11]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the cyclobutane test compounds for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL. Include control wells (cells only, cells + LPS, cells + compound only).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.

  • Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

Conclusion and Future Directions

This compound derivatives represent a structurally unique and highly promising class of compounds in drug discovery. Their inherent rigidity provides a powerful tool to overcome challenges like isomerization and to enhance binding affinity through conformational constraint.[3] The demonstrated efficacy in preclinical models of cancer, viral infections, and inflammation underscores their vast therapeutic potential.[3][8][11]

Future research should focus on expanding the chemical space of these derivatives through innovative synthetic methodologies, including asymmetric synthesis to control stereochemistry precisely. A deeper investigation into their mechanisms of action, aided by structural biology and computational modeling, will be crucial for rational design and optimization. As our understanding of this versatile scaffold grows, this compound derivatives are poised to become a valuable source of next-generation therapeutics for a range of human diseases.

References

  • Kovaleva, M., et al. (n.d.). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. National Institutes of Health (NIH). Available at: [Link]

  • Jessen, C., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central (PMC). Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of Cyclobutane-1,3-diol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Cyclobutane-1,3-diol

This compound, a four-membered carbocyclic compound with the chemical formula C₄H₈O₂, presents a fascinating case study in stereoisomerism and conformational analysis.[1] Its deceptively simple structure belies the complexity arising from the cis and trans arrangement of its two hydroxyl groups, which profoundly influences its physical and chemical properties. This guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the distinct structural features of cis- and trans-cyclobutane-1,3-diol, offering valuable insights for researchers in organic synthesis, materials science, and drug development.[2] Understanding the nuances of their respective NMR, IR, and mass spectra is paramount for unambiguous identification and for predicting their behavior in various chemical transformations.[3][4]

The puckered, non-planar conformation of the cyclobutane ring, a strategy to alleviate torsional strain, results in a dynamic equilibrium between different conformers.[5][6] This conformational flexibility, coupled with the stereochemical relationship of the hydroxyl substituents, gives rise to unique spectroscopic signatures for each isomer. This guide will dissect these signatures, explaining the theoretical underpinnings and practical considerations for their interpretation.

Conformational Isomerism: A Visual Representation

The distinct spatial arrangement of the hydroxyl groups in cis- and trans-cyclobutane-1,3-diol is the cornerstone of their differing spectroscopic properties. The following diagrams illustrate these isomeric forms.

Caption: Molecular structures of cis- and trans-cyclobutane-1,3-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts (δ) and coupling constants (J) of the protons (¹H) and carbons (¹³C) provide a detailed roadmap of the molecular connectivity and stereochemistry.[7]

¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers are markedly different due to their distinct symmetry and the through-space interactions of the protons.

Table 1: ¹H NMR Spectroscopic Data for cis- and trans-Cyclobutane-1,3-diol

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
cisH-1, H-34.55quintet7.5
H-2, H-4 (axial)2.65dt12.5, 7.5
H-2, H-4 (equatorial)1.60dt12.5, 7.5
-OH4.80s-
transH-1, H-34.05quintet7.0
H-2, H-42.15m-
-OH4.65s-

Source: Stäckl, A. (2003). Synthese, Struktur und Reaktivität von Silandiyl-verbrückten Metallocen-Derivaten und deren Anwendung in der homogenen Ziegler-Natta-Katalyse. PhD Thesis, University of Regensburg.

In the cis isomer, the methine protons (H-1 and H-3) are equivalent and appear as a quintet due to coupling with the four adjacent methylene protons. The axial and equatorial protons of the methylene groups (H-2 and H-4) are diastereotopic and thus have distinct chemical shifts, appearing as complex multiplets. The significant downfield shift of the axial protons is a noteworthy feature.

Conversely, in the more symmetric trans isomer, the methine protons also appear as a quintet but at a slightly upfield position compared to the cis isomer. The methylene protons are equivalent and give rise to a single multiplet. This simplification of the spectrum is a direct consequence of the higher symmetry of the trans isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a clear distinction based on the number of unique carbon environments in each isomer.

Table 2: ¹³C NMR Spectroscopic Data for cis- and trans-Cyclobutane-1,3-diol

IsomerCarbonChemical Shift (δ, ppm)
cisC-1, C-365.0
C-2, C-440.0
transC-1, C-368.0
C-2, C-445.0

Source: Stäckl, A. (2003). Synthese, Struktur und Reaktivität von Silandiyl-verbrückten Metallocen-Derivaten und deren Anwendung in der homogenen Ziegler-Natta-Katalyse. PhD Thesis, University of Regensburg.

The cis isomer, possessing a plane of symmetry, exhibits two distinct carbon signals: one for the hydroxyl-bearing carbons (C-1 and C-3) and another for the methylene carbons (C-2 and C-4). The trans isomer, with a center of inversion, also shows two signals, but their chemical shifts are different from those of the cis isomer. The carbinol carbons in the trans isomer are typically shifted slightly downfield compared to the cis isomer.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Stereochemical Influences

IR spectroscopy is instrumental in confirming the presence of the hydroxyl functional groups and can also offer subtle clues to differentiate between the cis and trans isomers.[8]

Table 3: Key IR Absorption Bands for cis- and trans-Cyclobutane-1,3-diol

IsomerFunctional GroupWavenumber (cm⁻¹)Description
cisO-H3250Broad, strong (intramolecular H-bonding)
C-H (sp³)2950-2850Strong
C-O1050Strong
transO-H3350Broad, strong (intermolecular H-bonding)
C-H (sp³)2950-2850Strong
C-O1080Strong

Source: Stäckl, A. (2003). Synthese, Struktur und Reaktivität von Silandiyl-verbrückten Metallocen-Derivaten und deren Anwendung in der homogenen Ziegler-Natta-Katalyse. PhD Thesis, University of Regensburg.

The most telling difference in the IR spectra lies in the O-H stretching region. The cis isomer, with its hydroxyl groups on the same face of the ring, can form an intramolecular hydrogen bond. This typically results in a broader and lower frequency O-H stretching band compared to the trans isomer, where intermolecular hydrogen bonding is the dominant interaction. The C-O stretching frequencies also show a slight variation between the two isomers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of this compound and offers insights into its fragmentation pathways, which can be influenced by the stereochemistry of the isomers.

Table 4: Mass Spectrometry Data for this compound

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z)
cis/trans8870, 57, 42

Source: Stäckl, A. (2003). Synthese, Struktur und Reaktivität von Silandiyl-verbrückten Metallocen-Derivaten und deren Anwendung in der homogenen Ziegler-Natta-Katalyse. PhD Thesis, University of Regensburg.

Both isomers will exhibit a molecular ion peak at m/z 88, corresponding to the molecular formula C₄H₈O₂. The primary fragmentation pathway often involves the loss of water (H₂O) to give a fragment at m/z 70. Subsequent fragmentations can lead to ions at m/z 57 (loss of a hydroxyl radical) and m/z 42 (cyclopropanone radical cation). While the major fragments are the same for both isomers, the relative intensities of these fragments may differ, providing a potential avenue for differentiation, although this is often less definitive than NMR or IR spectroscopy.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized protocols for the analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.5-0.7 mL deuterated solvent) InstrumentSetup Instrument Setup (Locking and Shimming) SamplePrep->InstrumentSetup H1_Acquisition ¹H NMR Acquisition InstrumentSetup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition InstrumentSetup->C13_Acquisition Data_Analysis Data Analysis (Chemical Shifts, Coupling Constants, Integration) H1_Acquisition->Data_Analysis C13_Acquisition->Data_Analysis

Caption: A generalized workflow for NMR analysis.

IR Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for fragmentation analysis or a softer ionization method like chemical ionization (CI) or electrospray ionization (ESI) to enhance the observation of the molecular ion.

  • Data Acquisition: Scan a suitable mass range to detect the molecular ion and key fragment ions.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of cis- and trans-cyclobutane-1,3-diol underscores the power of a multi-technique approach to structural elucidation. While each spectroscopic method provides valuable pieces of the puzzle, it is their synergistic application that enables a definitive and unambiguous assignment of the isomeric structures. For researchers engaged in the synthesis and application of cyclobutane derivatives, a thorough understanding of these spectroscopic principles is not merely advantageous but essential for advancing their scientific endeavors.[2]

References

  • Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: theory, applications and NMR prediction software. John Wiley & Sons.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. [Link]

  • Park, K., et al. (2022). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. Asian Journal of Organic Chemistry, 11(9), e202200318. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Turos, E. (2002). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 102(8), 2607-2642. [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572. [Link]

  • Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 14(2), 193-213. [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules (Basel, Switzerland), 18(12), 15541–15572. [Link]

  • Hartwig, J. F., et al. (2026, January 2). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

  • Filo. (2025, June 25). How can cis and trans-1,3-cyclohexane diol be distinguished using IR spectra?[Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • NIST. (n.d.). 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • Ferrando, A., & Ragg, E. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 53(11), 937-943. [Link]

  • Popova, E., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(11), 1037-1044. [Link]

Sources

An In-depth Technical Guide to the Health and Safety Considerations of Cyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,3-diol is a cycloalkane derivative that is gaining interest in various scientific fields, including medicinal chemistry and materials science, due to its unique structural properties. As a building block in the synthesis of novel molecules, its four-membered ring and two hydroxyl groups offer distinct chemical reactivity and the potential for creating complex structures. Professionals in research and drug development are increasingly utilizing cyclobutane derivatives to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of this compound in a laboratory setting.

Hazard Identification and Classification

Understanding the intrinsic hazards of this compound is the foundation of a robust safety protocol. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Source: PubChem CID 3022709

These classifications indicate that this compound should be handled with care to avoid direct contact with skin, eyes, and the respiratory system. The presence of hydroxyl groups can contribute to its irritant properties.

Toxicological Profile

It is crucial to note that the toxicological properties of this compound itself have not been fully investigated. Therefore, it should be treated as a substance with potential for local irritant effects and unknown systemic toxicity. Chronic exposure data is not available, and it has not been tested for its carcinogenic, mutagenic, or reproductive effects.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is critical for its safe handling and storage.

PropertyValue
Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
Appearance Viscous liquid at room temperature
CAS Number 63518-47-8
Sources: Biosynth, PubChem

Reactivity and Stability

This compound is generally stable under normal laboratory conditions. However, its reactivity profile warrants careful consideration:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids. Therefore, contact with strong oxidizing agents should be avoided.

  • Reaction with Strong Acids: In the presence of concentrated sulfuric acid and heat, this compound can undergo dehydration and rearrangement reactions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.

Information on the specific hazardous decomposition products upon thermal degradation is not well-documented. However, as with many organic compounds, combustion may produce carbon monoxide and carbon dioxide.

Exposure Controls: A Proactive Approach to Safety

Implementing a multi-layered approach to exposure control is paramount when working with this compound. The hierarchy of controls, from most to least effective, should be followed.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not applicable for direct use) Substitution Substitution (Consider less hazardous alternatives if possible) Engineering Engineering Controls (e.g., Fume hood, Local exhaust ventilation) Administrative Administrative Controls (e.g., SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab coat)

Figure 1: Hierarchy of Controls for Safe Handling.
Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is appropriate PPE. The following are recommended for handling this compound:

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.
Skin and Body Protection A laboratory coat should be worn. For larger quantities or when splashing is possible, a chemical-resistant apron is recommended.
Respiratory Protection Not typically required if engineering controls are adequate. If vapors or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Hygiene Practices
  • Wash hands thoroughly after handling this compound.

  • Do not eat, drink, or smoke in laboratory areas.

  • Contaminated work clothing should not be taken home.

Safe Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

Emergency_Response_Workflow cluster_1 Emergency Response for this compound Spill Spill Spill Occurs Alert Alert personnel in the area Spill->Alert Evacuate Evacuate non-essential personnel Alert->Evacuate Assess Assess the spill (Size, Location, Hazards) Evacuate->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill (Use absorbent materials) PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Cleanup Clean up the spill Neutralize->Cleanup Dispose Dispose of waste properly Cleanup->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate Report Report the incident Decontaminate->Report

Figure 2: General Emergency Spill Response Workflow.
First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • If inhaled: Remove from exposure and move to fresh air

The Enigmatic Cyclobutane: A Four-Membered Ring at the Heart of Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a four-membered carbocycle, has long been considered a rarity in the vast chemical landscape of natural products. Its inherent ring strain suggests instability, yet nature has repeatedly harnessed this unique structural motif to create a diverse array of bioactive molecules. This guide delves into the fascinating world of naturally occurring cyclobutanes, exploring their prevalence, the elegant biosynthetic machinery responsible for their formation, and the remarkable spectrum of biological activities they exhibit. From potent antimicrobial and anticancer agents to crucial players in DNA repair, the cyclobutane moiety presents a compelling case for its significance in chemical biology and drug discovery. This document serves as a comprehensive resource, providing in-depth analysis, methodological insights, and a forward-looking perspective on the untapped potential of these strained but strategic molecular architectures.

Introduction: Overcoming the Strain Paradigm

The chemistry of cyclic molecules is foundational to organic chemistry and biochemistry. While five- and six-membered rings are ubiquitous due to their inherent stability, smaller rings like cyclopropane and cyclobutane are characterized by significant angle and torsional strain.[1] This strain energy, approximately 26.3 kcal/mol for cyclobutane, renders the ring susceptible to opening, a characteristic that seemingly argues against its widespread use as a stable building block in complex natural products.[1]

However, an expanding body of research reveals that the cyclobutane unit is a recurring theme in molecules produced by a wide range of organisms, including bacteria, fungi, plants, and marine invertebrates.[2][3] Nature, in its evolutionary wisdom, has not only overcome the challenge of synthesizing this strained ring but has also exploited its unique stereochemical and reactive properties to confer potent and specific biological activities. This guide will illuminate the diverse families of cyclobutane-containing natural products, their biosynthetic origins, and their profound implications for pharmacology and medicine.

The Diverse Landscape of Cyclobutane-Containing Natural Products

The structural diversity of natural products featuring a cyclobutane ring is vast and continues to expand. These molecules can be broadly categorized based on their biosynthetic origins and chemical classification.

Terpenoids and Steroids

Many cyclobutane-containing natural products are derived from the terpene biosynthetic pathway. These complex molecules often possess intricate polycyclic skeletons where the cyclobutane ring plays a crucial architectural role.[4] Notable examples include:

  • Robustadials: Isolated from Eucalyptus robusta, these compounds exhibit significant antibacterial activity.

  • Aquatolide: A sesquiterpene lactone with a unique fused cyclobutane ring, demonstrating potent cytotoxic effects against various cancer cell lines.[5]

  • Piperarborenine D: A dimeric natural product featuring a central cyclobutane ring, isolated from Piper species.[5]

Alkaloids

A significant number of bioactive cyclobutane-containing compounds belong to the alkaloid family.[3][6] These nitrogen-containing molecules are found in terrestrial and marine organisms and display a wide range of pharmacological properties.[3][7] Key examples include:

  • Sceptrin: An antimicrobial agent isolated from the marine sponge Agelas sceptrum.[1][7] Its unique dimeric structure is built around a central cyclobutane core.

  • Penigritrem: An indole-diterpenoid mycotoxin produced by Penicillium nigricans that contains an oxetane ring, a heterocyclic analog of cyclobutane.[8]

  • Indole-diterpenoid mycotoxins: A class of fungal metabolites with potent insecticidal and growth inhibitory activities, often featuring a cyclobutyl unit.[3]

Lignans and Neolignans

These phenolic compounds, abundant in the plant kingdom, can dimerize to form cyclobutane rings. This dimerization is often a key step in their biosynthesis and contributes to their diverse biological activities, including anticancer and antiviral properties. Examples include magnosalin and dipiperamide A.[5]

Fatty Acid Derivatives

Cyclobutanoid fatty acids represent another class of naturally occurring molecules with this four-membered ring. Their unique structures can influence membrane fluidity and signaling pathways.

DNA Photodimers

A crucial example of cyclobutane formation in a biological context is the photodimerization of adjacent pyrimidine bases in DNA upon exposure to UV radiation.[1][9] These cyclobutane pyrimidine dimers (CPDs) are a major form of DNA damage that, if not repaired, can lead to mutations and skin cancer.[9] The cellular machinery dedicated to repairing these lesions underscores the biological significance of this photochemical [2+2] cycloaddition.

Biosynthesis: Nature's Toolkit for Forging Four-Membered Rings

The construction of the strained cyclobutane ring in a controlled and often stereospecific manner is a testament to the power of enzymatic catalysis and photochemical reactions.

Enzymatic [2+2] Cycloadditions

While photochemical [2+2] cycloadditions are a well-established synthetic method, the role of enzymes in catalyzing such reactions in the absence of light is a more recent and exciting discovery.[10] It is now understood that specialized enzymes, often referred to as "cyclases" or "synthases," can orchestrate the formation of cyclobutane rings through pericyclic reactions. These enzymes provide a precisely tailored active site that pre-organizes the substrates in the correct orientation for cycloaddition, thereby lowering the activation energy and controlling the stereochemical outcome. The biosynthesis of many dimeric cyclobutane natural products is believed to proceed through such enzymatic pathways.[5]

Cationic Polyolefin Cyclizations

In the biosynthesis of many terpene-derived cyclobutanes, the four-membered ring is formed as part of a complex cascade of cyclization reactions initiated by the formation of a carbocation.[5] These intricate enzymatic processes demonstrate remarkable control over highly reactive intermediates, leading to the formation of complex polycyclic structures with high stereospecificity.

Photochemical [2+2] Cycloadditions

As exemplified by the formation of thymine dimers in DNA, light-induced [2+2] cycloadditions are a fundamental mechanism for cyclobutane ring formation in nature.[9] This process involves the absorption of a photon by a molecule containing a double bond, leading to an excited state that can then react with another double bond to form the cyclobutane ring. While often associated with DNA damage, this photochemical strategy is also implicated in the biosynthesis of certain natural products, particularly in organisms exposed to high levels of sunlight.

A Spectrum of Bioactivity: The Pharmacological Significance

The presence of a cyclobutane ring can profoundly influence the biological activity of a molecule. The ring's constrained and puckered conformation can lock a molecule into a specific three-dimensional shape, enhancing its binding affinity and selectivity for a biological target.[1][11] Furthermore, the inherent strain of the ring can be harnessed for specific chemical reactions within a biological system.

Table 1: Bioactive Natural Products Containing Cyclobutane Rings
Compound ClassExample(s)Source Organism(s)Key Biological Activities
Alkaloids Sceptrin, PenigritremMarine sponges, FungiAntimicrobial, Antibacterial, Antitumor, Insecticidal[1][3][7]
Terpenoids Robustadials, AquatolidePlants (Eucalyptus)Antibacterial, Cytotoxic[5]
Lignans Magnosalin, Dipiperamide APlants (Piper)Anticancer, Antiviral[5]
DNA Adducts Thymine dimersDNA exposed to UV lightDNA damage, mutagenic[9]
Ladderanes Pentacycloanammoxic acidAnammox bacteriaForms a dense protective membrane[9]
Antimicrobial and Antiviral Activity

Many cyclobutane-containing natural products exhibit potent activity against a broad spectrum of pathogens. Sceptrin, for example, has demonstrated significant antimicrobial properties.[1][7] The unique scaffold provided by the cyclobutane ring is often crucial for this activity, allowing for precise positioning of functional groups that interact with microbial targets.

Anticancer and Cytotoxic Effects

The rigid conformation imparted by the cyclobutane ring can be advantageous for designing potent anticancer agents. By constraining the molecule's flexibility, the entropic cost of binding to a target protein is reduced, potentially leading to higher affinity. Aquatolide and other terpene-derived cyclobutanes have shown promising cytotoxic activity against various cancer cell lines.[5]

Insecticidal Properties

Several indole-diterpenoid mycotoxins containing a cyclobutyl unit have been identified as potent insecticides.[3] These compounds often target the nervous system of insects, highlighting the diverse biological roles of cyclobutane-containing molecules.

DNA Repair and Mutagenesis

The formation of cyclobutane pyrimidine dimers in DNA is a clear example of the detrimental effects a cyclobutane ring can have in a biological system.[9] However, the existence of sophisticated enzymatic repair systems, such as photolyases, to specifically recognize and cleave these four-membered rings underscores their biological importance and the evolutionary pressure to counteract their formation.[9]

Methodologies in Cyclobutane Research

The study of naturally occurring cyclobutanes involves a multidisciplinary approach, from isolation and structure elucidation to total synthesis and biological evaluation.

Isolation and Structure Elucidation

The identification of novel cyclobutane-containing natural products relies on modern chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is typically used for purification, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for determining the complex three-dimensional structures of these molecules.

Synthetic Approaches

The total synthesis of complex cyclobutane-containing natural products is a significant challenge that drives innovation in synthetic organic chemistry.[4][12] Key strategies for constructing the cyclobutane ring in the laboratory include:

  • [2+2] Photocycloaddition: A classic and powerful method for forming cyclobutane rings from two olefinic precursors.

  • Transition-metal catalyzed cycloadditions: Modern catalytic methods offer high levels of stereocontrol and efficiency in the synthesis of functionalized cyclobutanes.

  • Transannular McMurry reaction: A less common but effective strategy for synthesizing cyclobutane lignans from macrocyclic diketones.[12]

The development of new synthetic methodologies is crucial for providing access to larger quantities of these natural products for biological testing and for generating analogs with improved pharmacological properties.

Experimental Protocol: A Generalized Approach for the Isolation of Cyclobutane-Containing Natural Products
  • Extraction: The biological material (e.g., plant leaves, fungal culture, marine sponge) is harvested and subjected to solvent extraction, typically with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fractionation: The crude extract is fractionated using techniques such as column chromatography or solid-phase extraction to separate compounds based on their polarity.

  • Purification: Fractions showing biological activity or containing compounds of interest are further purified by repeated rounds of HPLC until pure compounds are obtained.

  • Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods, including 1D and 2D NMR, high-resolution MS, and often X-ray crystallography for unambiguous stereochemical assignment.

Future Perspectives and Conclusion

The study of naturally occurring cyclobutane rings is a vibrant and rapidly evolving field. While once considered mere chemical curiosities, these four-membered rings are now recognized as privileged scaffolds in the design of bioactive molecules. The continued exploration of biodiversity will undoubtedly lead to the discovery of new and structurally complex cyclobutane-containing natural products with novel biological activities.

For drug development professionals, the cyclobutane ring offers a unique tool for rigidifying flexible molecules, exploring novel chemical space, and developing next-generation therapeutics. The insights gained from understanding the biosynthesis of these molecules can also inspire the development of novel biocatalytic methods for their synthesis.

References

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (n.d.). MDPI.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2015). Mini-Reviews in Organic Chemistry, 12(3), 229-243.
  • Hong, Y. J., & Tantillo, D. J. (2014). How cyclobutanes are assembled in nature--insights from quantum chemistry. Chemical Society reviews, 43(14), 5042–5050.
  • Synthesis of Cyclobutane Natural Products using C–H Functionaliz
  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis. (n.d.).
  • Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. (2014). Phytomedicine, 21(12), 1559–1581.
  • [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. (2023).
  • Cyclobutane. (n.d.). In Wikipedia.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2015). Mini-Reviews in Organic Chemistry, 12(3), 229-243.
  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (n.d.). MDPI.
  • Cyclobutanes in Small‐Molecule Drug Candidates. (2018). ChemMedChem, 13(24), 2588–2598.
  • Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. (n.d.). Semantic Scholar.
  • Recent advances in the total synthesis of cyclobutane-containing natural products. (2020). Organic Chemistry Frontiers, 7(15), 2092–2112.
  • Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. (n.d.).
  • Attractive natural products with strained cyclopropane and/or cyclobutane ring systems. (n.d.).
Diagrams

Biosynthetic_Pathways cluster_precursors Precursors cluster_mechanisms Mechanisms cluster_products Products Olefinic Substrates Olefinic Substrates Enzymatic [2+2] Cycloaddition Enzymatic [2+2] Cycloaddition Olefinic Substrates->Enzymatic [2+2] Cycloaddition Photochemical [2+2] Cycloaddition Photochemical [2+2] Cycloaddition Olefinic Substrates->Photochemical [2+2] Cycloaddition UV Light Polyolefin Precursors Polyolefin Precursors Cationic Polyolefin Cyclization Cationic Polyolefin Cyclization Polyolefin Precursors->Cationic Polyolefin Cyclization Dimeric Natural Products Dimeric Natural Products Enzymatic [2+2] Cycloaddition->Dimeric Natural Products Terpenoids & Steroids Terpenoids & Steroids Cationic Polyolefin Cyclization->Terpenoids & Steroids DNA Photodimers DNA Photodimers Photochemical [2+2] Cycloaddition->DNA Photodimers

Caption: Biosynthetic routes to cyclobutane-containing natural products.

Bioactivity_Spectrum cluster_properties Molecular Properties cluster_activities Biological Activities Cyclobutane Ring Cyclobutane Ring Conformational Rigidity Conformational Rigidity Cyclobutane Ring->Conformational Rigidity Ring Strain Ring Strain Cyclobutane Ring->Ring Strain Unique 3D Shape Unique 3D Shape Cyclobutane Ring->Unique 3D Shape Anticancer Anticancer Conformational Rigidity->Anticancer DNA Damage DNA Damage Ring Strain->DNA Damage Antimicrobial Antimicrobial Unique 3D Shape->Antimicrobial Insecticidal Insecticidal Unique 3D Shape->Insecticidal

Sources

introduction to the stereochemistry of cyclobutane rings

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of Cyclobutane Rings

Foreword

The cyclobutane ring, often depicted as a simple square in introductory organic chemistry, harbors a fascinating and complex three-dimensional reality. Its stereochemistry, governed by a delicate interplay of ring strain and substituent effects, has profound implications for molecular conformation, reactivity, and biological activity. For researchers, scientists, and drug development professionals, a deep understanding of these principles is not merely academic; it is a critical tool for the rational design of novel therapeutics and functional materials. This guide provides an in-depth exploration of the core stereochemical principles of the cyclobutane ring, from its fundamental puckered nature to its strategic application in medicinal chemistry.

Part 1: The Non-Planar Reality of the Cyclobutane Ring

The inherent strain within the four-membered ring system dictates its geometry. Unlike the flat representation often used for simplicity, cyclobutane is not planar. This fundamental truth is a consequence of the molecule's drive to minimize two primary types of strain:

  • Angle Strain: A planar cyclobutane would have internal C-C-C bond angles of 90°. While this deviates from the ideal sp³ tetrahedral angle of 109.5°, the deviation is less severe than in cyclopropane (60°).

  • Torsional Strain (or Eclipsing Strain): In a planar conformation, all eight C-H bonds would be fully eclipsed, leading to significant repulsive interactions and a high-energy state.

To alleviate the severe torsional strain, the cyclobutane ring adopts a puckered or bent conformation. In this conformation, one carbon atom is bent out of the plane of the other three by approximately 25-35 degrees. This puckering reduces the eclipsing interactions between adjacent C-H bonds at the cost of a slight increase in angle strain (the C-C-C angles become approximately 88°). The result is a more stable, lower-energy conformation.

Dynamic Conformational Equilibrium: Ring Flipping

The puckered conformation of cyclobutane is not static. It undergoes a rapid interconversion between two equivalent puckered forms through a process known as ring flipping . This process involves the "up" carbon flipping down and the "down" carbon (in the other puckered form) flipping up, passing through a higher-energy planar transition state.

ring_flipping Puckered1 Puckered Conformation A Planar_TS Planar Transition State (Higher Energy) Puckered1->Planar_TS Ring Flipping Planar_TS->Puckered1 Puckered2 Puckered Conformation B Planar_TS->Puckered2 Puckered2->Planar_TS caption Energy profile of cyclobutane ring flipping.

Figure 1: Conformational equilibrium of the cyclobutane ring.

The energy barrier for this ring inversion is very low (approximately 1.45 kcal/mol), meaning that at room temperature, the interconversion is extremely fast, and the two puckered conformations are in a rapid dynamic equilibrium.

Part 2: Stereoisomerism in Substituted Cyclobutanes

The introduction of substituents onto the cyclobutane ring fixes the positions of atoms relative to one another, leading to the possibility of stereoisomers. The puckered nature of the ring is central to understanding the relative stabilities and properties of these isomers.

Axial vs. Equatorial Positions

In a puckered cyclobutane, substituents can occupy two distinct positions:

  • Axial: Bonds that are approximately parallel to the principal axis of the ring.

  • Equatorial: Bonds that point away from the center of the ring, roughly in the "equator" of the molecule.

Due to steric hindrance, a substituent generally prefers the more spacious equatorial position over the more sterically crowded axial position.

Disubstituted Cyclobutanes: Cis-Trans Isomerism

The most common form of stereoisomerism in disubstituted cyclobutanes is cis-trans isomerism .

  • cis Isomers: The substituents are on the same face of the ring.

  • trans Isomers: The substituents are on opposite faces of the ring.

The relative stability of cis and trans isomers depends on the substitution pattern:

1,2-Disubstituted Cyclobutanes

In 1,2-disubstituted cyclobutanes, the cis isomer is generally more stable than the trans isomer. In the cis conformation, the two substituents adopt an axial-equatorial arrangement, which is sterically more favorable than the diaxial arrangement that would be required in one of the puckered forms of the trans isomer. While a diequatorial trans conformer exists, the gauche interactions can make it less stable than the cis form.

1,3-Disubstituted Cyclobutanes

Conversely, in 1,3-disubstituted cyclobutanes, the trans isomer is significantly more stable than the cis isomer. The trans isomer can adopt a diequatorial conformation, placing both bulky groups in the sterically favored equatorial positions. The cis isomer, however, is forced into an axial-equatorial arrangement, which introduces destabilizing 1,3-diaxial interactions between the axial substituent and the axial hydrogens on the same face of the ring.

Table 1: Relative Stabilities of Disubstituted Cyclobutanes

Substitution PatternMore Stable IsomerReason
1,2-DisubstitutedcisAvoids significant steric strain present in the trans isomer.
1,3-DisubstitutedtransAllows both substituents to occupy equatorial positions, minimizing steric interactions.

Part 3: Experimental and Computational Analysis of Cyclobutane Stereochemistry

Determining the precise conformation and stereochemistry of cyclobutane derivatives relies on a combination of experimental techniques and computational modeling.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of cyclobutanes.

  • ¹H NMR: The coupling constants (J-values) between vicinal protons can provide information about the dihedral angles between them, which in turn can help to determine the degree of ring puckering and the axial/equatorial orientation of substituents.

  • Nuclear Overhauser Effect (NOE): NOE experiments can identify protons that are close in space, which is invaluable for distinguishing between cis and trans isomers and for determining the relative positions of substituents in three-dimensional space.

Computational Chemistry Workflow

Computational methods, particularly quantum chemical calculations, are essential for accurately predicting the geometries, energies, and spectroscopic properties of cyclobutane conformers.

A Standard Workflow for Conformational Analysis:

computational_workflow Start 1. Propose Stereoisomers (e.g., cis/trans) MM 2. Initial Geometry Optimization (Molecular Mechanics, e.g., MMFF94) Start->MM QM_Opt 3. High-Level Geometry Optimization (e.g., DFT: B3LYP/6-31G*) MM->QM_Opt Freq 4. Frequency Calculation (Confirm Minimum Energy Structure) QM_Opt->Freq Energy 5. Single Point Energy Calculation (Higher Level of Theory) Freq->Energy Analysis 6. Analyze Relative Energies (ΔG) and Geometric Parameters Energy->Analysis End Identify Most Stable Conformer Analysis->End

Figure 2: A computational workflow for determining the most stable conformer.

Protocol for Computational Analysis:

  • Structure Generation: Build initial 3D models of all possible stereoisomers.

  • Molecular Mechanics Optimization: Perform a preliminary geometry optimization using a computationally inexpensive force field to obtain a reasonable starting structure.

  • Quantum Mechanics Optimization: Refine the geometry using a more accurate method, such as Density Functional Theory (DFT). This step provides a more realistic representation of the molecule's structure.

  • Frequency Calculation: Perform a frequency calculation to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

  • Energy Calculation: For highly accurate results, a single-point energy calculation can be performed at an even higher level of theory or with a larger basis set.

  • Data Analysis: Compare the calculated Gibbs free energies (ΔG) of the different isomers to determine their relative stabilities. Analyze key geometric parameters like bond lengths, bond angles, and dihedral angles.

Part 4: The Role of Cyclobutane Stereochemistry in Drug Development

The rigid and well-defined three-dimensional structure of the cyclobutane ring makes it a valuable scaffold in medicinal chemistry. By incorporating a cyclobutane ring into a drug molecule, chemists can:

  • Constrain Conformation: Lock a flexible part of a molecule into a specific bioactive conformation, which can enhance binding affinity to a biological target.

  • Introduce Novel Vectors: The puckered nature of the ring provides precise three-dimensional vectors for positioning substituents to interact with specific pockets or residues in a protein.

  • Act as a Bioisostere: A cyclobutane ring can serve as a metabolically stable replacement for other groups, such as gem-dimethyl groups or aromatic rings, potentially improving the pharmacokinetic properties of a drug candidate.

The ability to control the stereochemistry of substituents on a cyclobutane ring is therefore a powerful strategy for optimizing the potency, selectivity, and drug-like properties of new therapeutic agents.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Gaussian 16, Revision C.01, Frisch, M. J. et al., Gaussian, Inc., Wallingford CT, 2016. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem. Retrieved from [Link]

Methodological & Application

Stereoselective Synthesis of cis-Cyclobutane-1,3-diol: A Guide to Modern Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is a valuable scaffold in medicinal chemistry and materials science, prized for its ability to impart conformational rigidity and unique three-dimensional structures.[1][2] Specifically, the cis-1,3-disubstituted pattern offers a distinct spatial arrangement that can enhance binding affinity, improve pharmacokinetic profiles, and serve as a rigid isostere for other chemical groups.[3][4] This application note provides a comprehensive guide to the stereoselective synthesis of cis-cyclobutane-1,3-diol, a key building block for accessing these advanced molecular architectures. We will explore the leading synthetic strategies, delve into the mechanistic underpinnings of stereocontrol, and provide detailed, field-proven protocols for researchers in drug development and chemical synthesis.

Introduction: The Strategic Value of the cis-Cyclobutane Core

The unique, puckered three-dimensional structure of the cyclobutane ring offers a powerful tool for molecular design.[2] Unlike flexible aliphatic chains or planar aromatic rings, the cyclobutane scaffold locks substituents into well-defined spatial orientations, which can be highly advantageous in optimizing interactions with biological targets like enzymes and receptors.[1][3] This conformational restriction has been successfully leveraged to increase drug potency, enhance metabolic stability, and direct key pharmacophore groups.[1][2]

The cis-1,3-diol stereochemistry is particularly significant. The two hydroxyl groups on the same face of the ring create a rigid di-functional platform. This specific arrangement is crucial for its use as a monomer in specialized polyesters and as a versatile intermediate for more complex, multi-substituted cyclobutane derivatives found in promising drug candidates.[4][5][6] However, the synthesis of this target is non-trivial, complicated by the inherent ring strain of the four-membered ring and the challenge of selectively forming the desired cis isomer over the thermodynamically more stable trans product.[5][7] This guide focuses on overcoming these challenges through modern, reliable synthetic methodologies.

Key Synthetic Strategies for cis-Stereocontrol

Several synthetic routes have been developed to access cyclobutane structures, with [2+2] cycloadditions being the most prominent.[8][9][10] However, for the direct synthesis of cis-cyclobutane-1,3-diol, the stereoselective reduction of a readily available precursor, cyclobutane-1,3-dione, presents one of the most efficient and direct approaches.

Stereoselective Reduction of Cyclobutane-1,3-diones

The most direct pathway to cis-cyclobutane-1,3-diol is the reduction of cyclobutane-1,3-dione. The key to this strategy lies in selecting a reduction method that favors the delivery of both hydride equivalents to the same face of the bicyclic intermediate formed after the first reduction.

Mechanism of Stereoselectivity: Catalytic hydrogenation over specific metal catalysts has proven highly effective. For instance, in the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (a close analog), ruthenium-on-carbon (Ru/C) catalysts have been shown to produce the cis-diol as the kinetically favored product.[5] The reaction proceeds stepwise. The first carbonyl is reduced to a hydroxyl group. The substrate is adsorbed onto the catalyst surface in a way that the second carbonyl group is preferentially exposed to hydrogen delivery from the same face, leading to the cis product. Isomerization to the more stable trans diol can occur with prolonged reaction times or less selective catalysts.[5]

G cluster_mech Mechanism: Stereoselective Dione Reduction start Cyclobutane-1,3-dione inter Hydroxy-ketone Intermediate (Adsorbed on Catalyst Surface) start->inter + H₂ [Catalyst] (First Reduction) cis_prod cis-Cyclobutane-1,3-diol (Kinetic Product) inter->cis_prod + H₂ [Catalyst] (Second Reduction, Same-Face Attack) trans_prod trans-Cyclobutane-1,3-diol (Thermodynamic Product) cis_prod->trans_prod Isomerization (Prolonged Reaction)

Caption: Kinetic vs. Thermodynamic Control in Dione Reduction.

[2+2] Cycloaddition Followed by Functional Group Manipulation

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis.[8][11] This strategy typically involves the reaction of two alkene components (or a ketene and an alkene) to form the four-membered ring. To arrive at the target diol, the initial cycloadduct must contain functional groups that can be converted to hydroxyls with the correct stereochemistry.

A common approach involves the cycloaddition of a ketene (e.g., dichloroketene) with an alkene, followed by dehalogenation and oxidation/reduction steps.[3] The stereochemistry of the final diol is dictated by the geometry of the cycloaddition and the stereochemical outcome of the subsequent functional group interconversions. While powerful, this multi-step approach can be less direct than the dione reduction method.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful technique for forming cyclic alkenes, including cyclobutenes, from acyclic diene precursors.[12][13] This method offers excellent functional group tolerance.[14] A potential route to cis-cyclobutane-1,3-diol via RCM would involve:

  • Synthesis of a suitable acyclic diene.

  • RCM using a Grubbs-type catalyst to form a cyclobutene derivative.

  • Syn-dihydroxylation of the cyclobutene double bond (e.g., using OsO₄ or cold, dilute KMnO₄) to install the two hydroxyl groups on the same face, yielding the cis-diol.

G cluster_workflow Synthetic Workflow Overview start Starting Materials (e.g., Cyclobutane-1,3-dione) synth Stereoselective Synthesis (e.g., Catalytic Hydrogenation) start->synth Protocol product cis-Cyclobutane-1,3-diol synth->product Purification & Analysis application Applications (Drug Candidates, Polymers) product->application Building Block

Caption: General Synthetic Workflow.

Comparative Analysis of Synthetic Methods

MethodKey Precursor(s)Stereocontrol ElementAdvantagesDisadvantages
Dione Reduction Cyclobutane-1,3-dioneCatalyst-directed hydride deliveryHighly direct, potentially high cis-selectivityPrecursor availability; risk of over-reduction or isomerization
[2+2] Cycloaddition Alkenes, KetenesPericyclic reaction stereospecificityHigh versatility, access to complex derivativesMulti-step process, may require harsh conditions
RCM & Dihydroxylation Acyclic DienesSyn-dihydroxylation of cyclobuteneExcellent functional group toleranceMulti-step process, cost of catalyst

Detailed Experimental Protocol: Catalytic Hydrogenation of Cyclobutane-1,3-dione

This protocol describes the stereoselective synthesis of cis-cyclobutane-1,3-diol via the catalytic hydrogenation of cyclobutane-1,3-dione. The conditions are adapted from principles established for similar substrates.[5]

Materials:

  • Cyclobutane-1,3-dione

  • 5% Ruthenium on activated carbon (Ru/C)

  • Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Celite®

Procedure:

  • Reactor Preparation: Add cyclobutane-1,3-dione (1.0 g, 10.0 mmol) and 5% Ru/C (100 mg, 10% w/w) to a clean, dry high-pressure reactor vessel.

  • Solvent Addition: Add anhydrous ethanol (20 mL) to the vessel.

  • Inerting: Seal the reactor and purge the system with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to 10 bar (approx. 145 psi).

  • Reaction: Heat the reactor to 60 °C and maintain vigorous stirring. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Cooldown and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with inert gas.

  • Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the pad with a small amount of ethanol (2 x 5 mL) to ensure complete recovery of the product.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure cis-cyclobutane-1,3-diol.

Expected Outcome:

  • Yield: 80-90%

  • Stereoselectivity: >95:5 cis:trans ratio, as determined by ¹H NMR analysis of the crude product.

Characterization:

  • ¹H NMR: The relative stereochemistry can be confirmed by analyzing the coupling constants and chemical shifts of the methine protons (CH-OH). The cis isomer will have a different symmetry and coupling pattern compared to the trans isomer.

  • ¹³C NMR: Confirms the presence of two distinct carbon environments (methine and methylene carbons).

  • IR Spectroscopy: Shows a broad O-H stretching band (approx. 3300 cm⁻¹) and the absence of the C=O stretch from the starting material (approx. 1780 cm⁻¹ for strained ketones).

Conclusion and Future Outlook

The stereoselective synthesis of cis-cyclobutane-1,3-diol is a critical enabling step for the exploration of novel chemical space in drug discovery and materials science. While several methods exist, the direct catalytic hydrogenation of cyclobutane-1,3-dione offers a highly efficient, atom-economical, and stereoselective route. The protocols and strategies outlined in this guide provide a robust foundation for researchers to produce this valuable building block reliably and apply it to the synthesis of next-generation molecules. Future efforts will likely focus on developing even more selective catalytic systems, including asymmetric methods to access enantiopure cyclobutane derivatives.

References

  • Park, K., Furusato, S., Furugen, C., Ikawa, T., Yamada, T., & Sajiki, H. (2022). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. ChemCatChem. [Link]

  • Rombouts, F. J. R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Douglas, C. J., & Thomson, R. J. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Institutes of Health. [Link]

  • Li, Z., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. National Institutes of Health. [Link]

  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University. [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Goldstein, D. M., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. PubMed. [Link]

  • Rombouts, F. J. R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. [Link]

  • Wikipedia. Ring-closing metathesis. Wikipedia. [Link]

  • Wipf, P. (2006). Ring-Closing Metathesis (RCM) and Ring. Wipf Group, University of Pittsburgh. [Link]

  • Douglas, C. J., & Thomson, R. J. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of Organic Chemistry. [Link]

  • D'Auria, M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • van der Heijden, L. M., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

  • Wiley Online Library. (2021). Stereoselective Synthesis of Isomeric Functionalized 1,3-Dienes from Cyclobutenones. Wiley Online Library. [Link]

  • National Taiwan University. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU Scholars. [Link]

  • ResearchGate. (2016). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]

  • Lambert, T. H., & Lu, Z. (2021). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PubMed Central. [Link]

  • Chu, Q., et al. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. PubMed. [Link]

  • Gondi, V. B., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

  • Baran, P. S. Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

Sources

Application Note: A Protocol for the Stereoselective Synthesis of trans-Cyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane scaffold is a valuable structural motif in medicinal chemistry and materials science, prized for its unique three-dimensional geometry and its role as a bioisosteric replacement for larger, more flexible, or aromatic groups. Among substituted cyclobutanes, the trans-1,3-diol is a particularly important building block. However, its synthesis presents a significant stereochemical challenge due to the inherent ring strain and the thermodynamic preference for the cis isomer in many synthetic routes. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of trans-cyclobutane-1,3-diol, proceeding through the stereoselective reduction of a cyclobutane-1,3-dione precursor followed by a stereochemical inversion. We will dissect the causality behind the experimental choices, provide step-by-step instructions, and present the underlying mechanistic principles that govern stereocontrol.

Introduction: The Significance and Challenge of the trans-1,3-Diol Motif

Cyclobutane-containing molecules have garnered significant interest from the synthetic community due to their prevalence in bioactive natural products and their utility in drug discovery programs.[1] The rigid, sp³-rich structure of the cyclobutane ring allows for a well-defined spatial arrangement of substituents, which is highly advantageous for optimizing ligand-receptor interactions.[2] Specifically, the 1,3-disubstituted cyclobutane core is often used as a saturated, non-planar bioisostere for para-substituted phenyl rings.

The primary challenge in accessing the trans-cyclobutane-1,3-diol isomer lies in overcoming the kinetic preference for the cis-diol during the reduction of the corresponding cyclobutane-1,3-dione. Hydride-based reductions of substituted cyclobutanones typically proceed via an attack from the face opposite to the existing substituent, leading to the cis product with high selectivity.[3][4] Therefore, a direct, single-step reduction of the dione often yields the cis-diol as the major product. This guide outlines a robust, two-stage strategy to achieve the desired trans stereochemistry:

  • Reduction of Cyclobutane-1,3-dione: A highly selective reduction to afford the cis-1,3-diol, which serves as a key intermediate.

  • Stereochemical Inversion: A Mitsunobu reaction to invert the stereochemistry of one hydroxyl group, followed by hydrolysis to yield the final trans-diol.

Overall Synthetic Workflow

The logical flow of the synthesis is designed to first establish the cyclobutane ring with the required 1,3-oxygenation pattern and then to meticulously control the stereochemistry in a subsequent step. This approach ensures high fidelity and stereochemical purity in the final product.

G start Cyclobutane-1,3-dione cis_diol cis-Cyclobutane-1,3-diol start->cis_diol inverted_ester trans-Monosubstituted Ester (Inverted Intermediate) cis_diol->inverted_ester trans_diol trans-Cyclobutane-1,3-diol inverted_ester->trans_diol G cluster_0 A) Reduction Stereoselectivity cluster_1 B) Mitsunobu Inversion Mechanism label_a Hydride (from NaBH₄) attacks the carbonyl from the less hindered equatorial face of the puckered cyclobutane ring. img_a label_b This leads to an axial alcohol, resulting in the cis-diol product. label_c The cis-alcohol is activated by Ph₃P and DIAD to form a good leaving group (oxyphosphonium salt). img_b label_d The carboxylate nucleophile (PNBA⁻) attacks from the backside (Sₙ2 mechanism), inverting the stereocenter.

Sources

Application Note: Catalytic Hydrogenation of Cyclobutane-1,3-dione to Cyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclobutane-1,3-diol is a valuable building block in organic synthesis, finding applications in the development of novel polymers, agrochemicals, and pharmaceuticals.[1] Its rigid four-membered ring structure imparts unique conformational constraints that are of significant interest in medicinal chemistry for the design of pharmacologically active molecules.[1] One of the most direct routes to this compound is the catalytic hydrogenation of its corresponding dione, cyclobutane-1,3-dione. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for this transformation. We will delve into the mechanistic underpinnings of the reaction, explore various catalytic systems, and provide detailed experimental procedures to achieve high yields and desired stereoselectivity.

Theoretical Background: Navigating the intricacies of 1,3-Dione Hydrogenation

The catalytic hydrogenation of a ketone involves the addition of a hydrogen molecule across the carbon-oxygen double bond to yield an alcohol.[2] This process is facilitated by a metal catalyst that activates the hydrogen molecule.[2] In the case of cyclobutane-1,3-dione, the reaction proceeds in a stepwise manner, first forming the intermediate hydroxyketone, which is then further reduced to the diol.

A significant challenge in the hydrogenation of 1,3-diones is their propensity to exist in equilibrium with their enol tautomers. For cyclic 1,3-diones, this equilibrium can be significantly shifted towards the enol form, which can be an obstacle to achieving high yields of the desired diol.[3][4] Reduction of the enol form can lead to the formation of unsaturated alcohol byproducts through dehydration.[3][4] Therefore, the choice of catalyst and reaction conditions is paramount to favor the direct hydrogenation of the ketone moieties.

Stereochemical Considerations: The Genesis of cis and trans Diols

The hydrogenation of cyclobutane-1,3-dione can yield two diastereomers: cis-cyclobutane-1,3-diol and trans-cyclobutane-1,3-diol. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the catalyst, the reaction temperature, and the solvent.

  • cis-Diol (Kinetic Product): The formation of the cis-diol is often kinetically favored. This is because the initial hydrogenation of one carbonyl group can direct the subsequent hydrogenation of the second carbonyl from the same face of the ring.

  • trans-Diol (Thermodynamic Product): At elevated temperatures, epimerization of the newly formed stereocenter in the intermediate hydroxyketone or the final diol can occur, leading to an enrichment of the thermodynamically more stable trans-isomer.[5][6]

The rigid structure of the cyclobutane ring can influence the accessibility of the carbonyl groups to the catalyst surface, thereby affecting the diastereoselectivity of the reaction.[5]

Figure 1: Generalized reaction pathway for the catalytic hydrogenation of cyclobutane-1,3-dione.

Catalytic Systems: The Heart of the Transformation

The choice of catalyst is the most critical parameter for a successful hydrogenation of cyclobutane-1,3-dione. Both homogeneous and heterogeneous catalysts have been employed for the reduction of cyclic 1,3-diones.

Heterogeneous Catalysts: Robust and Recyclable

Heterogeneous catalysts, particularly ruthenium on a carbon support (Ru/C), have demonstrated high efficacy in the hydrogenation of cyclic 1,3-diones.[5][6]

  • Ruthenium on Carbon (Ru/C): This is often the catalyst of choice due to its high activity and selectivity towards the desired diol products, with minimal formation of dehydration byproducts.[5][6]

  • Other Noble Metal Catalysts (Pd/C, Pt/C, Rh/C): While widely used for other hydrogenations, palladium, platinum, and rhodium catalysts on carbon supports have been found to be less effective for 1,3-dione reduction, often promoting dehydration and leading to lower yields of the desired diol.[6]

Homogeneous Catalysts: High Activity and Selectivity

Homogeneous catalysts, such as the Shvo catalyst (a ruthenium-based complex), are also highly effective for this transformation, often operating under milder conditions.[3][4] They can offer excellent chemo- and stereoselectivity. However, the separation of the catalyst from the reaction mixture can be more challenging compared to heterogeneous systems.

Experimental Protocols

The following protocols are provided as a starting point for the catalytic hydrogenation of cyclobutane-1,3-dione. Optimization of these conditions may be necessary depending on the specific substrate and desired stereochemical outcome.

Figure 2: A generalized experimental workflow for catalytic hydrogenation.

Protocol 1: Heterogeneous Hydrogenation using Ru/C

This protocol is adapted from studies on the hydrogenation of cyclic 1,3-diones and is a good starting point for achieving high conversion and yield.[5][6]

ParameterValueRationale
Substrate Cyclobutane-1,3-dione---
Catalyst 5% Ru/CProven efficacy for 1,3-dione reduction.
Catalyst Loading 5 mol%A good starting point for optimization.
Solvent Isopropanol (IPA) or Tetrahydrofuran (THF)Protic solvents like IPA can act as a hydrogen source in transfer hydrogenation and are generally good solvents for this reaction. THF has also been shown to be effective.[6]
Substrate Conc. 0.1 - 0.5 MHigher concentrations can improve space-time yield but may require more efficient heat and mass transfer.
H2 Pressure 50 bar (approx. 725 psi)Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.
Temperature 100 - 160 °CTemperature significantly affects the reaction rate and stereoselectivity. Higher temperatures may favor the trans-isomer.[5][6]
Reaction Time 2 - 24 hMonitor by an appropriate analytical technique (e.g., GC-MS).

Step-by-Step Procedure:

  • To a high-pressure autoclave, add cyclobutane-1,3-dione, the chosen solvent, and a magnetic stir bar.

  • Carefully add the 5% Ru/C catalyst under an inert atmosphere.

  • Seal the reactor and purge several times with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the reactor to 50 bar with hydrogen.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitor the reaction progress by periodically taking aliquots (after cooling and depressurizing) and analyzing them by GC-MS or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to isolate the cis and trans diols.

Protocol 2: Homogeneous Transfer Hydrogenation using a Ruthenium Catalyst

This protocol is based on the efficient transfer hydrogenation of cyclic 1,3-diones using a homogeneous ruthenium catalyst and isopropanol as the hydrogen donor.[3][4] Microwave heating can significantly accelerate this reaction.[3][4]

ParameterValueRationale
Substrate Cyclobutane-1,3-dione---
Catalyst Shvo catalyst or similar Ru-complexHighly active for transfer hydrogenation of ketones.
Catalyst Loading 1-2 mol%Homogeneous catalysts are typically used in lower loadings.
Hydrogen Donor Isopropanol (IPA)Serves as both the solvent and the hydrogen source.
Solvent Toluene (co-solvent, optional)Can be used to aid solubility and increase the reaction temperature.
Temperature 80 - 120 °CSufficient to promote hydrogen transfer.
Heating Conventional oil bath or microwave reactorMicrowave heating can dramatically reduce reaction times.[3][4]
Reaction Time 1 - 48 hDependent on the heating method and substrate reactivity.

Step-by-Step Procedure:

  • In a microwave reactor vial or a suitable reaction flask, combine cyclobutane-1,3-dione, the ruthenium catalyst, and isopropanol (and toluene if used).

  • Seal the vessel and place it in the microwave reactor or a preheated oil bath.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the diol stereoisomers.

Product Characterization

Accurate characterization of the product mixture is crucial to determine the yield and the diastereomeric ratio (cis/trans).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the this compound products. The coupling constants and chemical shifts of the carbinol protons (CH-OH) can be used to distinguish between the cis and trans isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the reaction progress and determining the ratio of the diastereomers in the crude reaction mixture. The cis and trans isomers will typically have different retention times.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch (around 1780 cm-1 for cyclobutanones) and the appearance of a broad hydroxyl (O-H) stretch (around 3300 cm-1) confirm the reduction of the dione to the diol.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient hydrogen pressure or temperature- Presence of catalyst poisons- Use fresh catalyst- Increase H2 pressure and/or temperature- Ensure high purity of substrate and solvent
Formation of byproducts (e.g., unsaturated alcohol) - Dehydration of the enol form- Inappropriate catalyst choice- Use a catalyst known for high selectivity (e.g., Ru/C)- Optimize reaction conditions (lower temperature)
Poor diastereoselectivity - Reaction conditions favoring a mixture of kinetic and thermodynamic products- For the cis-isomer, use lower temperatures and shorter reaction times.- For the trans-isomer, use higher temperatures and longer reaction times to allow for epimerization.

Conclusion

The catalytic hydrogenation of cyclobutane-1,3-dione to this compound is a versatile and efficient method for the synthesis of this important building block. Careful selection of the catalyst and optimization of the reaction conditions are key to achieving high yields and controlling the stereochemical outcome. Ruthenium-based catalysts, both heterogeneous and homogeneous, have proven to be particularly effective for this transformation. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement and adapt this methodology for their specific research and development needs.

References

  • Efficient Ruthenium-Catalyzed Transfer Hydrogenation/Hydrogenation of 1,3-Cycloalkanediones to 1,3-Cycloalkanediols Using Microwave Heating. The Journal of Organic Chemistry - ACS Publications. [Link][3][4]

  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega - ACS Publications. [Link][5][6]

  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC - NIH. National Center for Biotechnology Information. [Link][5][6]

  • Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization - ResearchGate. ResearchGate. [Link]

  • Hydrogenation of Ketone | Catalysts, Mechanisms & Examples - Study.com. Study.com. [Link][2]

Sources

using Cyclobutane-1,3-diol as a monomer in polyester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Performance Polyester Synthesis Utilizing Cyclobutane-1,3-diol as a Novel Monomer

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of cyclic monomers into polyester backbones is a proven strategy for enhancing the thermal and mechanical properties of the resulting polymers. This compound (CBDO), a rigid cycloaliphatic diol, offers a unique combination of structural rigidity and stereochemical diversity that can be leveraged to create polyesters with superior performance characteristics compared to those synthesized from conventional linear diols. This document provides a comprehensive guide to the use of CBDO in polyester synthesis, detailing the scientific rationale, step-by-step protocols for melt polycondensation, and methods for polymer characterization. Particular emphasis is placed on the influence of CBDO's cis/trans isomer ratio on the final polymer's properties, providing researchers with the foundational knowledge to design materials with tailored performance for advanced applications, including medical devices and specialty packaging.

The Strategic Advantage of this compound in Polyester Synthesis

The introduction of a cyclobutane ring into the polymer backbone imparts significant conformational rigidity, which is a key determinant of a polymer's thermal and mechanical properties.[1][2] Unlike flexible aliphatic diols such as ethylene glycol or 1,4-butanediol, the constrained nature of the CBDO ring restricts bond rotation, leading to polymers with higher glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical strength.[2][3]

The Critical Role of Stereochemistry: Cis vs. Trans Isomers

CBDO exists as two stereoisomers: cis-cyclobutane-1,3-diol and trans-cyclobutane-1,3-diol. The spatial arrangement of the hydroxyl groups in these isomers profoundly impacts polymer chain packing and, consequently, the final material properties.

  • cis-CBDO: The hydroxyl groups are on the same side of the ring, leading to a "kinked" or bent geometry. Polyesters synthesized with a high cis-CBDO content tend to be amorphous because the irregular chain structure frustrates crystallization.[4] This amorphous nature often translates to excellent optical clarity and superior impact resistance.[4][5]

  • trans-CBDO: The hydroxyl groups are on opposite sides of the ring, resulting in a more linear and extended chain conformation. This linearity facilitates more efficient chain packing, leading to semi-crystalline polymers.[4] Semicrystallinity generally contributes to higher stiffness, better solvent resistance, and a higher melting temperature (Tm).

Research has shown that the choice of stereoisomer can significantly alter performance. For instance, in copolyesters based on 2,2,4,4-tetramethyl-1,3-cyclobutanediol (a derivative of CBDO), polymers made with the pure cis isomer exhibit a significantly higher Tg (99 °C) compared to those made with the trans isomer (69 °C).[4][5] The cis variant also demonstrates greater toughness and impact strength.[4][5] Therefore, controlling the cis/trans ratio of the CBDO monomer is a powerful tool for tuning the final properties of the polyester.

Benchmarking Against Common Diols

The advantages of CBDO become clear when compared to other diols used in polyester production.

MonomerStructureKey Characteristics in Polyesters
Ethylene Glycol (EG) Linear, flexibleProduces semi-crystalline polymers like PET with good overall properties but limited thermal resistance.
1,4-Butanediol (BDO) Linear, more flexible than EGResults in polymers like PBT with faster crystallization rates and good moldability.
1,4-Cyclohexanedimethanol (CHDM) Alicyclic, flexible ringImproves impact strength and clarity over EG, but the cyclohexane ring is more flexible than the cyclobutane ring.[2]
This compound (CBDO) Alicyclic, rigid ringConfers high rigidity, leading to significantly increased Tg, thermal stability, and mechanical strength.[2][3] The properties are highly tunable based on the cis/trans isomer ratio.[4]

Pre-Polymerization Considerations & Monomer Quality Control

The success of any polymerization reaction hinges on the quality of the starting materials and the precision of the setup.

Monomer Purity and Isomer Ratio Analysis
  • Purity: Monomer purity should be >99.5% to achieve high molecular weight polymers. Impurities can act as chain terminators or cause undesirable side reactions. Purity can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Isomer Ratio: The cis/trans isomer ratio of the CBDO should be determined prior to polymerization, as it is a critical process parameter. This is typically analyzed using ¹H NMR or ¹³C NMR spectroscopy.

  • Moisture Content: Diols are often hygroscopic. Water can interfere with the esterification reaction and must be minimized. Moisture content should be determined by Karl Fischer titration and should ideally be below 100 ppm.

Handling and Storage

CBDO should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and oxidation. All glassware and reaction vessels must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of dry nitrogen before use.

Protocol: Synthesis of a CBDO-Based Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from CBDO and Dimethyl Terephthalate (DMT), a common diacid equivalent. Melt polycondensation is a standard industrial process that avoids the use of solvents.[1] It is typically a two-stage process: transesterification followed by polycondensation.[6]

Materials and Equipment
  • Monomers: this compound (CBDO, specific cis/trans ratio), Dimethyl Terephthalate (DMT)

  • Catalyst: Titanium(IV) butoxide (TBT) or Antimony(III) oxide. A typical loading is 200-400 ppm relative to the final polymer weight.

  • Heat Stabilizer: Phosphorous acid or similar antioxidant.

  • Equipment:

    • Glass reaction kettle equipped with a mechanical stirrer (stainless steel or glass), nitrogen/vacuum inlet, and a distillation condenser.

    • Heating mantle with a temperature controller.

    • High-vacuum pump (<1 Torr).

    • Cold trap (e.g., liquid nitrogen or dry ice/acetone).

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post Post-Processing & Analysis Monomer_QC Monomer QC (Purity, Isomer Ratio) Drying Dry Glassware & Monomers Monomer_QC->Drying Charge Charge Reactor: CBDO, DMT, Catalyst Drying->Charge Stage1 Stage 1: Transesterification (180-220°C, N2 atm) Methanol is removed Charge->Stage1 Heat & Stir Stage2 Stage 2: Polycondensation (240-280°C, High Vacuum) Excess CBDO is removed Stage1->Stage2 Apply Vacuum Increase Temp Extrude Polymer Extrusion & Pelletization Stage2->Extrude Cool & Solidify Characterize Characterization (GPC, DSC, TGA, NMR) Extrude->Characterize

Caption: Polycondensation reaction of CBDO and DMT.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polyester structure, verify the incorporation of the CBDO monomer, and determine the final composition in copolyesters.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups. Key peaks include the ester carbonyl stretch (~1720 cm⁻¹) and the disappearance of the hydroxyl (-OH) band from the diol monomer.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for measuring the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Thermal Properties Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions.

    • Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. CBDO-based polyesters can exhibit Tg values ranging from 33 to 114 °C or even higher, depending on the co-monomers and isomer ratio. [3][7] * Melting Temperature (Tm): The temperature at which crystalline domains melt. This is only observed in semi-crystalline polymers (typically those with high trans-CBDO content).

    • Crystallization Temperature (Tc): The temperature at which the polymer crystallizes upon cooling from the melt.

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the polymer. Polyesters derived from CBDO generally show high decomposition temperatures, often in the range of 380 to 425 °C. [3][7]

Troubleshooting and Expert Insights

  • Problem: Low Molecular Weight / Low Viscosity.

    • Possible Causes: Impure monomers (especially moisture), non-stoichiometric ratio of functional groups, insufficient vacuum during polycondensation, or catalyst deactivation.

    • Solution: Ensure monomer purity and dryness. Re-verify stoichiometric calculations. Check vacuum system for leaks. Ensure catalyst is active and properly dispersed.

  • Problem: Polymer Discoloration (Yellowing).

    • Possible Causes: Thermal degradation due to excessive temperature or reaction time, or presence of oxygen in the reactor.

    • Solution: Optimize the heating profile to avoid prolonged exposure to maximum temperatures. Ensure a thorough nitrogen purge and maintain a leak-free system. Use of an appropriate heat stabilizer is crucial.

  • Expert Insight: The rate of vacuum application during the polycondensation stage is critical. Applying vacuum too rapidly can cause excessive foaming as the excess diol boils vigorously, potentially leading to material loss into the vacuum line. A slow, gradual reduction in pressure is recommended.

References

  • Shahni, R. K., et al. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry, 11(37), 5995-6004. [Link]

  • Shahni, R. K., et al. (2020). Synthesis and Characterization of BPA-free Polyesters by Incorporating a Semi-rigid Cyclobutanediol Monomer. [Link]

  • ResearchGate. (2020). Synthesis and Characterization of BPA-free Polyesters by Incorporating a Semi-rigid Cyclobutanediol Monomer | Request PDF. [Link]

  • Sanderson, B., & Williams, G. (2013). Study of the structure–property relationships in a high impact and shape memory polyester by the stereoisomer selection of the cyclobutane diol monomer. Journal of Materials Science, 48, 8249-8257. [Link]

  • ResearchGate. Colorless Transparent Cyclobutanediol-Based Copolyesters with Excellent Polymerization Robustness, Thermal Stability, and High Performance | Request PDF. [Link]

  • Semantic Scholar. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. [Link]

  • Pietruszka, M., et al. (2024). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Polymers, 16(1), 123. [Link]

  • Semantic Scholar. (2021). Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics. [Link]

  • ResearchGate. Ketene-Based Route to rigid Cyclobutanediol Monomers for the Replacement of BPA in High Performance Polyesters | Request PDF. [Link]

  • PubMed. (2014). Diglycerol-based polyesters: melt polymerization with hydrophobic anhydrides. [Link]

  • Grilo, L. M., et al. (2025). Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. Polymer Chemistry, Issue 34. [Link]

  • ResearchGate. Diglycerol-Based Polyesters: Melt Polymerization with Hydrophobic Anhydrides | Request PDF. [Link]

  • Roy, A., et al. (2021). Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High-Performance Plastics. Macromolecular Materials and Engineering, 306(12), 2100582. [Link]

  • Papageorgiou, G. Z., et al. (2018). Solid-State Polymerization of Poly(Ethylene Furanoate) Biobased Polyester, II: An Efficient and Facile Method to Synthesize High Molecular Weight Polyester Appropriate for Food Packaging Applications. Polymers, 10(5), 464. [Link]

Sources

Application Notes and Protocols for the Synthesis of BPA-Free Polycarbonates Using Cyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Shift Towards Safer and High-Performance Polycarbonates

The growing concerns over the environmental and health impacts of Bisphenol A (BPA) have catalyzed a significant shift in the polymer industry towards the development of BPA-free alternatives. Polycarbonates, a class of thermoplastics known for their exceptional durability, high impact resistance, and optical clarity, have traditionally relied on BPA as a key monomer.[1] However, the endocrine-disrupting properties of BPA have necessitated the exploration of safer building blocks for the next generation of these high-performance materials.

Cyclobutane-1,3-diol, a cycloaliphatic diol, has emerged as a promising candidate for the synthesis of BPA-free polycarbonates. The incorporation of the rigid cyclobutane ring into the polymer backbone can lead to materials with high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical properties, making them suitable for a wide range of applications, from consumer goods to medical devices.[2] This document provides detailed application notes and protocols for the synthesis of polycarbonates from this compound and diphenyl carbonate via melt and solution polymerization techniques.

The Chemistry of Transesterification: Building the Polycarbonate Chain

The synthesis of polycarbonates from a diol and a diaryl carbonate, such as diphenyl carbonate, proceeds through a transesterification reaction. This process is typically carried out at elevated temperatures and often in the presence of a catalyst. The reaction is a step-growth polymerization where the hydroxyl groups of the diol nucleophilically attack the carbonyl carbon of the carbonate, leading to the elimination of phenol and the formation of a new carbonate linkage.

The reaction proceeds in two main stages:

  • Oligomerization: In the initial stage, the monomers react to form low molecular weight oligomers. This is accompanied by the liberation of a significant amount of phenol.

  • Polycondensation: As the reaction progresses and the viscosity of the melt increases, the removal of the phenol byproduct becomes crucial to drive the equilibrium towards the formation of a high molecular weight polymer. This is typically achieved by applying a high vacuum.

The choice of catalyst is critical in transesterification polymerization. Various catalysts, including alkali metal salts, titanium compounds, and organotin compounds, have been shown to be effective.[3] The catalyst's role is to activate the carbonyl group of the diphenyl carbonate, making it more susceptible to nucleophilic attack by the diol.

Melt Polymerization Workflow

Protocols for the Synthesis of Poly(cyclobutane-1,3-carbonate)

The following protocols are adapted from established procedures for the synthesis of polycarbonates from similar cycloaliphatic diols, such as 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCBD), and should serve as a robust starting point for the synthesis of poly(cyclobutane-1,3-carbonate).[4][5] Optimization of reaction parameters may be necessary to achieve desired polymer properties.

Protocol 1: Melt Polymerization

Melt polymerization is a solvent-free method that is widely used in industrial polycarbonate production. The direct reaction of molten monomers at high temperatures avoids the need for solvents, making it a more environmentally friendly and cost-effective process.

Materials and Equipment:

  • This compound (high purity)

  • Diphenyl carbonate (polymer grade)

  • Sodium formate (or other suitable transesterification catalyst)

  • High-temperature, high-vacuum polymerization reactor equipped with a mechanical stirrer, a condenser for phenol collection, and a vacuum pump.

  • Nitrogen or Argon inlet

  • Heating mantle or oil bath

Procedure:

  • Reactor Setup and Inerting: Assemble the polymerization reactor and ensure all glassware is thoroughly dried. Purge the reactor with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove any oxygen and moisture.

  • Charging of Reactants: Charge the reactor with equimolar amounts of this compound and diphenyl carbonate. A slight excess of diphenyl carbonate (e.g., 1.05 equivalents) can be used to compensate for any sublimation or loss during the reaction.

  • Catalyst Addition: Add the transesterification catalyst. A typical catalyst loading for sodium formate is in the range of 100-200 ppm relative to the diol.

  • Initial Heating and Melting: Under a gentle stream of inert gas, heat the reactor to a temperature sufficient to melt the reactants (typically 180-200°C) with continuous stirring. Maintain this temperature for about 1 hour to ensure a homogeneous melt and initiate the oligomerization, during which phenol will begin to distill.

  • Gradual Temperature Increase and Vacuum Application: Gradually increase the temperature to 220-240°C over 1-2 hours. Once the melt becomes more viscous and phenol distillation slows, slowly apply a vacuum to the system. The pressure should be reduced gradually to avoid excessive foaming.

  • Polycondensation Stage: Once a moderate vacuum is achieved (e.g., 10-20 Torr), continue to increase the temperature to 250-280°C and the vacuum to a high level (<1 Torr). The high temperature and low pressure are crucial for facilitating the removal of the final traces of phenol and driving the polymerization to achieve a high molecular weight. This stage is typically maintained for 2-4 hours, or until the desired melt viscosity is reached.

  • Polymer Extrusion and Cooling: Once the polymerization is complete, the molten polymer can be extruded from the reactor under a positive pressure of inert gas. The polymer strand is then cooled in a water bath and pelletized. Alternatively, the reactor can be cooled, and the polymer can be recovered by carefully breaking the glass.

Protocol 2: Solution Polymerization

Solution polymerization offers the advantage of lower reaction temperatures and easier control of the reaction medium's viscosity. However, it requires the use of solvents, which need to be removed and recycled.

Materials and Equipment:

  • This compound (high purity)

  • Diphenyl carbonate (polymer grade)

  • Titanium(IV) isopropoxide or another suitable catalyst

  • High-boiling point solvent (e.g., diphenyl ether, dichlorobenzene)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Heating mantle or oil bath

Procedure:

  • Reactor Setup and Inerting: Set up the reaction flask and purge with nitrogen for 30 minutes.

  • Charging of Reactants and Solvent: Charge the flask with this compound, diphenyl carbonate (in a 1:1 to 1:1.05 molar ratio), and the solvent. The concentration of monomers in the solvent is typically in the range of 10-30% (w/v).

  • Catalyst Addition: Add the catalyst to the reaction mixture. For titanium(IV) isopropoxide, a concentration of 0.01-0.1 mol% relative to the diol is a good starting point.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 180-220°C) with constant stirring under a nitrogen atmosphere. Monitor the progress of the reaction by observing the distillation of phenol. The reaction is typically carried out for 4-8 hours.

  • Polymer Precipitation and Purification: After cooling the reaction mixture to room temperature, the polymer is isolated by precipitation into a non-solvent such as methanol. The polymer is then collected by filtration, washed with fresh methanol, and dried in a vacuum oven.

Purification of the Polymer

Purification of the synthesized polycarbonate is essential to remove unreacted monomers, catalyst residues, and other impurities. Precipitation is a common and effective method.

Procedure:

  • Dissolution: Dissolve the crude polymer in a suitable solvent, such as dichloromethane or chloroform, to create a 5-10% (w/v) solution.

  • Precipitation: Slowly pour the polymer solution into a vigorously stirred non-solvent, such as methanol. The volume of the non-solvent should be at least 5-10 times the volume of the polymer solution to ensure complete precipitation.

  • Filtration and Washing: Collect the precipitated polymer by filtration. Wash the polymer cake with fresh methanol to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization of Poly(cyclobutane-1,3-carbonate)

A comprehensive characterization of the synthesized polymer is crucial to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the polymer. The spectra will show characteristic peaks for the cyclobutane ring protons and carbons, as well as the carbonate carbonyl carbon.[6]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[7] These parameters are critical for understanding the mechanical properties of the material.

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The Tg is a key indicator of the material's upper service temperature.

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature. This helps to determine the decomposition temperature of the material.

Transesterification Reaction

Data Presentation

The following tables provide a summary of typical reaction conditions and expected properties for polycarbonates derived from cyclobutane diols. These values can be used as a reference for experimental design and analysis.

Table 1: Typical Melt Polymerization Conditions

ParameterValueRationale
Monomer Ratio (Diol:DPC)1:1.05A slight excess of DPC compensates for potential sublimation.
CatalystSodium FormateAn effective and readily available transesterification catalyst.
Catalyst Loading100-200 ppmSufficient to catalyze the reaction without causing significant side reactions.
Initial Temperature180-200 °CTo ensure complete melting and initiation of oligomerization.
Polycondensation Temperature250-280 °CHigh temperature is required to maintain a molten state and drive the reaction.
Final Vacuum<1 TorrEssential for the efficient removal of phenol to achieve high molecular weight.
Reaction Time3-5 hoursTypical duration to achieve high conversion and molecular weight.

Table 2: Expected Properties of Poly(cyclobutane-1,3-carbonate)

PropertyExpected ValueSignificance
Glass Transition Temp. (Tg)100-140 °CHigh Tg indicates good heat resistance and dimensional stability.
Decomposition Temp. (TGA)> 350 °CHigh thermal stability is crucial for processing and end-use applications.
Molecular Weight (Mw)30,000 - 80,000 g/mol Influences mechanical properties such as toughness and strength.
Polydispersity Index (PDI)1.5 - 2.5A measure of the breadth of the molecular weight distribution.
AppearanceTransparent, colorless to light amberOptical clarity is a key feature of polycarbonates.

Conclusion

The synthesis of BPA-free polycarbonates using this compound offers a promising route to high-performance materials with enhanced safety profiles. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to explore the synthesis and characterization of these novel polymers. By carefully controlling the reaction conditions and purification processes, it is possible to tailor the properties of poly(cyclobutane-1,3-carbonate) to meet the demands of various advanced applications.

References

  • Agilent. (2015, April 30). Analysis of Polymers by GPC/SEC Pharmaceutical Applications. Agilent. [Link]

  • Kelsey, D. R. (1995). Process for preparing the polycarbonate of 2,2,4,4-tetramethyl-1,3-cyclobutanediol.
  • Kricheldorf, H. R., & Lübbers, D. (1991). Polycarbonates from 1,1,3,3-tetramethylcyclobutane-2,4-diol. Macromolecular Chemistry and Physics, 192(11), 2659-2667. [Link]

  • Shapiro, Y. E. (n.d.). Analysis of Chain Microstructure by 1H and 13C NMR Spectroscopy. ISMAR. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Characterization of BPA-free Polyesters by Incorporating a Semi-rigid Cyclobutanediol Monomer Table of Contents. The Royal Society of Chemistry. [Link]

  • Woo, B.-G., Choi, K. Y., Song, K. H., & Lee, S. H. (2001). Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. Journal of Applied Polymer Science, 80(8), 1253–1266. [Link]

  • YouTube. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA. [Link]

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Application Notes and Protocols for the Ring-Opening Polymerization of Cyclobutane-1,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking High-Performance Polymers from Strained Cyclobutane Architectures

The pursuit of advanced polymeric materials with tailored thermal, mechanical, and biodegradable properties is a cornerstone of modern materials science and drug development. Aliphatic polyesters and polycarbonates, in particular, have garnered significant attention for their utility in biomedical applications such as drug delivery and tissue engineering.[1][2] This guide focuses on a unique class of these polymers: those derived from the ring-opening polymerization (ROP) of monomers incorporating the cyclobutane-1,3-diol motif.

The inherent ring strain of four-membered carbocycles provides the thermodynamic driving force for ROP, enabling the synthesis of high molecular weight polymers under controlled conditions.[3] By incorporating the rigid cyclobutane unit into the polymer backbone, it is possible to achieve materials with exceptional thermal and hydrolytic stability, rivaling the performance of traditional engineering plastics while offering pathways to chemical recyclability.[4] This document provides a detailed exploration of the synthesis of suitable strained-ring monomers derived from cyclobutane structures and the subsequent ring-opening polymerization to yield novel polyesters and polycarbonates. We will delve into the mechanistic underpinnings of these polymerizations, provide detailed experimental protocols, and discuss the characterization and potential applications of the resulting materials.

Core Principles: The Rationale Behind ROP of Cyclobutane Derivatives

Ring-opening polymerization is a chain-growth process where a cyclic monomer is opened by a reactive species (initiator) to form a linear polymer chain. The primary driving force for the ROP of small rings is the release of ring strain. For cyclobutane derivatives, this strain is significant, making them excellent candidates for polymerization.

There are several key mechanisms through which ROP can proceed, with the choice of initiator being paramount in dictating the polymerization pathway and the characteristics of the final polymer.[5]

  • Anionic ROP: Initiated by strong nucleophiles like alkoxides, this method is particularly effective for strained lactones and carbonates. It can proceed as a "living" polymerization, allowing for precise control over molecular weight and the synthesis of block copolymers.[6]

  • Cationic ROP: Initiated by Lewis or Brønsted acids, this mechanism is well-suited for cyclic ethers. The propagating species is a positively charged heteroatom.[7]

  • Coordination-Insertion ROP: Often catalyzed by metal-alkoxide complexes, this is a common and versatile method for lactone polymerization, involving the coordination of the monomer to the metal center followed by insertion into the metal-alkoxide bond.

This guide will focus on two primary classes of monomers derived from the this compound structural motif: a strained bicyclic lactone and a cyclic carbonate.

Sources

Cyclobutane-1,3-diol: A Versatile Scaffold for the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Architectural Value of Cyclobutane-1,3-diol

The cyclobutane ring, a four-membered carbocycle, presents a fascinating structural motif for chemists. Its inherent ring strain (approximately 26 kcal/mol) and non-planar, puckered conformation bestow upon it unique chemical reactivity that is absent in more common five- and six-membered rings.[1][2][3] This stored energy can be strategically released in various chemical transformations, making cyclobutane derivatives powerful intermediates in organic synthesis.[1][4] Among the functionalized cyclobutanes, this compound stands out as a particularly valuable and versatile building block. Its 1,3-disubstituted pattern allows for the generation of both cis and trans diastereomers, providing precise three-dimensional control over the orientation of substituents. This stereochemical richness, coupled with the conformational constraints of the cyclobutane ring, makes it an ideal scaffold for mimicking complex biomolecules and developing novel therapeutics and materials.[5][6]

This application note provides a comprehensive overview of the utility of this compound as a foundational element in the synthesis of complex organic molecules. We will delve into its application in the construction of modified nucleosides with potential antiviral activity and explore its role in the synthesis of natural products and other biologically relevant compounds. Detailed protocols and mechanistic insights are provided to guide researchers in leveraging the unique properties of this remarkable building block.

Conformational Landscape: A Key to Molecular Design

The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered "butterfly" conformations to alleviate torsional strain.[3][7][8] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents. In this compound, the relative orientation of the two hydroxyl groups (cis or trans) significantly influences the preferred conformation and the overall shape of the molecule. This conformational rigidity is a key feature that medicinal chemists exploit to orient pharmacophoric groups in a specific and predictable manner, enhancing binding affinity to biological targets.[6][9]

cluster_trans trans-Cyclobutane-1,3-diol trans_puckered1 Puckered Conformation 1 (diequatorial-like) trans_puckered2 Puckered Conformation 2 (diaxial-like) trans_puckered1->trans_puckered2 Ring Flip cis_puckered1 Puckered Conformation (axial-equatorial like)

Caption: Conformational isomers of trans- and cis-cyclobutane-1,3-diol.

Application in Nucleoside Analogue Synthesis

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[10] They function by mimicking natural nucleosides and interfering with viral or cellular DNA and RNA synthesis.[10] The unique geometry of the cyclobutane ring makes it an excellent surrogate for the furanose ring of natural nucleosides. Cyclobutane nucleosides, as analogues of oxetanocins, have demonstrated significant biological activities.[10] The synthesis of these analogues often involves the coupling of a suitably protected cyclobutane derivative with a nucleobase.

Protocol: Synthesis of a Carbocyclic Adenosine Analogue Precursor

This protocol outlines the synthesis of a key intermediate for a carbocyclic adenosine analogue, starting from a derivative of this compound. The stereoselective reduction of a cyclobutanone is a critical step in establishing the desired cis-stereochemistry of the final product.[11]

Workflow:

G A Protected Cyclobutanone B Coupling with 6-Chloropurine A->B C Stereoselective Reduction B->C D Deprotection & Amination C->D E Carbocyclic Adenosine Analogue D->E

Caption: Synthetic workflow for a carbocyclic adenosine analogue.

Step-by-Step Protocol:

  • Preparation of the Cyclobutanone Precursor: A suitable starting material is 3-benzoyloxymethyl-2-bromocyclobutanone, which can be prepared from this compound through a series of protection and functional group interconversion steps.

  • N-Alkylation with 6-Chloropurine:

    • To a solution of 6-chloropurine (1.0 eq) in a suitable aprotic solvent such as DMF, add a non-nucleophilic base like sodium hydride (1.1 eq) at 0 °C.

    • Stir the mixture for 30 minutes, then add a solution of 3-benzoyloxymethyl-2-bromocyclobutanone (1.2 eq) in DMF.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • The reaction typically yields a mixture of N-9 and N-7 regioisomers, which can be separated by column chromatography.[12]

  • Stereoselective Reduction of the Ketone:

    • Dissolve the purified N-9 regioisomer (1.0 eq) in a mixture of methanol and dichloromethane.

    • Cool the solution to -78 °C and add a reducing agent such as sodium borohydride (1.5 eq) portion-wise.

    • The hydride reduction stereoselectively yields the cis-alcohol.[11]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Amination to form the Adenine Analogue:

    • The resulting cis-alcohol can then be subjected to aminolysis to convert the 6-chloropurine moiety to adenine, yielding the desired carbocyclic adenosine analogue.[12]

Step Key Reagents Typical Yield Stereoselectivity
N-Alkylation6-Chloropurine, NaH, DMF60-70% (combined isomers)N/A
ReductionSodium Borohydride>95%>95% cis
AminationAmmoniaHighN/A

This compound in Natural Product Synthesis

The cyclobutane motif is found in a variety of natural products, many of which exhibit interesting biological activities.[1][6][13] The synthesis of these complex molecules often requires strategies for the stereocontrolled construction of the four-membered ring. While [2+2] photocycloaddition is a common method, the use of pre-functionalized cyclobutane building blocks like this compound offers a convergent and often more stereocontrolled approach.[14][15] For instance, the piperarborenines, a class of cytotoxic natural products, feature a complex substituted cyclobutane core.[16][17] A formal synthesis of piperarborenine B has been achieved through a strategy involving the stereoselective synthesis of a multisubstituted cyclobutane derivative.[16][17]

Emerging Applications in Materials Science

The rigid and well-defined structure of this compound also makes it an attractive monomer for the synthesis of novel polymers.[5] For example, it can be used to create semi-rigid diacid units through [2+2] photocyclization, which can then be incorporated into polyesters.[5] The resulting polymers can exhibit unique thermal and photochemical properties due to the presence of the cyclobutane ring in the polymer backbone.[5] The thermal stability of polymers containing cyclobutane units is notable, with some maintaining their structural integrity at temperatures exceeding 250 °C.[5]

Conclusion

This compound is a powerful and versatile building block that provides access to a wide range of complex and functionally rich organic molecules. Its unique conformational properties and the stereochemical diversity of its derivatives make it an invaluable tool in medicinal chemistry for the design of novel therapeutics, particularly nucleoside analogues.[6][10] Furthermore, its applications in natural product synthesis and materials science continue to expand, highlighting the broad utility of this seemingly simple, yet synthetically potent, four-membered ring system. The protocols and insights provided in this application note aim to equip researchers with the foundational knowledge to explore the vast potential of this compound in their own synthetic endeavors.

References

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The Strategic Incorporation of Cyclobutane-1,3-diol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Medicinal chemists are increasingly venturing into three-dimensional chemical space to escape the confines of flat, aromatic systems that have historically dominated drug scaffolds. The cyclobutane ring, a motif once considered synthetically challenging and unstable, has emerged as a powerful tool in this endeavor.[1][2] This guide provides an in-depth exploration of the application of cyclobutane-1,3-diol as a versatile scaffold and linker in medicinal chemistry. We will delve into the strategic rationale for its use, present detailed synthetic protocols, and offer case studies that underscore its potential to unlock novel therapeutic agents.

The Rationale for Employing this compound: A Multifaceted Advantage

The unique puckered conformation of the cyclobutane ring endows it with a set of properties that are highly advantageous in drug design.[3] Unlike the more flexible cyclopentane and cyclohexane rings, the cyclobutane scaffold offers a greater degree of conformational rigidity. This pre-organization of pharmacophoric elements attached to the ring can significantly reduce the entropic penalty upon binding to a biological target, thereby enhancing potency.[4] The 1,3-disubstitution pattern on the cyclobutane ring allows for a precise vectorial orientation of functional groups, enabling chemists to fine-tune interactions with target proteins.[3]

The introduction of the diol functionality at the 1 and 3 positions further enhances the utility of this scaffold. The hydroxyl groups can act as hydrogen bond donors and acceptors, forging crucial interactions with amino acid residues in a protein's active site. Furthermore, the diol motif can improve the aqueous solubility and overall physicochemical properties of a drug candidate, a critical factor in achieving good oral bioavailability.

Here, we outline the key advantages of incorporating the this compound moiety:

  • Conformational Rigidity: The inherent strain in the four-membered ring restricts the number of accessible conformations, leading to a more pre-organized ligand for target binding.[4]

  • Improved Metabolic Stability: The cyclobutane core is often more resistant to metabolic degradation compared to linear alkyl chains, potentially increasing the in vivo half-life of a drug.[3][4]

  • Precise Vectorial Orientation: The cis and trans isomers of 1,3-disubstituted cyclobutanes provide distinct spatial arrangements of substituents, allowing for a systematic exploration of structure-activity relationships (SAR).[3]

  • Enhanced Physicochemical Properties: The hydroxyl groups can improve solubility and provide key hydrogen bonding interactions, contributing to both potency and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Access to 3D Chemical Space: The non-planar nature of the cyclobutane ring facilitates the design of molecules with greater three-dimensionality, a characteristic often associated with successful clinical candidates.[3]

  • Bioisosteric Replacement: The this compound unit can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups with appended hydroxyls or other cyclic diol systems, offering a means to modulate properties while retaining or improving biological activity.[5]

G cluster_advantages Advantages of this compound cluster_outcomes Impact on Drug Properties A Conformational Rigidity X Increased Potency & Selectivity A->X B Improved Metabolic Stability Y Improved Pharmacokinetics (ADME) B->Y C Precise Vectorial Orientation C->X D Enhanced Physicochemical Properties D->Y E Access to 3D Chemical Space E->X F Bioisosteric Replacement F->X F->Y

Figure 1: Logical relationship between the advantages of incorporating this compound and its impact on drug properties.

Application Case Study: The Role of 1,3-Disubstituted Cyclobutanes in JAK Inhibitors

While a direct clinical candidate featuring a this compound is not prominently available in the public domain, a compelling analogous case is found in the development of Janus kinase (JAK) inhibitors, where a cis-1,3-diaminocyclobutane linker plays a pivotal role.[3][4] This example serves as an excellent surrogate to illustrate the principles of using a 1,3-disubstituted cyclobutane scaffold to enhance drug properties.

The puckered conformation of the cis-cyclobutane ring optimally positions the sulfonamide and pyrazolopyrimidine moieties for interaction with the JAK1 enzyme active site.[3] Specifically, the sulfonamide NH is positioned to form crucial hydrogen bonds with arginine and asparagine residues.[3] The trans-isomer, in contrast, orients the substituents in a less favorable manner for these interactions, leading to reduced activity.[3]

LinkerIC50 (JAK1, nM)Selectivity vs JAK2
Flexible Ethyl Linker1505-fold
trans-1,3-Cyclobutane8510-fold
** cis-1,3-Cyclobutane**5 >100-fold

Table 1: Impact of linker conformation on JAK1 potency and selectivity. Data is representative and compiled from multiple sources for illustrative purposes.[3][4]

This case study highlights the profound impact of the conformational constraint and precise vectorial orientation provided by the cyclobutane ring on both potency and selectivity. The principles demonstrated with the 1,3-diamine are directly translatable to a 1,3-diol system, where the hydroxyl groups would be similarly positioned to engage in specific hydrogen bonding interactions with a target protein.

Experimental Protocols

Protocol 1: Synthesis of cis- and trans-Cyclobutane-1,3-diol

The synthesis of this compound can be achieved through the reduction of cyclobutane-1,3-dione. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.

G A Cyclobutane-1,3-dione B Reduction A->B C cis-Cyclobutane-1,3-diol B->C Kinetic Control (e.g., NaBH4) D trans-Cyclobutane-1,3-diol B->D Thermodynamic Control (e.g., Catalytic Hydrogenation) E Separation (Chromatography/Crystallization) C->E D->E F Pure cis-Isomer E->F G Pure trans-Isomer E->G

Figure 2: General synthetic workflow for the preparation of cis- and trans-cyclobutane-1,3-diol.

Materials:

  • Cyclobutane-1,3-dione

  • Sodium borohydride (NaBH₄) or Ruthenium on carbon (Ru/C) catalyst

  • Methanol (MeOH) or an appropriate solvent system

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure for cis-Cyclobutane-1,3-diol (Kinetic Reduction):

  • Dissolve cyclobutane-1,3-dione (1.0 eq) in methanol (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford cis-cyclobutane-1,3-diol as the major product.

Procedure for trans-Cyclobutane-1,3-diol (Thermodynamic Reduction):

  • To a solution of cyclobutane-1,3-dione (1.0 eq) in a suitable solvent (e.g., a hydrocarbon/water mixture), add a Ru/C catalyst (5 mol%).[6]

  • Pressurize the reaction vessel with hydrogen gas (e.g., up to 1000 psig).[6]

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst and wash with methanol.

  • Concentrate the filtrate in vacuo.

  • The resulting mixture of cis and trans diols can be isomerized to favor the trans product by further heating with the catalyst under hydrogen.[1]

  • Purify the crude product by fractional crystallization or silica gel column chromatography to isolate the trans-cyclobutane-1,3-diol.

Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a general framework for evaluating the metabolic stability of a drug candidate containing a this compound moiety compared to an analog with a more flexible or metabolically labile linker.

Materials:

  • Test compounds (this compound analog and control compound)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a stable, structurally similar compound)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound (final concentration, e.g., 1 µM) to the phosphate buffer.

  • Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed solution of HLM and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to assess metabolic stability.

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against time. The half-life is determined from the slope of the linear regression of the natural logarithm of the percentage remaining versus time. A longer half-life indicates greater metabolic stability.

CompoundLinkerIn Vitro Half-life (t½, min)
Analog AFlexible Ethyl15
Analog B This compound >60

Table 2: Representative metabolic stability data comparing a flexible linker to a this compound linker.

Conclusion

The this compound scaffold represents a valuable and underutilized tool in the medicinal chemist's arsenal. Its inherent conformational rigidity, coupled with the ability to precisely orient functional groups in three-dimensional space, offers a powerful strategy for enhancing the potency, selectivity, and pharmacokinetic properties of drug candidates.[3][4] The diol functionality provides additional opportunities for targeted hydrogen bonding interactions and improved physicochemical properties. The synthetic protocols outlined herein provide a starting point for the preparation and evaluation of novel compounds incorporating this promising scaffold. As the demand for innovative therapeutics continues to grow, the strategic application of unique, three-dimensional building blocks like this compound will be instrumental in the successful discovery and development of the next generation of medicines.

References

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Application Note: High-Purity Separation of Cyclobutane-1,3-diol Isomers for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclobutane-1,3-diol (CBD) is a cycloaliphatic diol that serves as a valuable building block in diverse fields, including materials science, medicinal chemistry, and organic synthesis.[1] Its rigid four-membered ring structure imparts unique properties to polymers and can act as a stereochemically defined scaffold in pharmacologically active molecules.[1][2] The 1,3-substitution pattern of the hydroxyl groups gives rise to two distinct diastereomers: cis-cyclobutane-1,3-diol and trans-cyclobutane-1,3-diol.

The spatial orientation of the hydroxyl groups in these isomers dictates their physical and chemical properties, such as polarity, hydrogen bonding capability, and molecular symmetry. Consequently, the isomeric composition of CBD can profoundly influence the characteristics of derivative compounds. For researchers, scientists, and drug development professionals, obtaining isomerically pure CBD is often a prerequisite for achieving predictable material properties and consistent biological activity.

This application note provides detailed protocols for the purification of this compound isomers, addressing the common challenge of separating compounds with very similar physicochemical properties.[3] We will explore two robust methodologies: direct separation by flash column chromatography and a more definitive separation via chemical derivatization followed by fractional crystallization.

Strategy 1: Direct Separation by Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that leverages a positive pressure differential to accelerate the separation of compounds. It is a cornerstone of synthetic chemistry for its efficiency and scalability. The separation of cis and trans-cyclobutane-1,3-diol is based on the subtle differences in their polarity and their differential adsorption to a polar stationary phase, such as silica gel.[4][5] The cis isomer, with both hydroxyl groups on the same face of the ring, often exhibits slightly higher polarity and stronger interaction with the silica compared to the more symmetric trans isomer.

Causality Behind the Method

The efficacy of this technique hinges on optimizing the mobile phase (eluent). The goal is to create a competitive interaction where the solvent molecules displace the adsorbed diol isomers from the silica surface at different rates. A solvent system that is too polar will elute both isomers quickly with poor separation, while a system that is not polar enough will result in excessively long retention times and broad peaks. Therefore, preliminary method development using Thin-Layer Chromatography (TLC) is critical to identify a solvent mixture that provides a clear separation of the two isomers with appropriate retention factors (Rƒ).[4][6]

Protocol 1: Flash Chromatography Purification

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (for flash chromatography, 230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • Eluent-grade solvents (e.g., Ethyl Acetate, Hexanes, Dichloromethane, Methanol)

  • Crude mixture of this compound isomers

  • Fraction collection tubes

  • Rotary evaporator

  • Source of compressed air or nitrogen

Step-by-Step Methodology:

  • Method Development via TLC:

    • Prepare several developing chambers with different solvent systems. Start with varying ratios of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

    • Dissolve a small amount of the crude CBD mixture in a suitable solvent and spot it onto multiple TLC plates.

    • Develop the plates in the prepared chambers.

    • Visualize the spots using an appropriate stain (e.g., potassium permanganate or p-anisaldehyde) followed by gentle heating.

    • The optimal solvent system is one that shows two distinct spots with a separation (ΔRƒ) of at least 0.1, and the lower spot having an Rƒ value of approximately 0.25-0.35.[5]

  • Column Packing:

    • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it carefully into the column, avoiding air bubbles.

    • Alternatively, dry-pack the column by adding silica gel and then slowly running the eluent through under pressure until the packing is stable and fully wetted.

    • Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude CBD mixture (typically 1g of crude per 25-40g of silica) in a minimal amount of a polar solvent (like dichloromethane or methanol).

    • Add a small amount of silica gel to this solution to create a dry, free-flowing powder after solvent evaporation (dry loading). This method generally yields better resolution.

    • Carefully add the powdered sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle pressure (5-15 psi) to the top of the column to begin elution.

    • Collect fractions of a consistent volume. Monitor the elution process by periodically analyzing the collected fractions by TLC.

  • Isolation:

    • Analyze the fractions by TLC to identify those containing the pure cis and trans isomers.

    • Combine the fractions containing each pure isomer separately.

    • Remove the solvent using a rotary evaporator to yield the purified diols.

Data Presentation: Elution Systems
Stationary PhaseTypical Eluent SystemRƒ (trans-isomer)Rƒ (cis-isomer)Notes
Silica GelEthyl Acetate / Hexanes (e.g., 70:30)~0.40~0.30The trans isomer typically elutes first due to lower polarity.
Silica GelDichloromethane / Methanol (e.g., 95:5)~0.35~0.25A good alternative for resolving polar compounds.
Diol-bonded SilicaEthyl Acetate / HexanesVariableVariableOffers different selectivity based on hydrogen bonding.[4][7]
Workflow for Flash Chromatography

G cluster_prep Preparation cluster_main Purification Process cluster_analysis Analysis & Isolation TLC TLC Method Development Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Isomer Mixture Pack->Load Elute Elute with Optimized Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Obtain Pure cis & trans Isomers Evap->Pure

Caption: Workflow for the direct separation of diol isomers by flash chromatography.

Strategy 2: Separation via Chemical Derivatization and Crystallization

When direct chromatographic separation proves challenging or inefficient, a highly effective alternative is to chemically modify the isomers. By converting the diol's hydroxyl groups into esters (e.g., diacetates or diformates), the resulting derivatives often exhibit significantly different physical properties, particularly solubility and crystallinity.[3][8] This difference can be exploited for separation by fractional crystallization, a technique that purifies a compound based on its limited solubility in a specific solvent at a lower temperature.[9][10] Following separation, the purified esters are hydrolyzed back to the pure diol isomers.[2][8]

Causality Behind the Method

The success of this multi-step process relies on a key principle: altering molecular structure to amplify differences in physical properties. The cis and trans diols may have similar solubilities, but their corresponding diester derivatives often do not. The trans-diester, being more symmetrical, typically packs more efficiently into a crystal lattice, making it less soluble and more prone to crystallization than the less symmetrical cis-diester.[8] This allows for a clean separation. The final hydrolysis step is a standard and high-yielding reaction, making this an authoritative method for obtaining high-purity isomers.

Protocol 2: Derivatization, Crystallization, and Hydrolysis

Step A: Esterification of the Diol Mixture

  • Objective: To convert the mixture of cis and trans-diols into their corresponding diester derivatives.

  • Reaction:

    • This compound (isomer mixture) + 2 eq. Acetic Anhydride → cis/trans-Cyclobutane-1,3-diacetate + 2 eq. Acetic Acid

  • Procedure:

    • In a round-bottom flask, combine the crude this compound mixture (1.0 eq.), acetic anhydride (2.2 eq.), and a catalytic amount of an acid catalyst (e.g., sulfuric acid) or a base (e.g., pyridine).

    • Heat the mixture (e.g., to 50-60 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting diols are consumed.

    • Cool the reaction mixture to room temperature.

    • Perform an aqueous workup: dilute with ethyl acetate, wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diesters.

Step B: Fractional Crystallization of the Diesters

  • Objective: To separate the cis and trans-diesters based on their differential solubility.

  • Procedure:

    • Solvent Selection: Identify a suitable solvent or solvent pair (e.g., isopropanol, ethanol/water, hexanes/ethyl acetate). The ideal solvent will fully dissolve the diester mixture at an elevated temperature but will cause the less soluble isomer (typically the trans) to crystallize upon cooling.

    • Dissolve the crude diester mixture in a minimal amount of the hot recrystallization solvent.[9]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the precipitated crystals (the less soluble isomer) by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove residual impurities.[10][11]

    • The more soluble isomer remains in the filtrate. Concentrate the filtrate and purify this second isomer by flash chromatography or a second recrystallization from a different solvent system.

Step C: Hydrolysis of Purified Diesters

  • Objective: To convert the separated diesters back to the pure diol isomers.

  • Reaction:

    • Purified Cyclobutane-1,3-diacetate + Base (e.g., NaOH) or Acid (e.g., HCl) → Pure this compound

  • Procedure (Methanolysis):

    • Dissolve the purified diester (e.g., trans-diacetate) in methanol.

    • Add a catalytic amount of a base, such as sodium methoxide.

    • Stir the reaction at room temperature, monitoring by TLC until the starting ester is consumed.

    • Neutralize the reaction with a mild acid (e.g., Amberlyst® ion-exchange resin).

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the pure diol isomer.

Workflow for Derivatization-Based Separation

G cluster_deriv Step A: Derivatization cluster_sep Step B: Separation cluster_hydro Step C: Hydrolysis Start Crude cis/trans Diol Mixture React Esterification (e.g., Acetic Anhydride) Start->React Diester Crude cis/trans Diester Mixture React->Diester Cryst Fractional Crystallization Diester->Cryst Solid Crystals of Pure trans-Diester Cryst->Solid (less soluble) Liquid Filtrate Enriched in cis-Diester Cryst->Liquid (more soluble) Hydro1 Hydrolysis Solid->Hydro1 Hydro2 Hydrolysis Liquid->Hydro2 PureTrans Pure trans-Diol Hydro1->PureTrans PureCis Pure cis-Diol Hydro2->PureCis

Caption: Workflow for isomer separation via derivatization and crystallization.

Purity Assessment and Characterization

Post-purification, it is essential to confirm the identity and assess the isomeric purity of the separated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary tools for structural confirmation and determining the cis/trans configuration.[12] Due to molecular symmetry, the trans-isomer often presents a simpler spectrum (e.g., a single peak for the four ring protons) compared to the less symmetric cis-isomer, which will show more complex multiplets.[13][14]

  • Chromatographic Analysis (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative data on isomeric purity.[15] Using a suitable column, the two isomers will have distinct retention times, and the relative peak areas can be used to calculate the isomeric ratio.[16][17][18]

Conclusion

The successful purification of this compound isomers is critical for their application in precision-driven fields like polymer science and drug discovery. Direct separation by flash chromatography offers a rapid and straightforward approach when the isomeric polarity difference is sufficient. For more challenging separations or when the highest level of isomeric purity is required, the strategy of chemical derivatization to enhance differences in physical properties, followed by fractional crystallization and subsequent hydrolysis, provides a robust and highly effective solution. The choice of protocol should be guided by the scale of the purification, the required purity level, and the available laboratory resources.

References

  • Agilent Technologies, Inc. (n.d.). Diols Enantiomer separation of underivatized diols. Agilent. Retrieved from [Link]

  • Eastman Chemical Company. (2015). Process for 2,2,4,4-tetramethylthis compound crystallization. U.S.
  • Martin, J. C., & Elam, E. U. (1966). Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby. U.S.
  • Zhang, L., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University Science B, 6(1), 74–78. Retrieved from [Link]

  • Zhang, L., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health. Retrieved from [Link]

  • Journal of Zhejiang University. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Request PDF. Retrieved from [Link]

  • Biotage. (2018). Successful Flash Chromatography. Biotage. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Diol Flash Column. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Reddit. (2018). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. r/chemistry. Retrieved from [Link]

  • MDPI. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Retrieved from [Link]

Sources

Comprehensive Analytical Strategies for the Characterization of Cyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclobutane-1,3-diol, a unique cycloalkane derivative with the molecular formula C₄H₈O₂, presents a fascinating structural motif of interest in medicinal chemistry, materials science, and organic synthesis.[1] Its four-membered ring and two hydroxyl groups confer distinct chemical properties, including the ability to form hydrogen bonds.[1] The precise characterization of this compound, including its stereoisomers (cis and trans), is paramount for its application in these fields, particularly in drug development where specific stereochemistry can dictate pharmacological activity.[1] This application note provides a comprehensive guide to the analytical techniques essential for the unambiguous structural elucidation and purity assessment of this compound. We will delve into spectroscopic and chromatographic methodologies, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for selecting appropriate analytical methods and interpreting data.

PropertyValueSource
Molecular FormulaC₄H₈O₂PubChem[2]
Molecular Weight88.11 g/mol PubChem[2]
AppearanceYellow oil or solidChemicalBook[3]
Boiling Point243.8±8.0 °C (Predicted)ChemicalBook[3]
Density1.356±0.06 g/cm³ (Predicted)ChemicalBook[3]
pKa14.57±0.40 (Predicted)ChemicalBook[3]

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for elucidating the core structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the differentiation of stereoisomers.

Expertise & Experience: The puckered nature of the cyclobutane ring leads to distinct axial and equatorial protons, which can result in complex splitting patterns in the ¹H NMR spectrum. Careful analysis of coupling constants is essential to assign the relative stereochemistry (cis or trans) of the hydroxyl groups. For instance, the magnitude of the coupling constant between protons on adjacent carbons (vicinal coupling) can differ significantly between the cis and trans isomers.

Protocol: ¹H and ¹³C NMR Spectroscopy of this compound

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation and stereochemical assignment.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)[4]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; for diols, DMSO-d₆ is often advantageous as the hydroxyl protons are typically observed as distinct signals, whereas in CDCl₃, they can be broad and difficult to identify.[5]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment, so a higher number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

  • Data Processing and Interpretation:

    • Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling patterns (J-coupling) to assign the signals to the specific protons in the molecule. For cyclobutane systems, the protons on the ring will exhibit complex multiplets.[6]

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the number of unique carbon environments. The carbons bearing the hydroxyl groups will be shifted downfield.

Expected Results:

  • ¹H NMR: One would expect to see signals corresponding to the methine protons (CH-OH) and the methylene protons (-CH₂-) of the cyclobutane ring, as well as the hydroxyl protons (-OH). The chemical shifts and splitting patterns will be indicative of the stereochemistry.[7][8]

  • ¹³C NMR: The spectrum should show distinct signals for the carbons attached to the hydroxyl groups and the methylene carbons. The number of signals will depend on the symmetry of the molecule (cis vs. trans).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key signature will be the presence of the hydroxyl group.

Expertise & Experience: The O-H stretching vibration in diols can be influenced by intra- and intermolecular hydrogen bonding. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of hydrogen-bonded hydroxyl groups. The absence of a sharp peak around 1700 cm⁻¹ confirms the absence of a carbonyl group, which is a potential impurity from the synthesis (e.g., from cyclobutane-1,3-dione).[9] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions related to C-C and C-O stretching and C-H bending vibrations, which is unique to the molecule.[10]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

  • Sample Preparation:

    • For Liquid Samples (if applicable): Place a small drop of the sample directly onto the ATR crystal.

    • For Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Sample Spectrum Acquisition: Place the sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands. Look for the broad O-H stretch, C-H stretches (around 2850-3000 cm⁻¹), and C-O stretch (around 1000-1200 cm⁻¹).[10][11]

Expected Results: A prominent broad absorption band in the 3200-3600 cm⁻¹ region, confirming the presence of the hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expertise & Experience: For this compound, electron ionization (EI) mass spectrometry will likely show a molecular ion peak ([M]⁺) at m/z 88.[2] However, due to the presence of the hydroxyl groups, this peak may be weak. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule ([M-H₂O]⁺) and ring cleavage. The fragmentation pattern of cyclobutane itself often shows a prominent peak at m/z 28, corresponding to the loss of ethene.[12]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound and to assess its purity.

Materials:

  • GC-MS system

  • Appropriate GC column (e.g., a polar capillary column like a wax or diol-based column)[13]

  • Helium carrier gas

  • This compound sample

  • Volatile solvent (e.g., methanol, dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent.

  • GC Method Development:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50-80 °C) and ramp up to a higher temperature (e.g., 200-250 °C) to ensure good separation of any impurities.[14]

    • Carrier Gas Flow Rate: Set to an optimal flow rate for the column being used.

  • MS Method Development:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 20-150).

  • Analysis: Inject the sample into the GC-MS system.

  • Data Interpretation:

    • Analyze the chromatogram to assess the purity of the sample.

    • Analyze the mass spectrum of the main peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a reference library if available.

Expected Results: A chromatogram showing a major peak corresponding to this compound and a mass spectrum with a molecular ion peak at m/z 88 and characteristic fragment ions.

Chromatographic Separation: Purity and Isomer Resolution

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds like this compound. With the appropriate chiral stationary phase, it can also be used for the separation of enantiomers.[14]

Expertise & Experience: For diols, derivatization to a more volatile and less polar species (e.g., silylation) can sometimes improve peak shape and resolution. However, direct analysis on a polar column is often feasible. The choice of the stationary phase is critical for achieving good separation from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for both analytical and preparative separations. For polar compounds like diols, normal-phase or hydrophilic interaction liquid chromatography (HILIC) are often suitable.[13]

Expertise & Experience: Since this compound lacks a strong chromophore, UV detection can be challenging. A refractive index (RI) detector or a universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would be more appropriate. For the separation of stereoisomers, chiral HPLC columns are necessary.

Protocol: High-Performance Liquid Chromatography (HPLC) for Diol Analysis

Objective: To assess the purity of this compound and separate its isomers.

Materials:

  • HPLC system with a suitable detector (e.g., RI, ELSD, or MS)

  • HPLC column (e.g., a diol or amino-based column for normal-phase or HILIC)[13][15]

  • Mobile phase solvents (e.g., hexane, isopropanol for normal phase; acetonitrile, water for HILIC)[16]

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Method Development:

    • Column Selection: Choose a column based on the desired separation mode (normal phase or HILIC).

    • Mobile Phase: Develop an isocratic or gradient mobile phase to achieve good resolution of the analyte from any impurities. For normal phase, a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol is common. For HILIC, a mixture of acetonitrile and water is typically used.[16]

    • Flow Rate: Set a typical flow rate for the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).

    • Detector Settings: Optimize the detector parameters for sensitivity.

  • Analysis: Inject the sample onto the HPLC system.

  • Data Interpretation:

    • Analyze the chromatogram to determine the retention time of this compound and the area percentage of any impurities.

    • If using a chiral column, the separation of stereoisomers can be observed.

Expected Results: A chromatogram showing a well-resolved peak for this compound, with baseline separation from any impurities.

Integrated Analytical Workflow

A robust characterization of this compound involves a multi-technique approach. The following diagram illustrates a logical workflow.

Analytical Workflow for this compound Characterization cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Isomer Separation Sample Sample FTIR FTIR Sample->FTIR Functional Group ID Melting_Point Melting Point (if solid) Sample->Melting_Point Physical Property NMR NMR (1H, 13C, 2D) FTIR->NMR Melting_Point->NMR Structural_Confirmation Confirmed Structure NMR->Structural_Confirmation Connectivity & Stereochemistry MS Mass Spectrometry (GC-MS or LC-MS) Molecular_Weight Molecular_Weight MS->Molecular_Weight Molecular Weight & Fragmentation Final_Report Comprehensive Characterization Report Structural_Confirmation->Final_Report Structural Data Molecular_Weight->Structural_Confirmation GC Gas Chromatography (GC) Purity_Assessment Purity_Assessment GC->Purity_Assessment Purity & Volatile Impurities HPLC HPLC (Chiral/HILIC) Isomer_Separation Isomer_Separation HPLC->Isomer_Separation Stereoisomer Separation Purity_Assessment->Final_Report Purity Data Isomer_Separation->Final_Report Isomeric Ratio

Caption: Integrated workflow for the comprehensive characterization of this compound.

Conclusion

The thorough characterization of this compound is a critical step in its application, particularly in regulated environments such as drug development. A combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, is essential for unambiguous structural elucidation. Chromatographic methods like GC and HPLC are vital for assessing purity and resolving stereoisomers. By following the detailed protocols and understanding the principles behind each technique as outlined in this application note, researchers can confidently and accurately characterize this important chemical entity.

References

  • Rapid Analysis of Dithiaalkane Diols by HPLC. Taylor & Francis Online. Available at: [Link]

  • General Remarks 1H NMR spectra were recorded on a Bruker DPX 400 MHz spectrometer in chloroform-d3. Chemical shifts are reported. [Source for general NMR parameters].
  • Diol TYPE-C™ & NP: Versatile HPLC Columns. MICROSOLV Technology Corporation. Available at: [Link]

  • Diol HPLC Column and C30 HPLC Column. Hawach Chromatography Columns. Available at: [Link]

  • A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. MDPI. Available at: [Link]

  • This compound | C4H8O2. PubChem. Available at: [Link]

  • 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-. NIST WebBook. Available at: [Link]

  • infrared spectrum of cyclobutane C4H8. Doc Brown's Chemistry. Available at: [Link]

  • 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-. NIST WebBook. Available at: [Link]

  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. NIH. Available at: [Link]

  • mass spectrum of cyclobutane C4H8. Doc Brown's Chemistry. Available at: [Link]

  • proton nmr spectrum of cyclobutane. Doc Brown's Chemistry. Available at: [Link]

  • Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC. Available at: [Link]

  • Enantiomer separation of underivatized diols. Agilent. Available at: [Link]

  • Cyclobutanol. NIST WebBook. Available at: [Link]

  • Cyclobutane. Wikipedia. Available at: [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. NIH. Available at: [Link]

  • Synthesis and Characterization of an All-Germanium Analogue of Cyclobutane-1,3-diyl.
  • High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. ResearchGate. Available at: [Link]

  • NMR Spectroscopy of Cyclobutanes. ResearchGate. Available at: [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. NIH. Available at: [Link]

  • Cyclobutane-1,3-dione | C4H4O2. PubChem. Available at: [Link]

  • Infrared and Raman spectra of cyclobutane and cyclobutane-d8. Semantic Scholar. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]

  • 2,2,4,4-tetramethyl-1,3-cyclobutane diol. The Good Scents Company. Available at: [Link]

  • Gas Chromatography.pdf. [Source for general GC principles].
  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Publications. Available at: [Link]

  • (PDF) Gas chromatographic data and identification of isomeric products of cycloaddition reactions of conjugated C5 dienes. ResearchGate. Available at: [Link]

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The Strategic Application of Cyclobutane-1,3-diol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rigid, three-dimensional scaffold of the cyclobutane ring has emerged as a valuable motif in modern agrochemical design, imparting unique conformational constraints that can enhance binding affinity and metabolic stability. This application note explores the utility of cyclobutane-1,3-diol as a versatile starting material for the synthesis of potent fungicidal agents. We present a detailed synthetic pathway from this compound to key cyclobutane carboxamide intermediates, a class of fungicides known to inhibit fungal melanin biosynthesis. This guide provides researchers, scientists, and drug development professionals with in-depth protocols, mechanistic insights, and a discussion of the structure-activity relationships that govern the efficacy of these compounds.

Introduction: The Cyclobutane Scaffold in Agrochemical Innovation

The relentless drive for novel agrochemicals with improved efficacy, selectivity, and environmental profiles has led chemists to explore unique chemical spaces. The cyclobutane moiety, a four-membered carbocycle, offers a compelling structural framework.[1] Its inherent ring strain and puckered conformation can lock substituents into well-defined spatial orientations, facilitating optimal interactions with biological targets.[1] This is particularly advantageous in the design of enzyme inhibitors, where precise positioning of functional groups is paramount for potent activity.

This application note focuses on a specific and highly relevant application: the use of cis- and trans-cyclobutane-1,3-diol as precursors for a class of fungicides that target scytalone dehydratase (SD), a critical enzyme in the fungal melanin biosynthesis pathway.[2] Fungal melanin is essential for the virulence of many plant pathogens, such as Magnaporthe grisea, the causative agent of rice blast disease, as it provides structural rigidity to the appressoria, enabling them to penetrate host tissues.[2] Inhibition of this pathway represents a validated and effective strategy for crop protection.

Synthetic Strategy: From Diol to a Key Fungicidal Precursor

The primary synthetic challenge lies in converting the readily available this compound into a versatile intermediate that can be elaborated into the final carboxamide fungicide. Our strategy hinges on the synthesis of 3-oxocyclobutane-1-carboxylic acid, a well-established precursor for these agrochemicals. The proposed synthetic pathway involves a two-step oxidation sequence, beginning with the selective oxidation of one of the hydroxyl groups of the diol.

dot

Figure 1: General synthetic workflow from this compound to cyclobutane carboxamide fungicides.

Causality Behind Experimental Choices

The choice of a two-step oxidation process is deliberate. Direct, exhaustive oxidation of this compound to the dione is a competing and often favored pathway. A selective mono-oxidation to 3-hydroxycyclobutan-1-one is crucial. This intermediate allows for the subsequent, more forcing oxidation of the remaining secondary alcohol to a carboxylic acid, a transformation that is not readily achievable from the diol in a single step. The stereochemistry of the starting diol (cis vs. trans) can influence the choice of reagents and the stereochemical outcome of the final product, which can be critical for biological activity.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on the specific stereoisomer of this compound and the desired final product.

Protocol 1: Selective Mono-Oxidation of cis-Cyclobutane-1,3-diol to 3-Hydroxycyclobutan-1-one

Objective: To selectively oxidize one hydroxyl group of the diol to a ketone.

Materials:

  • cis-Cyclobutane-1,3-diol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of PCC (1.2 equivalents) in anhydrous DCM, add a solution of cis-cyclobutane-1,3-diol (1.0 equivalent) in DCM dropwise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-hydroxycyclobutan-1-one.

Trustworthiness: This protocol employs a well-established and mild oxidizing agent (PCC) known for the conversion of secondary alcohols to ketones with minimal over-oxidation.[3] Monitoring by TLC ensures that the reaction is stopped once the starting material is consumed, preventing the formation of byproducts.

Protocol 2: Oxidation of 3-Hydroxycyclobutan-1-one to 3-Oxocyclobutane-1-carboxylic Acid

Objective: To oxidize the remaining hydroxyl group to a carboxylic acid.

Materials:

  • 3-Hydroxycyclobutan-1-one

  • Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-hydroxycyclobutan-1-one (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the solution will change from orange to green/blue.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the orange color is no longer present.

  • Remove the acetone under reduced pressure.

  • Partition the residue between water and diethyl ether. Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 3-oxocyclobutane-1-carboxylic acid.[4]

  • The product can be further purified by recrystallization.

Trustworthiness: Jones oxidation is a robust and reliable method for the oxidation of secondary alcohols to carboxylic acids, particularly when an adjacent ketone is present. The work-up procedure is designed to effectively remove the chromium salts and isolate the polar carboxylic acid product.

Application in Fungicide Synthesis: The Carboxamide Connection

The synthesized 3-oxocyclobutane-1-carboxylic acid is a pivotal intermediate for the creation of a library of cyclobutane carboxamide fungicides.[2] The general structure of these fungicides features an amide bond between the cyclobutane core and a substituted aniline.

dot

Figure 2: Assembly of the final fungicidal product via amide coupling.

Mechanism of Action and Structure-Activity Relationship (SAR)

Cyclobutane carboxamides act as potent inhibitors of scytalone dehydratase.[2] X-ray crystallography studies of the enzyme-inhibitor complex have provided critical insights into the binding mode.[5] The amide moiety of the inhibitor is crucial for binding, forming hydrogen bonds within the active site. The cyclobutane ring serves to orient the substituents for optimal interaction with hydrophobic pockets and key amino acid residues.

Table 1: Structure-Activity Relationship (SAR) Data for Cyclobutane Carboxamide Fungicides

Substituent on Cyclobutane RingSubstituent on Aniline RingRelative PotencyRationale for Activity
Geminal halogen-methyl2,4-dichloroHighThe geminal halogen-methyl group provides optimal steric and electronic interactions with serine and asparagine residues in the active site.[2]
Trifluoromethyl (CF3)2,4-dichloroModeratePotent enzyme inhibitor, but may have reduced systemic activity in plants compared to the methyl analogue.[2]
MethylUnsubstitutedLowLack of halogen substituents on the aniline ring reduces binding affinity.

The data clearly indicates that both the substitution pattern on the cyclobutane ring and the electronic nature of the aniline component are critical for high fungicidal activity. The use of this compound as a starting material allows for the stereocontrolled introduction of substituents that can be further modified to explore and optimize these SARs.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of advanced agrochemicals, particularly cyclobutane carboxamide fungicides. The synthetic route, proceeding through the key intermediate 3-oxocyclobutane-1-carboxylic acid, provides a robust platform for the development of novel scytalone dehydratase inhibitors. The protocols and mechanistic insights provided in this application note are intended to empower researchers to leverage the unique structural features of the cyclobutane scaffold in the design and synthesis of next-generation crop protection agents.

References

  • Jennings, L. D., et al. (2000). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. Bioorganic & Medicinal Chemistry Letters, 10(9), 931-934. Available at: [Link]

  • Basarab, G. S., et al. (1999). High-resolution structures of scytalone dehydratase-inhibitor complexes crystallized at physiological pH. Biochemistry, 38(22), 7217-7226. Available at: [Link]

  • Lundqvist, T., et al. (1994). The structure of scytalone dehydratase, a novel target for fungicides. Structure, 2(10), 937-944. Available at: [Link]

  • Frattini, S., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(7), 10398-10431. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Nakajima, Y., et al. (1998). Cryogenic X-ray crystal structure analysis for the complex of scytalone dehydratase of a rice blast fungus and its tight-binding inhibitor, carpropamid. Biochemistry, 37(28), 9931-9939. Available at: [Link]

  • Wong, H. N. C., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. Available at: [Link]

  • Moore, P. W., et al. (2018). Urea-hydrogen peroxide in the presence of a catalytic amount of magnesium bromide efficiently oxidizes primary and secondary benzylic alcohols into the corresponding aromatic aldehydes and ketones. Chemistry – A European Journal, 24(18), 4556-4561. Available at: [Link]

  • Krumpolc, M., & Rocek, J. (1988). Cyclobutanone. Organic Syntheses, 6, 334. Available at: [Link]

  • De Luca, L., et al. (2001). A Mild and Efficient Oxidation of Alcohols with Trichloroisocyanuric Acid/TEMPO. Organic Letters, 3(19), 3041-3043. Available at: [Link]

  • Jefford, C. W., & Wang, Y. (1988). Selective, Heterogeneous Oxidation of Alcohols and Diols with Potassium Permanganate. Journal of the Chemical Society, Chemical Communications, (9), 634-635. Available at: [Link]

  • Ghosez, L., et al. (1995). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 95(5), 1141-1178. Available at: [Link]

Sources

incorporating Cyclobutane-1,3-diol to improve polymer thermal properties

Author: BenchChem Technical Support Team. Date: January 2026

Enhancing Polymer Thermal Performance with Cyclobutane-1,3-diol: A Guide for Researchers

Introduction

The pursuit of polymers with superior thermal properties is a cornerstone of materials science, driven by the ever-increasing demands of high-performance applications in electronics, aerospace, and automotive industries. Enhanced thermal stability, characterized by a higher glass transition temperature (Tg) and decomposition temperature (Td), allows polymers to maintain their structural integrity and mechanical properties at elevated temperatures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the incorporation of a unique alicyclic diol, this compound (CBDO), to significantly improve the thermal properties of polymers, particularly polyesters.

This compound is a four-membered ring structure that, when incorporated into a polymer backbone, imparts significant rigidity and disrupts chain packing. This is in stark contrast to more flexible aliphatic diols commonly used in polyester synthesis. The non-planar and constrained nature of the cyclobutane ring restricts the rotational freedom of the polymer chains, leading to a substantial increase in the glass transition temperature. Furthermore, the stereochemistry of CBDO, existing as cis and trans isomers, offers an additional lever to fine-tune the final properties of the polymer.

Mechanistic Insights: The Structural Basis for Enhanced Thermal Stability

The remarkable effect of this compound on polymer thermal properties is rooted in its unique molecular architecture. Unlike linear diols that allow for significant conformational flexibility, the cyclobutane ring of CBDO is rigid. When this unit is incorporated into a polymer chain, it acts as a stiffening element, hindering the large-scale segmental motions that characterize the glass transition.

The stereoisomers of CBDO, cis and trans, play a crucial role in determining the final polymer morphology and properties. The trans isomer has a more linear and symmetric structure, which can lead to more ordered chain packing and, in some cases, semi-crystalline materials. In contrast, the bent structure of the cis isomer is highly effective at disrupting chain-to-chain interactions, leading to amorphous polymers with significantly elevated glass transition temperatures. Commercially available CBDO is typically a mixture of cis and trans isomers, and the ratio can be manipulated to achieve a desired balance of properties.

G cluster_0 Traditional Polyester (e.g., with 1,4-butanediol) cluster_1 CBDO-Containing Polyester cluster_2 Resulting Thermal Properties A Flexible Aliphatic Diol B Allows for close chain packing and high mobility A->B leads to D Disrupts chain packing and restricts mobility E Lower Tg B->E C Rigid this compound C->D leads to F Higher Tg D->F

Figure 1: Impact of monomer structure on polymer chain packing and Tg.

Experimental Protocols: Synthesis and Characterization

This section provides a detailed protocol for the synthesis of a polyester incorporating this compound via a two-stage melt polycondensation reaction, followed by thermal characterization.

Materials and Equipment
  • Monomers:

    • Dimethyl terephthalate (DMT)

    • This compound (CBDO), typically a 70:30 cis:trans mixture

    • Ethylene glycol (EG) - optional, as a comonomer

  • Catalysts:

    • Transesterification catalyst: Zinc acetate

    • Polycondensation catalyst: Antimony(III) oxide

  • Stabilizer:

    • Phosphoric acid

  • Equipment:

    • Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation arm connected to a vacuum pump.

    • Heating mantle with a temperature controller

    • High-vacuum pump

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

Synthesis Procedure: Melt Polycondensation

Stage 1: Transesterification

  • Reactor Setup: Assemble the glass reactor and ensure all joints are properly sealed. Purge the system with dry nitrogen for at least 30 minutes to remove any residual moisture and oxygen.

  • Charging Monomers and Catalyst: Charge the reactor with dimethyl terephthalate, this compound, and zinc acetate. A typical molar ratio would be 1:1.2 (DMT:CBDO) to account for diol loss during the reaction. The catalyst concentration is typically around 200-300 ppm relative to the final polymer weight.

  • Heating and Methanol Distillation: Begin stirring and gradually heat the reactor to 180-220°C under a gentle stream of nitrogen. The transesterification reaction will commence, producing methanol as a byproduct. Continue heating and collecting the methanol distillate until approximately 90% of the theoretical amount has been collected. This stage typically takes 2-4 hours.

Stage 2: Polycondensation

  • Catalyst and Stabilizer Addition: Add the polycondensation catalyst, antimony(III) oxide (typically 200-400 ppm), and the stabilizer, phosphoric acid, to the reactor. The stabilizer is added to deactivate the transesterification catalyst and prevent side reactions.

  • Applying Vacuum: Gradually reduce the pressure in the reactor to below 1 Torr over a period of 30-60 minutes. This will facilitate the removal of excess diol and drive the polymerization reaction forward.

  • Increasing Temperature: Slowly increase the temperature to 250-280°C. The viscosity of the melt will increase as the molecular weight of the polymer builds. The stirrer speed may need to be adjusted accordingly.

  • Monitoring Progress: The reaction is monitored by observing the torque on the mechanical stirrer. The reaction is considered complete when the desired torque (indicative of a target molecular weight) is reached. This stage can take 2-4 hours.

  • Polymer Extrusion and Quenching: Once the reaction is complete, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench it and form a solid strand. The strand is then pelletized for further analysis.

G start Start charge_reactants Charge DMT, CBDO, and Zinc Acetate to Reactor start->charge_reactants purge Purge with Nitrogen charge_reactants->purge transesterification Transesterification (180-220°C) Collect Methanol purge->transesterification add_catalyst Add Antimony(III) Oxide and Phosphoric Acid transesterification->add_catalyst polycondensation Polycondensation (250-280°C, <1 Torr) add_catalyst->polycondensation monitor Monitor Viscosity/Torque polycondensation->monitor extrude Extrude and Quench Polymer monitor->extrude pelletize Pelletize extrude->pelletize characterize Characterize (DSC, TGA) pelletize->characterize end End characterize->end

Figure 2: Workflow for polyester synthesis with CBDO.

Characterization and Data Analysis

The thermal properties of the synthesized polymer should be evaluated using standard techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymer.

  • Protocol:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample to a temperature well above its expected Tg (e.g., 250°C) at a heating rate of 20°C/min to erase any prior thermal history.

    • Cool the sample rapidly to below its Tg (e.g., 0°C).

    • Heat the sample again at a controlled rate (e.g., 10°C/min) to at least 50°C above the Tg. The glass transition is observed as a step change in the heat flow curve during this second heating scan.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature (Td) of the polymer.

  • Protocol:

    • Accurately weigh 10-15 mg of the polymer sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The Td is typically reported as the temperature at which 5% weight loss occurs.

Expected Results

The incorporation of CBDO is expected to significantly increase the glass transition temperature compared to analogous polyesters made with common aliphatic diols like 1,4-butanediol or ethylene glycol.

Polymer CompositionMonomersGlass Transition Temp. (Tg)Decomposition Temp. (Td, 5% wt. loss)
Control Polyester DMT + 1,4-butanediol~50-80°C~380°C
CBDO-based Polyester DMT + CBDO~110-150°C~400°C

Table 1: Comparison of thermal properties of a standard polyester vs. a CBDO-based polyester.

Troubleshooting and Optimization

  • Monomer Purity: Ensure the purity of the monomers, especially the CBDO, as impurities can affect the final molecular weight and color of the polymer. Distillation or recrystallization of monomers may be necessary.

  • Catalyst Concentration: The concentration of both catalysts should be optimized. Too little catalyst will result in slow reaction rates, while too much can lead to side reactions and discoloration of the polymer.

  • Reaction Conditions: The temperatures and vacuum levels for both stages of the reaction are critical. Inadequate vacuum during the polycondensation stage will limit the achievable molecular weight.

  • cis/trans Ratio: The ratio of cis to trans isomers of CBDO can be varied to fine-tune the final properties. A higher cis content generally leads to a higher Tg in amorphous polyesters.

Conclusion

The incorporation of this compound into polymer backbones presents a highly effective strategy for enhancing thermal properties. The rigid and non-planar structure of the cyclobutane ring restricts polymer chain mobility, leading to a significant increase in the glass transition temperature and overall thermal stability. The detailed protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore the potential of CBDO in the development of high-performance polymers for a wide range of applications.

References

  • Kelsey, D. R., et al. (2000). Polyesters of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol with Aromatic Diacids. Macromolecules, 33(16), 5810–5818. Retrieved from [Link]

  • ASTM International. (2018). ASTM D3418-15 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]

  • ASTM International. (2018). ASTM E1131-08(2018) - Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

Application Note & Protocols: Synthesis of Cyclobutane Diols via Photocyclization of Diacid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The cyclobutane motif is a valuable scaffold in medicinal chemistry and materials science, offering unique conformational constraints and metabolic stability.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of cyclobutane diacids through photochemical [2+2] cycloaddition reactions, followed by their efficient reduction to the corresponding diols. We delve into the theoretical underpinnings of the photocyclization reaction, provide step-by-step experimental procedures, address common troubleshooting scenarios, and highlight the significance of these building blocks in drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage photochemical methods for the synthesis of complex molecular architectures.[3]

Part I: The Photocyclization Reaction - A [2+2] Approach to Cyclobutanes

The cornerstone of this synthetic strategy is the [2+2] photocycloaddition, a powerful photochemical reaction that unites two alkene-containing molecules to form a four-membered cyclobutane ring.[4] This reaction is particularly effective for creating strained ring systems that are otherwise difficult to access through traditional thermal methods.[5]

Theoretical Principles & Mechanistic Overview

The [2+2] photocycloaddition is a pericyclic reaction governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.[6][7] Thermally, a suprafacial-suprafacial [2+2] cycloaddition is symmetry-forbidden. However, upon photochemical excitation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This excited state possesses a different orbital symmetry that allows the reaction to proceed in a concerted, suprafacial-suprafacial manner.[8][9]

In many cases, particularly when one of the reacting partners is an α,β-unsaturated carbonyl compound like maleic anhydride, the reaction proceeds through a triplet excited state.[10] This is often achieved by using a photosensitizer, a molecule that absorbs light, transitions to its triplet state, and then transfers that energy to one of the reactants (a process known as triplet energy transfer).[5][11] This method allows for the use of longer, less-damaging wavelengths of light.[12] The resulting triplet-state reactant then adds to the ground-state partner in a stepwise fashion, forming a 1,4-diradical intermediate that subsequently undergoes ring closure to yield the cyclobutane product.

G Figure 1: Generalized Mechanism of Photosensitized [2+2] Cycloaddition cluster_sensitizer Photosensitizer Cycle cluster_reactant Reactant Activation & Cycloaddition S0_sens Sensitizer (S₀) S1_sens Singlet Excited State (S₁) S0_sens->S1_sens hν (Light Absorption) T1_sens Triplet Excited State (T₁) S1_sens->T1_sens Intersystem Crossing (ISC) T1_sens->S0_sens Returns to Ground State S0_react Reactant A (S₀) T1_sens->S0_react Energy Transfer (ET) T1_react Triplet Reactant A (T₁) Diradical 1,4-Diradical Intermediate T1_react->Diradical + Reactant B React_B Reactant B Product Cyclobutane Product Diradical->Product Ring Closure

Caption: Figure 1: Generalized Mechanism of Photosensitized [2+2] Cycloaddition.

Materials & Equipment
  • Reactants: Maleic anhydride (or other α,β-unsaturated acid/anhydride), alkene of choice.

  • Photosensitizer: Acetone, benzophenone, or thioxanthone (selection depends on the triplet energy of the reactants).[5]

  • Solvents: Acetonitrile, acetone, or other UV-transparent, inert solvents.

  • Photoreactor: A commercially available photoreactor (e.g., Rayonet) or a custom-built setup is required.[13][14] Key components include:

    • UV Lamp: Medium-pressure mercury vapor lamp is common.[15] The wavelength should be selected to excite the photosensitizer or reactant without causing product degradation.

    • Immersion Well: Typically made of quartz or Pyrex (Pyrex filters out shorter UV wavelengths), to house the lamp and allow for cooling.[15]

    • Reaction Vessel: Sized appropriately for the reaction scale, often made of quartz to maximize light transmission.

    • Cooling System: A circulating water or coolant system to maintain a constant reaction temperature, as lamps generate significant heat.

    • Stirring Mechanism: Magnetic stirrer and stir bar.

Detailed Protocol 1: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Anhydride

This protocol details the photodimerization of maleic anhydride, a classic example of [2+2] photocycloaddition, to form a cyclobutane tetracarboxylic dianhydride, which can then be hydrolyzed to the corresponding tetra-acid and subsequently converted to other diacid derivatives.[16][17] For simplicity, we will focus on a more general intermolecular reaction between maleic anhydride and an alkene. The following is a representative procedure for the reaction of maleic anhydride with an alkene like cyclohexene.[18]

1. Preparation:

  • In a 250 mL quartz reaction vessel, dissolve maleic anhydride (1.0 eq) and a photosensitizer such as benzophenone (0.1 eq) in acetone. Acetone can serve as both the solvent and the photosensitizer.

  • Add the alkene (e.g., cyclohexene, 1.2 eq).

  • Ensure the total volume allows for efficient stirring and exposure to the light source.

  • Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the triplet excited state.

2. Reaction Execution:

  • Place the reaction vessel in the photoreactor chamber.

  • Position the immersion well containing the UV lamp inside the reaction vessel, ensuring the lamp is not in direct contact with the glass.

  • Begin vigorous stirring and start the coolant circulation to maintain the reaction at a desired temperature (e.g., 20-25 °C).

  • Turn on the UV lamp to initiate the reaction.

3. Monitoring and Work-up:

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or ¹H NMR to observe the disappearance of starting materials.

  • Once the reaction is complete (typically after 12-24 hours), turn off the lamp and cooling system.

  • Concentrate the reaction mixture under reduced pressure to remove the acetone.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

G Figure 2: Experimental Workflow for Photocyclization A 1. Prepare Reactant Solution (Maleic Anhydride, Alkene, Sensitizer in Acetone) B 2. Assemble Photoreactor (Quartz Vessel, Immersion Well, Lamp) A->B C 3. Purge with N₂/Ar (Remove O₂) B->C D 4. Initiate Reaction (Start Stirring, Cooling, and UV Lamp) C->D E 5. Monitor Progress (TLC / ¹H NMR) D->E E->D Reaction Incomplete F 6. Reaction Quench & Work-up (Lamp Off, Solvent Evaporation) E->F Reaction Complete G 7. Purify Product (Recrystallization or Chromatography) F->G G Figure 3: Synthetic Utility in Medicinal Chemistry A Alkene + Maleic Anhydride B Cyclobutane Diacid A->B [2+2] Photocyclization C Cyclobutane Diol (Chiral Building Block) B->C Reduction (LiAlH₄) D Further Functionalization C->D E Complex Drug Candidate (e.g., Protease Inhibitor) D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Cyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of cyclobutane-1,3-diol. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of producing this valuable building block on a larger scale. This compound, with its unique strained ring system and bifunctional nature, is a critical intermediate in medicinal chemistry and materials science.[1][2] However, its synthesis is not without significant challenges, from controlling stereochemistry to managing reaction energetics during scale-up.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common issues and provide actionable, field-proven solutions to help you optimize your synthesis, improve yields, and ensure the purity of your final product.

Section 1: Synthesis Strategy and Reaction Initiation

This section addresses common questions regarding the selection of synthetic routes and initial reaction setup, which are foundational to a successful large-scale campaign.

Question 1: We are planning a large-scale synthesis of this compound. What are the most viable starting materials and synthetic routes to consider for scalability?

Answer: For large-scale production, the most common and practical route is the catalytic hydrogenation of cyclobutane-1,3-dione. This precursor is accessible through the dimerization of ketene or its derivatives.[3]

There are two primary strategies to consider:

  • Hydrogenation of Cyclobutane-1,3-dione: This is often the preferred industrial method. It involves the reduction of the two ketone functionalities to hydroxyl groups.

    • Why it's scalable: Catalytic hydrogenation can be performed in large reactors, catalysts like Ruthenium on Carbon (Ru/C) are commercially available, and the reaction can be driven to completion under optimized conditions of temperature and hydrogen pressure.[4] This method avoids stoichiometric, often pyrophoric, reducing agents like lithium aluminum hydride (LiAlH₄), which are problematic on a large scale.[5]

    • Key Consideration: The primary challenge here is controlling the stereoselectivity to obtain the desired cis/trans isomer ratio.[4]

  • Malonic Ester Synthesis: This classic route involves the reaction of diethyl malonate with 1,3-dibromopropane to form a cyclobutane ring, followed by reduction of the ester groups.[6][7]

    • Why it's a consideration: This method is robust and well-documented in organic synthesis literature.[8][9]

    • Scalability Challenges: This is a multi-step process. It requires handling large quantities of strong bases (like sodium ethoxide) and involves a decarboxylation step that can be difficult to manage thermally on a large scale. The overall atom economy can be lower compared to the dione reduction route.

Recommendation: For large-scale synthesis, focus on the catalytic hydrogenation of cyclobutane-1,3-dione . It presents a more direct, atom-economical, and industrially feasible pathway.

Section 2: Troubleshooting Reaction Inefficiencies and Impurities

Once a route is chosen, chemists often face challenges with reaction outcomes. This section provides a troubleshooting guide for the most common issues.

Question 2: Our hydrogenation of cyclobutane-1,3-dione is resulting in a low yield. What are the likely causes and how can we mitigate them?

Answer: Low yield in the hydrogenation of cyclobutane-1,3-dione is a frequent problem. A systematic approach is needed to diagnose the root cause. The issue typically stems from catalyst activity, reaction conditions, or substrate stability.

Troubleshooting Workflow for Low Yield

start Low Yield Observed catalyst Evaluate Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions side_reactions Analyze for Side Products start->side_reactions catalyst_check1 Is the catalyst fresh? (Check for poisoning) catalyst->catalyst_check1 cond_check1 Is H₂ pressure adequate? conditions->cond_check1 side_check1 Dehydration products observed? (e.g., cyclobutenol) side_reactions->side_check1 catalyst_sol1 Action: Use fresh catalyst or pre-treat to activate. catalyst_check1->catalyst_sol1 No catalyst_check2 Is catalyst loading sufficient? catalyst_check1->catalyst_check2 Yes catalyst_sol2 Action: Increase catalyst loading incrementally (e.g., from 2 wt% to 5 wt%). catalyst_check2->catalyst_sol2 No cond_sol1 Action: Increase H₂ pressure. (e.g., from 50 bar to 80 bar). cond_check1->cond_sol1 No cond_check2 Is temperature optimal? cond_check1->cond_check2 Yes cond_sol2 Action: Adjust temperature. Too low: slow reaction. Too high: dehydration side products. cond_check2->cond_sol2 No side_sol1 Action: Lower reaction temperature. Consider a less acidic solvent. side_check1->side_sol1 Yes side_check2 Polymerization/tar formation? side_check1->side_check2 No side_sol2 Action: Ensure substrate purity. Degas solvent to remove oxygen. side_check2->side_sol2 Yes

Caption: A troubleshooting workflow for addressing low yields.

Detailed Causality:

  • Catalyst Deactivation: Heterogeneous catalysts like Ru/C can be poisoned by impurities (sulfur, halides) in the starting material or solvent. On a large scale, incomplete removal of reagents from the dione synthesis (e.g., triethylamine) can neutralize acidic sites or block active sites.

  • Reaction Conditions: Hydrogenation is sensitive to pressure and temperature. Insufficient H₂ pressure leads to incomplete reduction.[4] Conversely, excessively high temperatures can promote side reactions like dehydration, especially with cyclic 1,3-diones which can be sensitive.[4]

  • Side Reactions: The inherent ring strain of the cyclobutane system makes it susceptible to ring-opening under harsh conditions, although this is less common than dehydration.[10][11] The intermediate, 3-hydroxycyclobutanone, can also be prone to undesired reactions if it accumulates due to slow hydrogenation of the second ketone.

Question 3: We are struggling to control the cis/trans stereoselectivity. How can we favor the formation of the cis-diol?

Answer: Achieving high diastereoselectivity is a critical challenge. The reduction of 3-substituted cyclobutanones with hydride reagents is known to be highly selective for the cis alcohol, often exceeding 90%.[12] This preference is rationalized by the Felkin-Anh model, where the hydride attacks from the face anti to the substituent to minimize steric and torsional strain.[12]

For the unsubstituted cyclobutane-1,3-dione, the factors are more subtle. However, the principles of minimizing strain during the hydride approach still apply.

Strategies to Improve cis-Selectivity:

  • Lower the Reaction Temperature: Running the reduction at lower temperatures (e.g., -20°C to 0°C) enhances the kinetic control of the reaction. This favors the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable cis product.[12]

  • Solvent Polarity: Decreasing solvent polarity can enhance selectivity. In polar solvents, the solvent molecules can coordinate with the carbonyl and the reducing agent, altering the transition state geometry. Less polar solvents like THF or Et₂O often give better selectivity than highly polar ones.[12]

  • Choice of Reducing Agent: While catalytic hydrogenation often yields a fixed ratio (e.g., 7:3 cis:trans with Ru/C), using stoichiometric hydride reagents can offer more control.[4]

    • Bulky Hydride Reagents: Reagents like L-Selectride® are sterically demanding and will preferentially attack from the less hindered face of the ketone, which can improve cis-selectivity.[1]

    • Chelation Control: If using a precursor with a directing group, reagents like zinc borohydride can achieve high selectivity through chelation.

Data Summary: Factors Influencing Stereoselectivity

ParameterConditionExpected Outcome on cis-Isomer FormationRationale
Temperature Lowering TemperatureIncrease in selectivityFavors the lowest energy transition state, enhancing kinetic product formation.[12]
Solvent Decreasing PolarityIncrease in selectivityReduces solvent-carbonyl interactions, allowing steric factors to dominate the hydride approach.[12]
Reducing Agent Bulky Hydrides (e.g., L-Selectride®)Increase in selectivitySteric hindrance forces attack from the less-hindered face, leading to the cis-alcohol.[1]

Section 3: Scale-Up and Purification

Transitioning from the bench to a pilot or production scale introduces new logistical and safety challenges.

Question 4: What are the primary safety and operational concerns when scaling up the synthesis of this compound?

Answer: Scaling up this synthesis requires careful planning, particularly around the hydrogenation step.

Key Scale-Up Considerations:

  • Hydrogen Management: Hydrogen is highly flammable and forms explosive mixtures with air. Large-scale hydrogenations must be conducted in appropriately rated pressure reactors (autoclaves) with proper venting, pressure relief systems, and hydrogen sensors.

  • Catalyst Handling: Heterogeneous catalysts like Ru/C can be pyrophoric, especially after use when they are dry and saturated with hydrogen. The catalyst should always be handled wet with solvent and never allowed to dry in the air. Catalyst filtration must be done under an inert atmosphere (N₂ or Ar).

  • Thermal Management: The hydrogenation of ketones is an exothermic process. On a large scale, the heat generated can be significant, potentially leading to a runaway reaction or an increase in side products. The reactor must have an efficient cooling system to maintain the target temperature.

  • Purification: this compound is a viscous liquid or a low-melting solid. Large-scale purification by column chromatography is often impractical.

    • Distillation: Vacuum distillation can be effective, but the diol's high boiling point requires high vacuum and temperature, which can risk thermal degradation.

    • Crystallization: If a solid, crystallization is the preferred method for large-scale purification. Developing a robust crystallization procedure with an appropriate solvent system is crucial. It may be necessary to first isolate one of the stereoisomers as a derivative (e.g., a boronic ester) to facilitate purification.

Process Flow for Large-Scale Synthesis & Purification

cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Charge Reactor Cyclobutane-1,3-dione Solvent (e.g., Isopropanol) Ru/C Catalyst (wet) react Hydrogenation Pressurize with H₂ (50-80 bar) Heat to Target T (e.g., 100°C) Monitor H₂ uptake start:f1->react:f0 filter Catalyst Filtration Cool and vent reactor Filter under N₂ atmosphere Wash catalyst with solvent react:f1->filter:f0 concentrate Solvent Removal Rotary Evaporation (under reduced pressure) filter:f1->concentrate:f0 purify Final Purification Vacuum Distillation OR Crystallization concentrate:f1->purify:f0 product Final Product | This compound (cis/trans mixture) QC Analysis (GC, NMR) purify:f1->product:f0

Caption: A typical workflow for the large-scale synthesis and purification.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Cyclobutane-1,3-dione

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific laboratory and scale conditions. All operations should be performed by trained personnel with appropriate safety precautions.

  • Reactor Preparation: Charge a high-pressure autoclave reactor with cyclobutane-1,3-dione (1.0 eq).

  • Catalyst Addition: Under an inert nitrogen atmosphere, add 5 wt% Ruthenium on Carbon (Ru/C, 50% wet) catalyst as a slurry in the chosen solvent (e.g., isopropanol). The solvent volume should be sufficient to ensure good stirring (approx. 5-10 mL per gram of substrate).

  • Sealing and Purging: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas to remove all oxygen.

  • Reaction: Pressurize the reactor with hydrogen to 50-80 bar.[4] Begin stirring and heat the reactor to the desired temperature (e.g., 80-120°C).[4] The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the catalyst pad with additional solvent.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The crude product can then be purified as described in the section above.

References

  • Van de Vyver, S., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Omega. [Link]

  • Park, K., et al. (2022). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. Asian Journal of Organic Chemistry. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Synthesis of cyclobutanes. [Link]

  • Heisig, G. B., & Stodola, F. H. 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure. [Link]

  • Baran Lab. Cyclobutanes in Organic Synthesis. [Link]

  • Vogel, E. (1963). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

  • Google Patents. US5360937A - 1,3-cyclobutanedione-bisketals, process for their production and their use.
  • Vrije Universiteit Brussel. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 1,3-diol derivatives from sterically overcrowded oxiranes. [Link]

  • Wikipedia. 1,3-Cyclobutanedione. [Link]

  • Khan Academy. Stability of cycloalkanes. [Link]

  • YouTube. (2014, October 11). Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. [Link]

  • Gyan Sanchay. STABILITY OF CYCLOALKANES. [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

  • LibreTexts. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition. [Link]

  • Journal of the American Chemical Society. (2019, October 29). Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. [Link]

  • Dalton Transactions. Group 15 biradicals: synthesis and reactivity of cyclobutane-1,3-diyl and cyclopentane-1,3-diyl analogues. [Link]

  • FlipHTML5. (2015, December 1). Malonic Ester Synthesis of Cyclobutanecarboxylic Acid. [Link]

  • ResearchGate. Synthesis and Properties of Cyclobutane-containing Anhydrides STABILITY OF THE ANHYDRIDE. [Link]

  • The Journal of Organic Chemistry. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.
  • National Institutes of Health. A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione. [Link]

  • PubMed. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. [Link]

  • Andrew G. Myers Research Group. Cyclobutane Synthesis. [Link]

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]

Sources

Technical Support Center: Optimizing the Catalytic Hydrogenation of Cyclobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of cyclobutane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, selectivity, and reproducibility of this important transformation. As your dedicated application scientist, I have structured this resource to move from foundational knowledge to specific, actionable troubleshooting advice, grounded in established chemical principles and field-proven insights.

The conversion of cyclobutane-1,3-dione to cyclobutane-1,3-diol is a critical step in the synthesis of various polymers and pharmaceutical intermediates. However, the strained four-membered ring and the reactivity of the dione system present unique challenges. This guide will help you navigate these challenges to achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the reaction to provide a foundational understanding.

Q1: What are the most common catalysts for the hydrogenation of cyclobutane-1,3-dione and its analogs? A: Heterogeneous catalysts are predominantly used for this transformation due to their ease of separation and handling. The most effective and commonly cited catalysts include Ruthenium on carbon (Ru/C) and Raney Nickel.[1][2] Palladium- and Platinum-based catalysts can also be used, but may exhibit different selectivities and sensitivities to reaction conditions and substrate impurities.[3][4] For specialized applications requiring high stereoselectivity, homogeneous chiral catalysts, such as those based on Rhodium or Ruthenium with chiral phosphine ligands, can be employed.[5][6][7]

Q2: Why is substrate purity so critical for this specific hydrogenation? A: The purity of the cyclobutane-1,3-dione starting material is paramount to success. Many noble metal catalysts, particularly Ruthenium and Palladium, are highly susceptible to poisoning by impurities that may be present from the synthesis of the dione.[1] For instance, sulfur-containing compounds or residual reagents from ketene dimerization routes can irreversibly bind to the catalyst's active sites, leading to partial or complete deactivation.[8][9] Therefore, purification of the dione, often by recrystallization, is a critical preliminary step to ensure high conversion and catalyst longevity.[1]

Q3: What are the expected products and major potential side products? A: The primary goal is the formation of this compound, which exists as cis and trans stereoisomers. The reaction proceeds through a 3-hydroxycyclobutanone intermediate. Key side reactions to be aware of include over-reduction to cyclobutanol or even ring-opening under harsh conditions. More commonly, especially at elevated temperatures, dehydration can occur, potentially leading to unstable enones that can polymerize on the catalyst surface, causing deactivation.[1][2]

Q4: How do reaction conditions influence the cis/trans stereoselectivity of the final diol product? A: The stereochemical outcome is often a function of thermodynamics and kinetics. Initially, a kinetic product ratio is formed. However, at elevated temperatures, the catalyst can facilitate epimerization of the hydroxyl group via the ketone intermediate, leading to a shift towards the thermodynamically more stable isomer.[1][2] For most 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically favored to minimize steric interactions. However, strong dipole-dipole interactions, as seen in some derivatives, can invert this preference.[10] Controlling the reaction temperature is therefore a key handle for influencing the final diastereomeric ratio.

Troubleshooting Guide: From Low Yield to Catalyst Deactivation

This guide provides a systematic, question-driven approach to resolving common experimental issues.


Issue 1: The reaction shows low or no conversion.

Q: I've set up the reaction, but analysis (TLC, GC, NMR) shows only starting material. What's the first thing I should check? A: The most common culprits for a failed hydrogenation are the catalyst's activity and the hydrogen supply. First, ensure your hydrogen source is properly connected and delivering gas at the target pressure. A simple balloon setup, while common, is often inefficient and may not provide sufficient hydrogen pressure or volume for the reaction to proceed effectively.

If the hydrogen supply is confirmed, focus on the catalyst. Heterogeneous catalysts like Ru/C or Pd/C can lose activity if they are old or have been improperly handled (e.g., exposed to air).[4]

Q: I'm using a fresh bottle of catalyst and have confirmed the hydrogen supply, but the reaction still isn't working. What's next? A: The next step is to scrutinize your substrate and solvent.

  • Substrate Purity: As mentioned in the FAQs, impurities are a primary cause of catalyst poisoning.[1] If you have not purified your cyclobutane-1,3-dione, this is the most likely cause. (See Protocol 2 for a general purification method).

  • Solvent Quality: Ensure your solvent is anhydrous and free of contaminants. Some sources recommend protic solvents like isopropanol, which can aid in the reaction mechanism, while others use aprotic solvents like THF.[1] The choice can significantly impact reaction rates.

  • Inadequate Catalyst Loading: While typically used in catalytic amounts (e.g., 1-10 wt%), a particularly challenging substrate or one with minor impurities may require a higher catalyst loading to achieve a reasonable reaction rate.

The logical flow for diagnosing zero conversion is visualized in the workflow diagram below.

start Low / No Conversion h2_check Verify H₂ Supply & Pressure start->h2_check h2_ok H₂ Supply OK? h2_check->h2_ok catalyst_check Assess Catalyst Activity catalyst_ok Catalyst Fresh & Handled Properly? catalyst_check->catalyst_ok substrate_check Evaluate Substrate & Solvent Purity substrate_ok Substrate Purified & Solvent Anhydrous? substrate_check->substrate_ok conditions_check Re-evaluate Reaction Conditions success Problem Resolved conditions_check->success h2_ok->catalyst_check Yes fix_h2 Action: Secure connections, check regulator, use autoclave. h2_ok->fix_h2 No catalyst_ok->substrate_check Yes replace_catalyst Action: Use fresh catalyst from an unopened container. catalyst_ok->replace_catalyst No substrate_ok->conditions_check Yes purify_substrate Action: Purify dione (recrystallize), use dry solvent. substrate_ok->purify_substrate No fix_h2->start replace_catalyst->start purify_substrate->start

Caption: Troubleshooting workflow for zero conversion.

Issue 2: The reaction starts but stalls or gives incomplete conversion.

Q: My reaction proceeds to about 50% conversion and then stops. What could be causing this? A: This is a classic symptom of catalyst deactivation during the reaction. Several factors could be at play:

  • Progressive Poisoning: Trace impurities in the substrate are slowly poisoning the catalyst over time.

  • Product Inhibition: The product diol might be binding to the catalyst surface, preventing further reaction, although this is less common.

  • Polymer Accumulation: This is a significant issue. Unstable intermediates, potentially formed via dehydration side reactions at higher temperatures, can polymerize.[2] This polymeric material physically coats the catalyst, blocking active sites.

  • Insufficient Hydrogen: In a closed system, the initial hydrogen charge may be insufficient for complete conversion, especially if the reaction is run at low pressure.

To remedy this, consider the following:

  • Lower the Temperature: Reducing the reaction temperature can often suppress dehydration and subsequent polymerization side reactions.[1]

  • Increase Hydrogen Pressure: Higher H₂ pressure can increase the rate of the desired hydrogenation relative to side reactions and ensure hydrogen is not the limiting reagent.[1]

  • Filter and Add Fresh Catalyst: If the reaction has stalled, carefully filtering the mixture (under an inert atmosphere if possible) and adding a fresh portion of catalyst can help determine if the issue is indeed catalyst deactivation.

Issue 3: The yield is acceptable, but the product is an inseparable mixture of isomers.

Q: I'm getting a good overall yield of this compound, but the cis:trans ratio is not what I need and varies between runs. How can I control stereoselectivity? A: Reproducible control over the diastereomeric ratio requires precise control of the reaction parameters.

  • Temperature is Key: As discussed, higher temperatures tend to push the mixture toward the thermodynamic equilibrium ratio.[2] For consistent results, maintain a stable and accurately measured internal reaction temperature. A difference of even 10-20 °C can significantly alter the final isomer ratio.

  • Reaction Time: If the desired product is the kinetic isomer, shorter reaction times that stop the reaction just after full consumption of the starting material may be necessary to prevent subsequent epimerization.

  • Catalyst Choice: While both Ru/C and Raney Ni are effective, they may provide slightly different kinetic selectivities. If a specific isomer is required in high purity, screening different catalysts is a worthwhile endeavor. For ultimate control, asymmetric transfer hydrogenation using a chiral catalyst may be necessary, which can provide excellent enantiomeric and diastereomeric control.[5]

Data Summary: Reaction Conditions

While extensive data on the parent cyclobutane-1,3-dione is sparse, studies on the closely related cyclopentane-1,3-dione provide excellent guidance. The principles governing catalyst choice, solvent, and conditions are directly transferable.

Catalyst (5.1 wt%)SolventTemp (°C)H₂ Pressure (bar)Time (h)Yield (Diol)Major Side ProductReference
5% Ru/CIsopropanol16050555%Dehydration (30%)--INVALID-LINK--[1]
5% Ru/CIsopropanol10080373%Over-reduction (10%)--INVALID-LINK--[1]
5% Ru/C (Optimized) tert-Butanol 100 50 1 78% Dehydration (18%) --INVALID-LINK-- [1]
Raney NiIsopropanol160502045%Dehydration (25%)--INVALID-LINK--[1]
5% Ru/Al₂O₃Isopropanol16050>20Low Conv.---INVALID-LINK--[1]

Table 1: Summary of reaction conditions for the hydrogenation of cyclopentane-1,3-dione, a close analog of cyclobutane-1,3-dione, demonstrating the significant impact of temperature, pressure, and solvent on yield and selectivity.[1]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation in a Pressure Reactor

This protocol outlines a general method based on optimized conditions for related substrates.[1][2]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up p1 1. Add Substrate & Solvent (e.g., 5g dione in 50mL tBuOH) to reactor vessel. p2 2. Add Catalyst (e.g., 250mg 5% Ru/C) under N₂ flow. p1->p2 r1 3. Seal Reactor p2->r1 r2 4. Purge Cycle (3x) (Pressurize to 10 bar N₂, vent, repeat) r1->r2 r3 5. Final Purge (3x) (Pressurize to 10 bar H₂, vent, repeat) r2->r3 r4 6. Set Conditions (Pressurize to 50 bar H₂, begin stirring, heat to 100°C) r3->r4 r5 7. Monitor Reaction (Via H₂ uptake or sampling) r4->r5 w1 8. Cool & Vent (Cool to RT, carefully vent H₂) r5->w1 w2 9. Filter Catalyst (Filter through Celite®, wash with solvent) w1->w2 w3 10. Isolate Product (Remove solvent under reduced pressure) w2->w3

Caption: Standard experimental workflow for hydrogenation.

Methodology:

  • Reactor Charging: To a suitable high-pressure autoclave, add purified cyclobutane-1,3-dione (1.0 eq) and the chosen solvent (e.g., tert-Butanol, ~10 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of inert gas (Nitrogen or Argon), carefully add the catalyst (e.g., 5% Ru/C, 5 wt% relative to the substrate). Safety Note: Some catalysts, like Raney Nickel, are pyrophoric and must be handled with extreme care under solvent.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen to ~10 bar, then carefully vent. Repeat this cycle three times to remove all oxygen.

  • Hydrogen Introduction: Perform another three purge cycles using hydrogen gas.

  • Reaction Execution: Pressurize the reactor to the desired pressure (e.g., 50 bar) with hydrogen. Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure (indicating consumption) or by carefully taking aliquots for analysis (if the reactor is so equipped).

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Crucially, vent the excess hydrogen in a well-ventilated fume hood. Purge the vessel with nitrogen.

  • Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or distillation.

Protocol 2: Purification of Cyclobutane-1,3-dione by Recrystallization

Rationale: This step is crucial for removing non-volatile impurities that can act as catalyst poisons.[1]

Methodology:

  • Solvent Selection: Choose a solvent system in which the dione is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., isopropanol, ethyl acetate/hexanes).

  • Dissolution: In a flask, add the crude cyclobutane-1,3-dione and the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added. Boil for a few minutes, then hot-filter the solution to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them thoroughly under vacuum. Confirm purity by melting point and NMR/GC-MS analysis before use in the hydrogenation reaction.

References

Technical Support Center: Synthesis of Cyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Troubleshooting Side Reactions

Welcome to the Technical Support Center for the synthesis of cyclobutane-1,3-diol. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable building block. As a Senior Application Scientist, my goal is to combine established chemical principles with field-proven insights to help you optimize your reaction outcomes, minimize side reactions, and ensure the high purity of your final product.

The cyclobutane ring, with its inherent strain energy, presents unique synthetic challenges.[1] Side reactions can be prevalent if conditions are not carefully controlled. This resource provides a structured approach to troubleshooting these issues in a direct question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the synthesis of this compound, primarily focusing on the common and direct route: the reduction of cyclobutane-1,3-dione.

Issue 1: Low or No Yield of this compound

A low yield is one of the most common frustrations in cyclobutane synthesis.[2][3] The cause can often be traced to several competing factors. A systematic approach is crucial for diagnosis.

dot

LowYield_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, GC-MS, ¹H NMR) start->check_conversion incomplete_rxn Incomplete Reaction: High amount of starting cyclobutane-1,3-dione check_conversion->incomplete_rxn Dione Detected side_products Side Product Formation: Unknown spots/peaks observed check_conversion->side_products New Products degradation Product Degradation: Complex mixture, baseline streak check_conversion->degradation Complex Mixture solution_incomplete Optimize Reduction: - Check reagent activity - Increase reagent equivalents - Extend reaction time - Use stronger reducing agent (e.g., LAH) incomplete_rxn->solution_incomplete solution_side Minimize Side Reactions: - Lower reaction temperature - Use milder reducing agent - Ensure inert atmosphere - Use anhydrous solvent side_products->solution_side solution_degradation Gentle Workup & Conditions: - Avoid high temperatures - Use buffered or neutral pH workup - Purify promptly degradation->solution_degradation

Caption: A troubleshooting workflow for diagnosing the cause of low yields.

Question: My yield is consistently low. Analysis shows a significant amount of unreacted cyclobutane-1,3-dione. What's going wrong?

Answer: This points to an incomplete or inefficient reduction. The issue likely lies with your reducing agent or reaction conditions.

  • Cause & Explanation: Standard hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH) are typically effective. However, their reactivity can be compromised. NaBH₄ is sensitive to acidic conditions and protic solvents, while LiAlH reacts violently with water. The stability and reactivity of the precursor, cyclobutane-1,3-dione, is also a factor; it exists in equilibrium with its enol tautomer, which can affect reactivity.[4]

  • Solutions:

    • Verify Reagent Activity: Ensure your hydride reagent is fresh and has been stored under anhydrous conditions. Old or improperly stored reagents lose activity.

    • Optimize Stoichiometry: Increase the molar equivalents of the reducing agent. A 1.5 to 2.0-fold excess is a good starting point to ensure the reaction goes to completion.

    • Solvent Choice: For NaBH₄, use alcoholic solvents like methanol or ethanol at low temperatures (0 °C to RT). For the more powerful LiAlH, anhydrous ethereal solvents like THF or diethyl ether are mandatory.

    • Temperature and Time: While lower temperatures are generally preferred to minimize side reactions, an excessively low temperature may slow the reaction rate too much.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of full conversion before quenching.

Question: I've achieved full conversion of the starting material, but my isolated yield is still poor and I see several other spots on my TLC plate.

Answer: This indicates that side reactions are outcompeting your desired reduction pathway. For cyclobutane systems, dehydration and ring-opening are the most probable culprits.

  • Cause & Explanation (Dehydration): The intermediate cyclobutenol, and the final diol product, can undergo acid or base-catalyzed elimination of water, especially at elevated temperatures, to form cyclobutenone or other unsaturated species. This is a common issue in the hydrogenation of cyclic diones, where higher temperatures lead to a decrease in diol yield.[6][7]

  • Solutions (Dehydration):

    • Temperature Control: Perform the reduction at 0 °C or below. This disfavors the higher activation energy pathway of elimination.

    • Neutral Workup: Quench the reaction carefully with water or a saturated ammonium chloride solution (for LiAlH) while keeping the temperature low. Avoid strongly acidic or basic conditions during workup. If an extraction is needed, use a neutral brine wash.

  • Cause & Explanation (Ring Opening): The cyclobutane ring is strained (approx. 27 kcal/mol, though reduced in the puckered diol) and can be cleaved under certain conditions, such as by strong nucleophiles or under harsh thermolytic or photolytic conditions.[1][8] While less common with standard reductions, this can contribute to yield loss.

  • Solutions (Ring Opening):

    • Mild Conditions: Use the mildest effective reducing agent (e.g., NaBH₄ over LiAlH if possible).

    • Avoid Heat: Do not heat the reaction mixture during the reaction or workup. Concentrate the product in vacuo at low temperatures.

Issue 2: Product Purity - Stereoisomers and Byproducts

Achieving high chemical purity is as important as achieving high yield. The primary challenges here are controlling stereoselectivity and removing process-related impurities.

Question: My product is a mixture of cis- and trans-cyclobutane-1,3-diol. How can I improve the diastereoselectivity?

Answer: The stereochemical outcome of the reduction is determined by the trajectory of the hydride attack on the two carbonyls. Fortunately, for 3-substituted cyclobutanones, the reduction is often highly selective.

  • Mechanistic Insight: The reduction of 3-substituted cyclobutanones with various hydride reagents predominantly yields the cis-alcohol (>90%).[5] This high selectivity is rationalized by the Felkin-Anh model, where the hydride attacks from the face opposite the largest substituent to minimize torsional strain in the transition state.[5] In the case of cyclobutane-1,3-dione, after the first reduction, the newly formed hydroxyl group directs the second reduction.

  • Strategies for Selectivity:

    • Low Temperature: Lowering the reaction temperature generally enhances stereoselectivity by increasing the energy difference between the competing transition states.[5]

    • Bulky Reducing Agents: While often counterintuitive, a bulkier reducing agent can sometimes increase selectivity by amplifying the steric differences between the two faces of the carbonyl.

    • Chelation Control: For substrates with a directing group, using a reducing agent with a Lewis acidic cation (e.g., Li⁺, Mg²⁺) can form a chelate, locking the conformation and forcing a highly selective hydride delivery.[9]

ParameterCondition A (High cis-selectivity)Condition B (Lower selectivity/Side Reactions)Rationale
Reducing Agent NaBH₄, L-Selectride®LiAlH (if overheated)Milder, bulkier reagents can enhance steric control.
Temperature -20 °C to 0 °CRoom Temperature to RefluxLower temperature amplifies energetic differences between transition states.[5]
Solvent THF, MethanolAcidic or wet solventsSolvent polarity can influence reagent reactivity and side reactions.[5]
Workup Saturated NH₄Cl (aq), Neutral pHStrong Acid (e.g., HCl)Avoids acid-catalyzed dehydration of the alcohol product.

Question: How can I effectively remove stubborn impurities after the reaction?

Answer: Proper purification is key. The choice of method depends on the nature of the impurities.

  • For Unreacted Starting Material (Cyclobutane-1,3-dione): The dione is more polar than the diol on silica gel. Flash column chromatography using an ethyl acetate/hexane gradient should provide good separation.

  • For Dehydration Byproducts (e.g., Cyclobutenol): These are less polar than the diol. Again, flash column chromatography is the method of choice.

  • For Borate Salts (from NaBH₄ reduction): These are typically removed during the aqueous workup. If they persist, an acidic wash can be used, but this risks product degradation. A better method is to add excess acetone to the crude product to quench any remaining borohydrides and form acetone borate esters, which are more easily removed.

  • For Aluminum Salts (from LiAlH reduction): A standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) will precipitate the aluminum salts, which can then be removed by filtration through Celite.

dot

Purification_Decision start Crude Product Mixture check_impurities Identify Impurities (TLC, ¹H NMR) start->check_impurities impurity_type What is the main impurity? check_impurities->impurity_type polar_impurity Polar Impurities (e.g., starting dione, salts) impurity_type->polar_impurity More Polar nonpolar_impurity Non-Polar Impurities (e.g., dehydration products) impurity_type->nonpolar_impurity Less Polar isomers Stereoisomers (cis/trans) impurity_type->isomers Similar Polarity purify_column Flash Column Chromatography (Silica Gel, EtOAc/Hexane gradient) polar_impurity->purify_column nonpolar_impurity->purify_column purify_recrystallize Recrystallization or Preparative HPLC/SFC isomers->purify_recrystallize Side_Reactions cluster_main Reaction Pathways cluster_side Side Reactions start Cyclobutane-1,3-dione intermediate Hydroxy-ketone Intermediate start->intermediate [H⁻] (1 eq) side_product_2 Unreacted Dione (Incomplete Reaction) start->side_product_2 Insufficient [H⁻] or Inactive Reagent product This compound (Desired Product) intermediate->product [H⁻] (1 eq) (Low Temp) side_product_1 Cyclobutenol (Dehydration Product) intermediate->side_product_1 Heat, H⁺ or OH⁻ (Elimination)

Caption: Key reaction pathways in the synthesis of this compound.

Q3: Are there any specific safety considerations when working with cyclobutane derivatives?

Yes. Beyond the standard hazards of the reagents used (e.g., flammability and corrosivity of LiAlH), the high ring strain of cyclobutanes means they can undergo exothermic ring-opening reactions under certain conditions. [1]Avoid excessive heat and incompatible reagents. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocol: High-Selectivity Reduction of Cyclobutane-1,3-dione

This protocol is designed to maximize the yield and purity of cis-cyclobutane-1,3-diol.

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen or argon. Allow it to cool to room temperature.

  • Reaction Setup: Under an inert atmosphere, add cyclobutane-1,3-dione (1.0 eq) to the flask and dissolve it in anhydrous methanol (or THF for LiAlH).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. For higher selectivity, a -20 °C bath (ice/brine) can be used.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add acetone to quench any excess NaBH₄. Then, add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction fully.

  • Workup: Allow the mixture to warm to room temperature. Remove the methanol in vacuo. Extract the aqueous residue three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil/solid by flash column chromatography on silica gel to isolate the pure this compound.

References
  • de Clippel, F., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Omega. Available at: [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Available at: [Link]

  • White, M. C., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Harvard University. Available at: [Link]

  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Available at: [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Cyclobutanedione. Available at: [Link]

  • Wikipedia. (n.d.). Silacyclobutane. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. PubMed Central. Available at: [Link]

  • Hassan, E. A., et al. (2014). 1,3-cyclohexanedione and its derivatives as precursors in organic chemistry. Der Pharma Chemica. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Google Patents. (n.d.). Process for the recovery and purification of cyclobutanone.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

  • Semantic Scholar. (n.d.). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Available at: [Link]

  • Organic Chemistry, Reaction Mechanism. (2021). Hydroxyl-directed 1,3 Reductions of Ketones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

Sources

Technical Support Center: Optimizing Stereoselective Cyclobutane-1,3-diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of cyclobutane-1,3-diols. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to navigate the complexities of these reactions, optimize your experimental conditions, and achieve your desired stereochemical outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering practical solutions grounded in mechanistic principles.

Issue 1: Poor Diastereoselectivity (cis/trans ratio) in Thermal [2+2] Cycloadditions

Question: My thermal [2+2] cycloaddition reaction to form a cyclobutane precursor to a 1,3-diol is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Poor diastereoselectivity in thermal cycloadditions, particularly those involving ketenes, often points to a stepwise mechanism proceeding through a zwitterionic intermediate. The extended lifetime of this intermediate allows for bond rotation, which scrambles the stereochemical information of the starting materials.[1] To favor a more concerted pathway and enhance diastereoselectivity, consider the following strategies:

  • Solvent Polarity: The polarity of your solvent system is a critical parameter. Polar solvents can stabilize the zwitterionic intermediate, prolonging its lifetime and leading to a loss of stereoselectivity.

    • Recommendation: Systematically decrease the solvent polarity. Switching from a polar solvent like acetonitrile to a non-polar one such as toluene or hexanes can disfavor charge separation in the transition state, promoting a more concerted reaction and preserving the stereochemistry of the alkene.[1]

  • Steric Hindrance: The steric bulk of substituents on your reactants can significantly influence the facial selectivity of their approach.

    • Recommendation: If your synthetic route allows, utilize substrates with bulkier substituents. The increased steric interactions in the transition state will favor the formation of the less hindered diastereomer.[1]

  • Lewis Acid Catalysis: Lewis acids can coordinate to one of the reactants, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and promoting a more concerted cycloaddition.[1]

    • Recommendation: Introduce a Lewis acid catalyst. Common choices include titanium tetrachloride (TiCl₄) or chiral oxazaborolidine-AlBr₃ complexes. A thorough screening of different Lewis acids, along with optimization of temperature, solvent, and stoichiometry, is crucial for achieving high diastereoselectivity.[1]

Issue 2: Low Yield in Photochemical [2+2] Cycloadditions

Question: I am attempting a photochemical [2+2] cycloaddition to synthesize a cyclobutane, but the yield of my desired product is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in photochemical [2+2] cycloadditions are a common hurdle. This issue can stem from several factors, ranging from the experimental setup to the inherent reactivity of the substrates. A systematic approach to troubleshooting is recommended.[2]

  • Light Source and Wavelength: The energy of the light source must be appropriate to excite the substrate to its reactive state.

    • Recommendation: Ensure the emission wavelength of your UV lamp matches the absorption maximum of your substrate, especially for enones. The lamp must also be powerful enough to provide sufficient photons for the reaction to proceed efficiently.[2]

  • Reaction Time and Concentration: Insufficient reaction time will lead to incomplete conversion, while concentration affects intermolecular reactions.

    • Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Dilute conditions may hinder the desired reaction, so consider optimizing the concentration.[2]

  • Quenching and Side Reactions: The presence of quenching species, most commonly oxygen, can inhibit the photochemical reaction.

    • Recommendation: Thoroughly degas your solvent to remove dissolved oxygen. Be aware of potential side reactions like cis-trans isomerization of the alkene, which can compete with the cycloaddition.[2]

  • Substrate Reactivity and Photosensitizers: The electronic properties of the reacting alkenes are critical. For less reactive substrates, a photosensitizer can be employed.

    • Recommendation: For reactions that do not proceed efficiently through direct irradiation, consider using a triplet sensitizer like acetone or benzophenone. These sensitizers can populate the triplet excited state of the alkene, which then undergoes cycloaddition.[2][3]

Issue 3: Difficulty in Separating Cyclobutane-1,3-diol Diastereomers

Question: I have successfully synthesized my this compound, but I am struggling to separate the cis and trans diastereomers by column chromatography. What are some effective strategies for purification?

Answer: The separation of cis and trans this compound diastereomers can be challenging due to their similar polarities. However, several methods can be employed to achieve good separation.

  • Chromatographic Optimization: While challenging, chromatographic separation is often achievable with careful optimization.

    • Recommendation: Experiment with different solvent systems for flash column chromatography. A systematic screening of eluents with varying polarities can reveal a system that provides better resolution. In some cases, moderate to excellent separation can be achieved.[4]

  • Derivatization: Converting the diols into derivatives can alter their physical properties, making separation easier.

    • Recommendation: Consider converting the diol mixture into their corresponding acetonides. The syn and anti isomers of these derivatives often exhibit different rates of hydrolysis. Under controlled acidic conditions, it may be possible to selectively hydrolyze one isomer, facilitating separation.[5] Another approach is to form ditrityl ethers, which can aid in the separation of cyclohexane-1,3-diol isomers and may be applicable to cyclobutane systems.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reaction conditions for stereoselective this compound synthesis.

Q1: How does temperature affect the stereoselectivity of cyclobutane formation?

A1: Temperature can have a significant impact on stereoselectivity. Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer.[2] For photochemical reactions, low temperatures can enhance selectivity by restricting molecular motion and unwanted side reactions.[1][7] In some cases, temperature can even influence the ratio of kinetic versus thermodynamic products.[8]

Q2: What is the role of chiral auxiliaries in achieving enantioselectivity?

A2: Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. The auxiliary is removed after the reaction to yield the desired enantiomerically enriched product.[2] In the context of [2+2] photodimerization, for example, using chiral auxiliaries like Evans oxazolidinones can lead to the formation of a functionalized cyclobutane ring with high enantiocontrol.[9]

Q3: Can I use organocatalysis for the stereoselective synthesis of cyclobutane derivatives?

A3: Yes, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclobutane rings. For instance, proline-based catalysts have been shown to be effective in organocatalyzed enantioselective [2+2] cycloadditions.[10] These methods offer an alternative to metal-based catalysts and often proceed under mild conditions.

Q4: How do I control regioselectivity in [2+2] cycloadditions of unsymmetrical alkenes?

A4: The regioselectivity (head-to-head vs. head-to-tail) of [2+2] cycloadditions is primarily governed by the electronic properties of the substituents on the alkenes.[2] Electron-rich and electron-poor alkenes often react more efficiently in a head-to-tail fashion to stabilize the transition state.[2] The specific regiochemical outcome can also be influenced by the reaction mechanism (e.g., concerted vs. stepwise).

Q5: What are the primary methods for synthesizing cyclobutane-1,3-diols?

A5: The most common approach involves a two-step process: first, the synthesis of a cyclobutane-1,3-dione, followed by its reduction. The dione is often prepared via the dimerization of a ketene. The subsequent hydrogenation of the cyclobutane-1,3-dione to the corresponding diol can be achieved using various catalytic systems, such as ruthenium on carbon (Ru/C).[11][12] The choice of catalyst and reaction conditions during the hydrogenation step can influence the diastereoselectivity of the final diol product.[12]

Quantitative Data Summary

The following table summarizes the effect of different catalysts on the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK) to 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), highlighting the impact on stereoselectivity.

CatalystSubstrate Conversion (%)cis-CBDO Selectivity (%)trans-CBDO Selectivity (%)Reference
Ru/C (solvent-free)>99955[12]
Raney NickelHighVariesVaries[4]

Note: The data presented is a representative example and specific results may vary depending on the exact reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol provides a general guideline for a Lewis acid-catalyzed cycloaddition to form a cyclobutane ring.

  • Catalyst Preparation (if applicable): For a chiral oxazaborolidine-AlBr₃ complex, a solution of (R)-(-)-2-amino-2-phenylethanol (1.0 equiv) in toluene is treated with trimethylaluminum (1.0 equiv) at 0 °C. The solution is stirred at room temperature for 1 hour, then cooled to -78 °C and treated with aluminum bromide (AlBr₃, 1.0 equiv).[1]

  • Reaction Setup: To the prepared catalyst solution (0.1 equiv) in an appropriate solvent (e.g., toluene) at -78 °C, add one of the alkene substrates (1.0 equiv).

  • Addition of Reactant: Add the second alkene substrate (2.0 equiv) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for the specified time (e.g., 12 hours), monitoring the progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Hydrogenation of a Cyclobutane-1,3-dione

This protocol outlines a general procedure for the catalytic hydrogenation of a cyclobutane-1,3-dione to the corresponding diol.

  • Reaction Setup: In a high-pressure reactor, combine the cyclobutane-1,3-dione (1.0 equiv), a suitable catalyst (e.g., 5 wt% Ru/C), and a solvent (e.g., isopropanol).[11]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar H₂).[11]

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 100-160 °C) with vigorous stirring.[11]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or NMR.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude diol by flash column chromatography or recrystallization.

Diagrams and Workflows

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed step1 Analyze Reaction Mechanism (Stepwise vs. Concerted) start->step1 step2 Modify Solvent System step1->step2 Stepwise character suspected step4 Evaluate Steric Effects step1->step4 Concerted but poor facial selectivity step3 Decrease Solvent Polarity (e.g., Acetonitrile to Toluene) step2->step3 step3->step4 No Improvement end Improved Diastereoselectivity step3->end Successful step5 Increase Steric Bulk of Substituents step4->step5 step6 Introduce Lewis Acid Catalyst (e.g., TiCl4) step5->step6 No Improvement / Not feasible step5->end Successful step6->end Successful

Caption: A decision-making workflow for troubleshooting poor diastereoselectivity in cyclobutane synthesis.

General Reaction Scheme: this compound Synthesis

G start Alkene 1 + Alkene 2 step1 [2+2] Cycloaddition start->step1 intermediate Cyclobutane Precursor step1->intermediate step2 Functional Group Transformation (if needed) intermediate->step2 dione Cyclobutane-1,3-dione step2->dione step3 Hydrogenation (e.g., Ru/C, H2) dione->step3 product cis/trans-Cyclobutane-1,3-diol step3->product

Caption: A generalized synthetic pathway for the preparation of cyclobutane-1,3-diols.

References

  • BenchChem. (2025). Strategies for controlling stereochemistry in cyclobutane synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis. BenchChem.
  • MDPI. (2017). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • National Institutes of Health. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC.
  • ACS Publications. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega.
  • Royal Society of Chemistry. (2018). Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Organic & Biomolecular Chemistry.
  • MDPI. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules.
  • ChemRxiv. (2020). On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide. ChemRxiv.
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab.
  • National Institutes of Health. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. PMC.
  • ResearchGate. (2018). Highly Selective Synthesis of cis-2,2,4,4-Tetramethylthis compound via Solvent-Free Hydrogenation and Isomerization.
  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
  • ResearchGate. (1951). Stéréoisomérie Chez les Cyclohexane-Diols. Préparation Et Purification Des Diols 1,3 Et 1,4.

Sources

overcoming difficulties in separating cis and trans isomers of Cyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclobutane-1,3-diol Isomer Separation

Welcome to the technical support center for advanced separation sciences. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the separation of cis and trans isomers of this compound and its derivatives. Due to their similar physical and chemical properties, these diastereomers present a significant purification challenge.[1] This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to empower you to overcome these difficulties in your laboratory work.

Troubleshooting Guide: Common Separation Issues

This section addresses specific experimental roadblocks in a question-and-answer format, providing insights into the root causes and offering robust solutions.

Question 1: My standard silica gel column chromatography is failing to resolve the cis and trans isomers. The fractions are always mixed. What is happening and what should I do?

Probable Cause: The primary reason for poor separation on standard silica gel is the minimal difference in polarity between the cis and trans isomers of this compound. Both diols present two hydroxyl groups to the stationary phase, resulting in very similar retention factors (Rƒ) under most eluent conditions. The rigid four-membered ring structure further limits conformational differences that might otherwise be exploited for separation.[1]

Proposed Solutions:

  • Chemical Derivatization to Amplify Polarity Differences: The most effective strategy is to temporarily modify the hydroxyl groups to create derivatives with significantly different physical properties.[2][3] Esterification is a common and highly effective method. By converting the diols to diesters (e.g., diformates or diacetates), you can exploit the subtle stereochemical differences which lead to large changes in crystallinity and solubility. For many tetra-alkyl substituted cyclobutane-1,3-diols, the trans-diester becomes a crystalline solid at room temperature while the cis-diester remains a liquid oil, enabling simple mechanical separation.[3]

  • Advanced Chromatographic Techniques: If derivatization is not desirable, consider more advanced chromatographic methods:

    • High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolving power compared to flash chromatography. A normal-phase silica column might provide separation with a carefully optimized non-polar/polar solvent gradient.[1][4][5]

    • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for isomers and is an excellent alternative for challenging separations.[6]

Question 2: I attempted a fractional crystallization of the diol mixture directly from various solvents, but the isomers always co-crystallize. How can I achieve separation by crystallization?

Probable Cause: Direct crystallization of the diol mixture is often unsuccessful because the cis and trans isomers can have similar solubilities and may pack into a similar crystal lattice, forming a solid solution. This is especially true if the initial mixture is not heavily enriched in one isomer.

Proposed Solution: Derivatization-Enhanced Crystallization

As with the chromatography issue, derivatization is the key. The goal is to create derivatives where one isomer readily crystallizes while the other remains in solution under specific conditions. The classic example involves forming diformate esters.[2][3]

Workflow:

  • Esterification: React the isomer mixture with a low molecular weight carboxylic acid, such as formic acid.[3]

  • Crystallization: Allow the resulting diester mixture to stand at room temperature. The trans-diformate will typically crystallize as a solid.[2]

  • Separation: Separate the solid trans-diformate from the liquid cis-diformate via filtration or centrifugation.[3]

  • Hydrolysis (or Alcoholysis): Separately hydrolyze the purified trans-diformate and the liquid cis-diformate back to their respective pure diols. Base-catalyzed alcoholysis is often preferred due to its mild conditions.[3]

Below is a diagram illustrating this highly effective workflow.

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation cluster_2 Step 3: Hydrolysis cluster_3 Final Products IsomerMix Cis/Trans Diol Mixture Esterification Esterification (e.g., with Formic Acid) IsomerMix->Esterification DiesterMix Cis (Liquid) & Trans (Solid) Diester Mixture Esterification->DiesterMix Crystallization Fractional Crystallization (at Room Temperature) DiesterMix->Crystallization Filtration Filtration / Centrifugation Crystallization->Filtration SolidTrans Solid Trans-Diester Filtration->SolidTrans Solid Phase LiquidCis Liquid Cis-Diester Filtration->LiquidCis Liquid Phase HydrolysisTrans Hydrolysis SolidTrans->HydrolysisTrans HydrolysisCis Hydrolysis LiquidCis->HydrolysisCis PureTrans Pure Trans-Diol HydrolysisTrans->PureTrans PureCis Pure Cis-Diol HydrolysisCis->PureCis

Caption: Workflow for separating diol isomers via derivatization.

Question 3: I have successfully separated what I believe are the two isomers. How can I definitively identify which is cis and which is trans?

Probable Cause: Without analytical confirmation, assigning the stereochemistry is impossible. Spectroscopic methods are essential for unambiguous identification.

Proposed Solutions:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The spatial orientation of the hydroxyl groups leads to distinct NMR signatures.[2]

    • Chemical Shifts: The methine protons (CH-OH) will have different chemical shifts and coupling constants in the cis and trans isomers due to their different magnetic environments.

    • Symmetry: In symmetrically substituted cyclobutanes, the number of unique signals can also be a key indicator of the isomer's symmetry.

  • Infrared (IR) Spectroscopy: The ability of the cis isomer to form an intramolecular hydrogen bond is a key distinguishing feature.

    • O-H Stretching Region (3200-3600 cm⁻¹): Both isomers will show a broad O-H stretch. However, the cis isomer, capable of forming an internal hydrogen bond, may show a sharper, distinct peak at a lower frequency compared to the broader intermolecular hydrogen bonding peak of the trans isomer.[7]

    • Fingerprint Region (<1500 cm⁻¹): Differences in molecular symmetry and vibrational modes between the isomers will result in a unique pattern in the fingerprint region, allowing for their differentiation.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans-cyclobutane-1,3-diol isomers inherently difficult? The difficulty arises from the very subtle differences in their physicochemical properties. They have identical molecular weights and functional groups, leading to similar polarities, boiling points, and solubilities. The rigid cyclobutane ring restricts conformational flexibility, meaning both isomers present a similar profile to chromatographic stationary phases or solvent environments, making separation by conventional means challenging.[1]

Q2: What is the most reliable method for preparative-scale separation? For multi-gram or larger scales, the most robust and widely cited method is derivatization followed by fractional crystallization .[2][3] By converting the diols into diesters (e.g., diformates or diacetates), the physical properties of the isomers are deliberately made more distinct. Often, one diester isomer is a high-melting solid while the other is a low-melting solid or a liquid, allowing for straightforward mechanical separation.[3] The final step is a simple hydrolysis to regenerate the pure diols.

Q3: Is it possible to use chromatography for separation without any chemical derivatization? Yes, but it typically requires more sophisticated instrumentation and optimization. While standard flash chromatography is often ineffective, HPLC can provide the necessary resolution, especially with modern column technologies.[1][4] For analytical purposes (e.g., checking isomer ratios), HPLC or Gas Chromatography (GC) (if the diols are sufficiently volatile and thermally stable) are suitable. However, for preparative scale-up, these methods can be costly and time-consuming compared to the derivatization-crystallization approach.

Q4: How exactly does derivatization facilitate the separation process? Derivatization works by amplifying the subtle structural differences between the cis and trans isomers into significant differences in bulk physical properties.[8] Converting the polar hydroxyl groups into less polar ester groups alters the intermolecular forces that govern solubility and crystal packing. The different spatial arrangement of these new ester groups in the cis versus the trans configuration leads to dramatic changes in melting points and solubility profiles, which are then exploited for separation.[2][3]

Q5: Can I selectively synthesize just one isomer to avoid the separation step entirely? While stereocontrolled synthesis is the ideal, it remains a significant challenge for cyclobutane-1,3-diols. Most synthetic routes, such as the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK), yield a mixture of cis and trans isomers.[2][9] The final isomer ratio can be influenced by the choice of catalyst (e.g., Ru/C, Raney nickel) and reaction conditions (temperature, pressure, solvent), but achieving high selectivity (e.g., >95:5) for the parent diol is difficult.[3][9] Therefore, a purification step is almost always necessary to obtain a stereochemically pure isomer.

Data & Protocols

Comparative Data of Isomers and Their Derivatives

The following table summarizes typical physical properties for a substituted this compound, highlighting how derivatization aids separation.

CompoundIsomerTypical Physical State (at RT)Melting Point (°C)Key Differentiator
2,2,4,4-Tetramethyl-1,3-cyclobutanediolcisCrystalline Solid~163 °CHigher melting point than trans-diol
2,2,4,4-Tetramethyl-1,3-cyclobutanedioltransCrystalline Solid~147-148 °CLower melting point than cis-diol
Diformate Ester Derivative cis Liquid -Different physical state from trans
Diformate Ester Derivative trans Crystalline Solid -Different physical state from cis

Data compiled from literature.[3]

Experimental Protocols

Protocol 1: Preparative Separation via Diformate Ester Derivatization & Crystallization

This protocol is adapted from established methods for separating tetra-alkyl-substituted cyclobutane-1,3-diols.[2][3]

1. Esterification: a. In a round-bottom flask equipped with a reflux condenser, combine the cis/trans diol mixture (1.0 eq) with an excess of 98-100% formic acid (5-10 eq). b. Add a catalytic amount of an acid catalyst like p-toluenesulfonic acid. c. Heat the mixture to reflux and stir for 4-6 hours, or until TLC/GC-MS analysis shows complete conversion to the diesters. d. After cooling, carefully remove the excess formic acid under reduced pressure.

2. Fractional Crystallization: a. Allow the crude diester mixture to stand at room temperature for several hours to overnight. The trans-diformate isomer should crystallize. b. Separate the solid from the liquid via vacuum filtration. Wash the solid crystals with a small amount of cold hexane to remove any residual liquid cis isomer. c. The filtrate contains the enriched cis-diformate isomer. The collected solid is the enriched trans-diformate isomer.

3. Hydrolysis to Pure Diols: a. Trans-Diol: Dissolve the solid trans-diformate in methanol. Add a catalytic amount of sodium methoxide solution and stir at room temperature until hydrolysis is complete (monitor by TLC/GC-MS). Neutralize the mixture, remove the solvent under reduced pressure, and purify the resulting pure trans-diol by recrystallization. b. Cis-Diol: Subject the liquid filtrate (containing the cis-diformate) to the same methanolysis procedure to obtain the pure cis-diol.

Protocol 2: Analytical Separation by HPLC

This protocol provides a general starting point for the analytical separation of underivatized diols.

1. System Preparation: a. Column: Standard silica gel or diol-based normal-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). b. Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[4][5] c. Initial Conditions: Start with a high percentage of the non-polar solvent (e.g., 98:2 Hexane:Isopropanol). d. Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

2. Sample Preparation: a. Dissolve the diol isomer mixture in the mobile phase at a known concentration (e.g., 1 mg/mL). b. Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Run & Optimization: a. Inject a small volume (e.g., 5-10 µL) of the sample. b. Run the analysis isocratically. If no separation is observed, gradually increase the percentage of the polar modifier (isopropanol) to decrease retention times while monitoring resolution. A shallow gradient may also be effective. c. Monitor the elution profile using a Refractive Index (RI) detector or, if derivatized with a UV-active group, a UV detector.

G Start Start: Isomer Mixture Scale What is the scale of separation? Start->Scale Prep Preparative (>100 mg) Scale->Prep Analytical Analytical (<10 mg) Scale->Analytical Derivatization Is derivatization acceptable? Method1 Method 1: Derivatize -> Crystallize -> Hydrolyze Derivatization->Method1 Yes Method2 Method 2: Preparative HPLC/SFC Derivatization->Method2 No Prep->Derivatization Method3 Method 3: Analytical HPLC or GC Analytical->Method3 DerivYes Yes DerivNo No

Sources

addressing catalyst poisoning in the hydrogenation of cyclobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrogenation of cyclobutane-1,3-dione. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, with a focus on understanding and mitigating catalyst poisoning.

Our approach is grounded in scientific principles and practical, field-tested experience. We aim to not only provide solutions but also to explain the underlying causality, empowering you to build robust and reliable experimental protocols.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the hydrogenation of cyclobutane-1,3-dione.

Q1: My hydrogenation reaction of cyclobutane-1,3-dione has stalled or is showing low conversion. What are the likely causes?

A1: Low or no conversion is a frequent issue and can often be traced back to catalyst deactivation. The primary suspects are:

  • Catalyst Poisoning: Impurities in your starting material, solvent, or hydrogen gas can adsorb to the catalyst's active sites, blocking them from participating in the reaction.[1] Common poisons include sulfur and nitrogen compounds, as well as strongly coordinating species.

  • Substrate Quality: Cyclobutane-1,3-dione can be prone to self-condensation or polymerization, especially if impure. These byproducts can coat the catalyst surface, a phenomenon known as fouling. The quality of the substrate is of great importance to the success of the hydrogenation reactions because small quantities of impurities can poison the catalyst.[2][3]

  • Improper Catalyst Handling: Catalysts, particularly those on carbon supports, can be pyrophoric and lose activity if exposed to air for extended periods. Always handle catalysts under an inert atmosphere.[1]

  • Insufficient Mass Transfer: Inadequate mixing will result in poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst, thereby limiting the reaction rate.[1]

Q2: What is the most common catalyst for the hydrogenation of cyclobutane-1,3-dione, and what are the typical reaction conditions?

A2: Ruthenium on carbon (Ru/C) is a highly effective and commonly used catalyst for the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols.[2][3][4] Typical reaction conditions are:

  • Solvent: Isopropanol is a common choice.[2][3]

  • Temperature: 100°C often provides a good balance between reaction rate and selectivity.[2][3]

  • Hydrogen Pressure: Pressures in the range of 50-80 bar are typical.[2][3]

  • Catalyst Loading: Approximately 5 wt% of Ru/C relative to the substrate is a good starting point.[3]

Q3: Can I reuse my Ru/C catalyst for multiple hydrogenation reactions?

A3: While catalyst reuse is economically and environmentally desirable, it is often challenging in the hydrogenation of diones without a regeneration step. The product, cyclobutane-1,3-diol, and any intermediates can remain adsorbed on the catalyst surface, leading to deactivation in subsequent runs. Furthermore, any impurities present in the starting material will accumulate on the catalyst with each cycle. A gradual deactivation of the catalyst is often found on recycle.[5]

Troubleshooting Guide: Diagnosing and Addressing Catalyst Poisoning

This guide provides a structured approach to identifying and resolving catalyst poisoning issues during the hydrogenation of cyclobutane-1,3-dione.

Issue 1: Sudden and Complete Loss of Catalytic Activity

Symptoms: The reaction fails to initiate or stops abruptly after a short period, with little to no consumption of the starting material.

Potential Cause: This often points to the presence of a strong, irreversible catalyst poison.

Diagnostic Workflow:

A Sudden Loss of Activity B Analyze Starting Materials and Solvents (GC-MS, ICP-MS for trace metals) A->B C Sulfur or Halogen Compounds Detected? B->C Yes F Nitrogen-Containing Heterocycles Detected? B->F No D Source: Contaminated Reagents or Solvents C->D E Purify Starting Materials and Use High-Purity Solvents D->E G Source: Byproducts from Synthesis F->G Yes I No Obvious Poisons Detected F->I No H Re-purify Cyclobutane-1,3-dione G->H J Consider Strongly Adsorbed Intermediates or Products I->J K Perform Catalyst Characterization (TGA, XPS) J->K

Caption: Diagnostic workflow for sudden catalyst deactivation.

In-Depth Analysis and Solutions:

  • Sulfur and Halogen Compounds: These are notorious poisons for platinum group metal catalysts like ruthenium. Even at parts-per-million levels, they can irreversibly bind to the active sites.

    • Action: Source high-purity cyclobutane-1,3-dione and solvents. If you are synthesizing the dione, be mindful of any sulfur- or halogen-containing reagents and ensure they are thoroughly removed during purification.

  • Nitrogen-Containing Heterocycles: Some synthetic routes for cyclic ketones may involve nitrogen-containing reagents. If not fully removed, these can act as potent catalyst poisons.

    • Action: Review the synthesis and purification protocol of your starting material. Recrystallization or column chromatography of the cyclobutane-1,3-dione may be necessary.

  • Strongly Adsorbed Species: Ketones and diketones themselves can strongly adsorb to the catalyst surface, and in some cases, undergo decarbonylation to form carbon monoxide, which is a strong poison.[2][3][6]

    • Action: If no external poisons are identified, consider that the substrate or an intermediate is the deactivating agent. In such cases, optimizing reaction conditions (e.g., lower temperature, different solvent) to disfavor strong adsorption or side reactions may be beneficial.

Issue 2: Gradual Decline in Catalytic Activity Over Time or Upon Reuse

Symptoms: The initial reaction rate is acceptable, but it slows down significantly over time. When attempting to reuse the catalyst, its activity is noticeably lower.

Potential Cause: This is often indicative of fouling by polymeric material or the accumulation of reversible poisons.

Troubleshooting Protocol:

Potential Cause Diagnostic Steps Corrective Actions
Fouling by Polymeric Byproducts 1. After the reaction, carefully isolate the catalyst and analyze it using Thermogravimetric Analysis (TGA). A significant weight loss at temperatures above the boiling point of the solvent suggests the presence of high-molecular-weight deposits. 2. Visually inspect the catalyst for any clumping or change in texture.1. Improve Substrate Purity: Purify the cyclobutane-1,3-dione before use. A simple filtration through a plug of silica gel can sometimes remove oligomeric impurities. 2. Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of side reactions that lead to polymer formation.
Accumulation of Reversible Poisons 1. Analyze the reaction mixture at the point of deactivation by GC-MS to identify any new, significant byproduct peaks that could be acting as inhibitors. 2. Attempt a mild regeneration of the catalyst (see protocol below). If activity is restored, it suggests the presence of reversibly bound species.1. Catalyst Regeneration: Implement a regeneration protocol between reaction cycles. 2. Process Modification: If a specific byproduct is identified as the poison, consider modifying the reaction conditions to minimize its formation.
Water-Induced Deactivation In aqueous-phase hydrogenations, the formation of metal hydroxide species on the catalyst surface can lead to deactivation.[5]For non-aqueous systems, ensure the use of anhydrous solvents. If water is a byproduct of a side reaction, consider adding a drying agent if compatible with the reaction.

Experimental Protocols

Protocol 1: Purification of Cyclobutane-1,3-dione

The purity of the starting material is critical for successful hydrogenation.[2][3]

  • Dissolution: Dissolve the crude cyclobutane-1,3-dione in a suitable solvent like isopropanol.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Concentration: Remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the resulting solid from a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Standard Hydrogenation of Cyclobutane-1,3-dione
  • Reactor Setup: To a high-pressure reactor, add cyclobutane-1,3-dione (1 equivalent) and 5 wt% Ru/C (0.05 equivalents).

  • Inerting: Seal the reactor and purge with an inert gas, such as nitrogen or argon, three times to remove any oxygen.

  • Solvent Addition: Add anhydrous isopropanol under a positive pressure of the inert gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the target temperature (e.g., 100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (after safely venting and purging the reactor) and analyzing them by GC or LC-MS.

  • Work-up: Upon completion, cool the reactor, vent the excess hydrogen, and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The filter cake should be kept wet to prevent the pyrophoric catalyst from igniting. The filtrate can then be concentrated to yield the crude product.

Protocol 3: Regeneration of a Deactivated Ru/C Catalyst

This protocol is adapted from a method shown to be effective for regenerating Ru/C catalysts used in ketone hydrogenation.[1]

A Spent Ru/C Catalyst B Solvent Wash (e.g., Isopropanol, Ethyl Acetate) A->B Remove Adsorbed Organics C Mild Oxidation (Air, 200°C) B->C Oxidize Carbonaceous Deposits D Reduction (H₂, 180°C) C->D Re-reduce Ruthenium Oxides E Regenerated Catalyst D->E

Caption: Workflow for the regeneration of a deactivated Ru/C catalyst.

  • Solvent Washing: After filtering the catalyst from the reaction mixture, wash it thoroughly with the reaction solvent (e.g., isopropanol) followed by a more polar solvent like acetone to remove any adsorbed organic species.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80°C).

  • Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat it under a flow of air to 200°C and hold for 2-4 hours. This step aims to burn off carbonaceous deposits.

  • Reductive Treatment: After cooling under an inert atmosphere, heat the catalyst to 180°C under a flow of hydrogen for 2-4 hours to re-reduce the ruthenium oxides formed during the oxidative step.

  • Storage: Cool the regenerated catalyst to room temperature under an inert atmosphere and store it under inert conditions until further use.

Concluding Remarks

Addressing catalyst poisoning in the hydrogenation of cyclobutane-1,3-dione requires a systematic and analytical approach. By understanding the potential sources of poisons, implementing robust purification and reaction protocols, and utilizing effective regeneration strategies, researchers can significantly improve the efficiency and reproducibility of this important transformation. This guide provides a foundation for troubleshooting, but it is crucial to adapt these principles to the specific context of your experimental setup and synthetic route.

References

  • Hare, B. J., Garcia Carcamo, R. A., Daemen, L. L., Cheng, Y., Getman, R. B., & Sievers, C. (2024). Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species. ACS Catalysis, 14(4), 2537–2551. [Link]

  • Luo, W., Dagle, R. A., & Dagle, V. A. (2017). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology, 7(23), 5545-5553. [Link]

  • van der Klis, F., van Haveren, J., & van Es, D. S. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega, 6(5), 3858–3867. [Link]

  • Manyar, H. G., Paun, C., & Hardacre, C. (2012). Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one. Catalysis Today, 183(1), 78-84. [Link]

  • van der Klis, F., van Haveren, J., & van Es, D. S. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega, 6(5), 3858–3867. [Link]

  • Wikipedia. (n.d.). 1,3-Cyclobutanedione. In Wikipedia. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Production of High-Purity Cyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of cyclobutane-1,3-diol. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are looking to minimize impurities in their production of this valuable building block. Here, we address common challenges and frequently asked questions to help you achieve the highest possible purity in your experiments.

Introduction

This compound is a versatile bifunctional molecule with significant applications in the synthesis of novel polymers and as a scaffold in medicinal chemistry. The stereochemistry of the two hydroxyl groups, either cis or trans, can significantly influence the properties of the final product. Achieving high purity and controlling the stereoisomeric ratio are critical for reproducible and reliable downstream applications. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of this compound synthesis and purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the common route of reducing cyclobutane-1,3-dione.

Question 1: My reaction yields a mixture of cis- and trans-cyclobutane-1,3-diol. How can I control the stereoselectivity?

Answer:

The reduction of cyclobutane-1,3-dione typically produces a mixture of cis and trans isomers. The ratio of these isomers is influenced by several factors, including the choice of reducing agent and reaction conditions.

Causality:

  • Steric Hindrance: The approach of the hydride reagent to the carbonyl groups of the cyclobutane-1,3-dione ring dictates the stereochemical outcome. The puckered nature of the cyclobutane ring can favor the formation of one isomer over the other.

  • Thermodynamic vs. Kinetic Control: The reaction conditions can favor either the thermodynamically more stable product or the kinetically favored product. For many cyclic systems, the trans isomer is thermodynamically more stable, while the cis isomer may be the kinetic product.

Solutions:

  • Catalytic Hydrogenation: The choice of catalyst and support can significantly influence the cis/trans ratio. For instance, hydrogenation over a Ru/C catalyst has been shown to be effective in producing cyclobutane-1,3-diols.[1] The catalyst's surface and the adsorption of the dione can favor a particular stereochemical pathway.

  • Hydride Reductants: The use of hydride-donating reagents like sodium borohydride (NaBH₄) will also yield a mixture of isomers. The solvent and temperature can be adjusted to fine-tune the selectivity, although complete control is often difficult to achieve.

  • Post-Reaction Isomerization: In some cases, it is possible to isomerize the less desired isomer to a more favorable ratio under specific conditions, although this can also lead to side reactions.

Workflow for Stereoisomer Control:

Caption: Simplified mechanism of acid/base-catalyzed ring opening of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify a mixture of cis- and trans-cyclobutane-1,3-diol?

A1: The choice of purification method depends on the scale of your synthesis and the desired purity.

  • Fractional Distillation: This is a viable option for large-scale purification, as the cis and trans isomers have slightly different boiling points. However, achieving high separation efficiency may require a column with a high number of theoretical plates.

  • Recrystallization: If one isomer is a solid at room temperature and the other is a liquid or has significantly different solubility, recrystallization can be a very effective method. Selecting the right solvent system is crucial. A common approach is to use a solvent in which the desired isomer has low solubility at low temperatures and high solubility at high temperatures.

  • Column Chromatography: For small-scale purification and for obtaining very high purity of both isomers, silica gel column chromatography is the method of choice. A solvent system with a gradient of polarity (e.g., hexane/ethyl acetate) can effectively separate the isomers.

Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material (cyclobutane-1,3-dione) and the appearance of the product spots.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for quantifying the ratio of cis and trans isomers and for detecting volatile impurities. GC-MS can be used to identify the structure of unknown impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the cis and trans isomers and for quantifying non-volatile impurities. Chiral HPLC columns can be used for the separation of enantiomers if applicable. [2][3][4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying the stereochemistry of the isomers based on their distinct chemical shifts and coupling constants.

Q3: How do impurities in this compound affect downstream applications like polymerization?

A3: The presence of impurities can have a significant negative impact on polymerization processes and the properties of the resulting polymers.

  • Mono-functional Impurities (e.g., 3-Hydroxycyclobutanone, Cyclobutanol): These act as chain terminators, limiting the molecular weight of the polymer. This can lead to materials with inferior mechanical properties.

  • Chain-altering Impurities (e.g., 1,3-Butanediol): The incorporation of a more flexible diol like 1,3-butanediol into the polymer backbone, instead of the rigid cyclobutane ring, can alter the thermal and mechanical properties of the polymer, such as lowering the glass transition temperature. [5]* Residual Catalyst: Metal residues can catalyze degradation of the polymer, leading to reduced long-term stability. [6] Q4: Can you provide a starting point for developing an HPLC method for separating cis- and trans-cyclobutane-1,3-diol?

A4: A good starting point for method development would be to use a normal-phase HPLC method.

ParameterRecommendation
Column Silica gel or a cyano-bonded phase column.
Mobile Phase A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like isopropanol or ethyl acetate.
Detection Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., < 210 nm) if the diol has some absorbance.
Elution An isocratic elution with an optimized ratio of the polar and non-polar solvents should be sufficient to separate the isomers. A gradient elution can be used for more complex mixtures with multiple impurities.

It is recommended to perform a literature search for established methods for similar diols to further refine the starting conditions. [2][3][4]

Experimental Protocols

Protocol 1: Reduction of Cyclobutane-1,3-dione with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutane-1,3-dione (1.0 eq) in methanol (10 mL per gram of dione) and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition should be done over 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Quench the reaction by slowly adding acetone to consume the excess NaBH₄.

    • Add water and extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans diols. Purify the mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Purification of cis/trans-Cyclobutane-1,3-diol by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with 100% hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure cis and trans isomers. The less polar isomer will typically elute first.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified diols.

References

  • De Vos, D., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega.
  • Prządka, D., et al. (2019). EFFECT OF IMPURITIES IN DIOL COMPONENT USED IN THE POLYESTERDIOL SYNTHESIS ON PROPERTIES OF POLYURETHANE ELASTOMERS.
  • Rana, S., et al. (2022). CHEMICAL STABILITY OF DRUGS. RSquareL.
  • Singh, S., et al. (2020). Role of Catalysis and Catalytic Agents in Drug Stability.
  • mdu1305. (2018). What are the byproducts of reduction with borohydride? Reddit.
  • Ansari, M. A., et al. (2022).
  • Al-Ghananeem, A. M. (2017). "Drug Stability and factors that affect on the drug stability" Review BY.
  • Mankar, S. V., et al. (2019).
  • Wikipedia. (n.d.). Diol. Wikipedia.
  • Organic Chemistry. (n.d.). Sodium Borohydride. Common Organic Chemistry.
  • Li, J. J. (2021). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
  • Shao, B., et al. (2004). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed.
  • De Vos, D., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. PMC.
  • Park, K., et al. (2019). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization.
  • Battistini, C., et al. (1978). Synthesis of 1,3-diol derivatives from sterically overcrowded oxiranes. Ring-opening reactions of 1-t-butyl-1,2-epoxycyclohexane. Journal of the Chemical Society, Perkin Transactions 1.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Su, M.-D. (2013). A Theoretical Study on the Ring Opening of 1,3-Disilacyclobutane and H(2 )Elimination.
  • Llevot, A., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering.
  • Takeda, K. (2014). Cyclobutene Ring Opening Reactions.
  • De Vos, D., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route.
  • K, K., et al. (2021). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. PMC.
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.
  • Chen, K., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH.
  • Soderberg, T. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
  • Biosynth. (n.d.). This compound | 63518-47-8 | NCA51847. Biosynth.
  • Shao, B., et al. (2004). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. Journal of Zhejiang University.
  • Wikipedia. (n.d.). 1,3-Cyclobutanedione. Wikipedia.
  • Filo. (2025). What is the major product of the reaction when NaBH4 reduces the given compound?. Filo.
  • Bach, T. (2015). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones.
  • Shao, B., et al. (2004). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Semantic Scholar.
  • Laine, R. M., et al. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. MSU Chemistry.
  • Stavinoha, J. L., et al. (2016). Process for the preparation of cis-2,2,4,4-tetramethylthis compound.
  • Tanase, C., et al. (2015). Secondary compounds in the catalytic hydrogenation of enone and allylic alcohol prostaglandin intermediates: isolation, characterization, and X-ray crystallography. RSC Publishing.
  • Paquette, L. A., & Belmont, D. T. (2007). Cyclobutanones through SNi' ring closure, a mechanistic study. Sigma-Aldrich.

Sources

strategies to control the cis/trans ratio in Cyclobutane-1,3-diol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of cyclobutane-1,3-diols. This resource is designed to provide in-depth, field-proven insights into controlling the critical cis/trans stereochemical outcome of these valuable synthetic intermediates. We will move beyond simple protocols to explore the underlying principles that govern stereoselectivity, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges and questions encountered during the synthesis of cyclobutane-1,3-diols, providing explanations and actionable solutions.

Question 1: My reduction of a cyclobutane-1,3-dione is yielding a mixture of cis and trans diols. How can I improve the selectivity for the cis-isomer?

Answer: Achieving high cis-selectivity in the reduction of cyclobutane-1,3-diones is a common challenge. The stereochemical outcome is highly dependent on the choice of reducing agent and the reaction conditions, which influence the pathway of hydride delivery.

Core Principle: The cis-diol is often the thermodynamically more stable product due to the potential for intramolecular hydrogen bonding between the two hydroxyl groups. However, kinetic control is key. To favor the cis product, you need a reducing agent that can coordinate to the substrate or a method that allows for equilibration to the thermodynamic product.

Troubleshooting & Optimization Strategies:

  • Chelation-Controlled Reduction: Employing reducing agents with a Lewis acidic metal center can promote the formation of a chelated intermediate, directing the hydride delivery from the same face for both ketones.

    • Recommended Reagent: Diisobutylaluminium hydride (DIBAL-H) is often effective. The aluminum center can coordinate with the first-formed alkoxyaluminide, directing the reduction of the second ketone from the same face to yield the cis-diol.

    • Protocol Insight: The reaction is typically run at low temperatures (e.g., -78 °C) to maximize kinetic control.

  • Catalytic Hydrogenation: This method can be highly effective for producing cis-diols, particularly with specific catalysts.

    • Recommended Catalyst: Rhodium on alumina (Rh/Al₂O₃) has been reported to give excellent cis-selectivity in the hydrogenation of cyclobutane-1,3-diones.

    • Mechanism: The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the same face of the catalyst to both carbonyls, leading to the cis product.

Question 2: I need to synthesize the trans-cyclobutane-1,3-diol. Which reduction strategies should I consider?

Answer: The synthesis of the trans-isomer requires overcoming the thermodynamic preference for the cis-diol. This is typically achieved through sterically demanding reducing agents that favor hydride attack from the less hindered face, leading to a mixture that can then be selectively isolated, or by using specific reaction pathways.

Core Principle: To achieve trans-selectivity, you need to employ a reduction strategy where the approach of the hydride to the second carbonyl group is directed from the opposite face relative to the first hydroxyl group. This is often accomplished by using bulky reducing agents where steric hindrance dictates the direction of attack.

Troubleshooting & Optimization Strategies:

  • Sterically Hindered Reducing Agents: These reagents will preferentially attack the carbonyl from the less hindered face. After the first reduction, the resulting hydroxyl or alkoxy group will sterically block one face of the molecule, directing the second hydride attack to the opposite face.

    • Recommended Reagent: Lithium tri-sec-butylborohydride (L-Selectride®) is a classic choice for this purpose due to its large steric profile.

    • Experimental Consideration: These reactions are also performed at low temperatures to maximize kinetic control and prevent side reactions.

  • Stepwise Reduction and Inversion: An alternative strategy involves the formation of the cis-diol followed by a selective inversion of one stereocenter. This is a multi-step process but can provide a high yield of the pure trans-isomer.

Question 3: My [2+2] cycloaddition reaction to form the cyclobutane ring is not working efficiently. What are the common pitfalls?

Answer: The success of a [2+2] cycloaddition, a powerful method for constructing the cyclobutane core, is highly dependent on the nature of the reactants and the reaction conditions. Low yields or lack of reactivity often point to issues with substrate activation or unfavorable reaction kinetics.

Core Principle: Many [2+2] cycloadditions, particularly those involving two different alkenes (e.g., a ketene acetal and an enone), are stepwise processes that proceed through a diradical or zwitterionic intermediate. The stability of this intermediate is crucial for the reaction to proceed efficiently.

Troubleshooting & Optimization Strategies:

  • Substrate Electronic Properties: Ensure your alkene partners have complementary electronic properties. An electron-rich alkene (e.g., enol ether, ketene acetal) will react more readily with an electron-poor alkene (e.g., enone, acrylonitrile).

  • Photochemical Conditions: For photochemical [2+2] cycloadditions, the wavelength of light is critical. Ensure you are using a lamp that emits at a wavelength absorbed by your substrate. The concentration of the reactants can also be important to avoid polymerization or other side reactions.

  • Lewis Acid Catalysis: In some cases, a Lewis acid can catalyze the cycloaddition by coordinating to one of the reactants (typically the electron-poor component), lowering the energy of the LUMO and accelerating the reaction.

Experimental Protocols

Protocol 1: Stereoselective Reduction of Cyclobutane-1,3-dione to cis-Cyclobutane-1,3-diol using L-Selectride®

This protocol is adapted from established procedures for the stereoselective reduction of ketones.

Materials:

  • Cyclobutane-1,3-dione

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of cyclobutane-1,3-dione in anhydrous THF.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: L-Selectride® (2.2 equivalents) is added dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, the reaction is carefully quenched by the slow, dropwise addition of an aqueous solution of Rochelle's salt at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are observed. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired diol. The cis/trans ratio can be determined by ¹H NMR spectroscopy or GC analysis.

Visualizing Reaction Control

The choice of reducing agent is a critical control point in determining the stereochemical outcome of cyclobutane-1,3-dione reductions. The following diagram illustrates the decision-making process based on the desired isomer.

Stereocontrol_Strategy start Desired Isomer? cis_diol cis-Diol start->cis_diol Thermodynamic Product trans_diol trans-Diol start->trans_diol Kinetic Product strategy_cis Chelation Control or Catalytic Hydrogenation cis_diol->strategy_cis strategy_trans Steric Hindrance Control trans_diol->strategy_trans reagent_cis Reagents: DIBAL-H Rh/Al2O3, H2 strategy_cis->reagent_cis reagent_trans Reagent: L-Selectride® strategy_trans->reagent_trans

Technical Support Center: Troubleshooting Low Conversion Rates in Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cyclobutane ring formation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with [2+2] cycloaddition reactions. Cyclobutane motifs are crucial building blocks in medicinal chemistry and natural product synthesis, but their formation can be hampered by low conversion rates due to their inherent ring strain.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues in photochemical, thermal, and transition metal-catalyzed cyclobutane syntheses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for troubleshooting.

Q1: My [2+2] cycloaddition reaction is not working or giving very low yields. What are the most common initial factors to check?

A1: Low yields in [2+2] cycloadditions often stem from a few key areas. Systematically investigating these can quickly pinpoint the problem:

  • Reagent Purity & Integrity: Ensure starting materials and solvents are pure and dry. Impurities like water or oxygen can poison catalysts or quench photochemical reactions.[3][4]

  • Reaction Conditions: Sub-optimal temperature, concentration, or (for photochemical reactions) light source intensity/wavelength are common culprits.[3][4]

  • Substrate Reactivity: The electronic and steric properties of your alkene partners are critical. Highly substituted or electronically mismatched alkenes may be unreactive under your current conditions.[3][5]

  • Catalyst Activity (for catalyzed reactions): The catalyst may be deactivated, improperly handled (especially if air-sensitive), or used at an incorrect loading.[3][6]

Q2: How do I know if my low yield is due to a competing side reaction?

A2: Careful analysis of your crude reaction mixture is key. Techniques like ¹H NMR, GC-MS, or LC-MS can reveal the presence of byproducts. Common side reactions include:

  • Alkene Dimerization: Especially in photochemical reactions, one of the alkene partners may self-dimerize instead of reacting with the other component.[7] This is often favored at higher concentrations.

  • Polymerization: Electron-rich or strained alkenes can be prone to polymerization, particularly under thermal or catalytic conditions.

  • Isomerization: cis-trans isomerization of the alkene starting material can compete with the desired cycloaddition.[4]

Q3: Can the solvent choice dramatically impact my cyclobutane formation?

A3: Absolutely. The solvent plays a multifaceted role:

  • Solubility: It must keep all reactants and catalysts in the solution phase.

  • Polarity: Solvent polarity can influence the stability of intermediates and transition states, which can affect both reaction rate and diastereoselectivity.[4] For example, some acid-catalyzed [2+2] cycloadditions require fluorinated solvents to proceed efficiently.[8]

  • Coordinating Ability: In metal-catalyzed reactions, coordinating solvents can sometimes inhibit catalysis by binding to the metal center.

  • For Photochemistry: The solvent must be transparent at the irradiation wavelength. Solvents like acetone can also act as photosensitizers.[1]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, methodology-specific troubleshooting workflows.

Guide 1: Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are powerful but sensitive to experimental setup.[9][10] Low conversion often points to issues with light, substrate, or quenching.

Causality: The most common reason for failure is that the alkene is not being excited to the necessary S₁ or T₁ state, or the excited state is being quenched before it can react.

Troubleshooting Workflow:

start Low/No Conversion in Photo [2+2] check_light Step 1: Verify Light Source & Wavelength start->check_light check_setup Step 2: Inspect Reactor Setup check_light->check_setup Wavelength matches substrate absorbance? check_quenching Step 3: Check for Quenchers check_setup->check_quenching Is reactor close to lamp? Is glassware transparent (e.g., Quartz/Pyrex)? check_sensitizer Step 4: Consider a Photosensitizer check_quenching->check_sensitizer Solvent degassed? Reagents free of impurities? success Yield Improved check_sensitizer->success Substrate has low quantum yield?

Caption: Troubleshooting workflow for photochemical [2+2] reactions.

Detailed Protocols & Explanations:

  • Verify Light Source & Wavelength: The lamp's emission spectrum must overlap with the substrate's absorption spectrum.[4]

    • Protocol: Run a UV-Vis spectrum of your photochemically active substrate. Compare this to the emission spectrum of your lamp (e.g., medium-pressure mercury lamps have strong outputs at 254 nm, 313 nm, and 365 nm). Ensure you are using the correct glassware (Pyrex cuts off light below ~290 nm; use Quartz for lower wavelengths).

    • Expertise: Enones, for example, often require specific wavelengths for efficient excitation. Using a broadband source when a specific wavelength is needed can lead to side reactions.[4]

  • Inspect Reactor Setup: Photon flux decreases with the square of the distance from the source.

    • Protocol: Ensure your reaction vessel is placed as close as safely possible to the lamp in a reproducible position.[11] For immersion wells, ensure the lamp is fully submerged in the cooling jacket and the reaction solution surrounds it. Continuous flow reactors can offer superior light exposure and reproducibility.[12][13]

    • Trustworthiness: A consistent setup is critical for reproducibility. Mark the position of your reactor relative to the lamp.[11]

  • Check for Quenchers: Molecular oxygen is a notorious triplet state quencher.

    • Protocol: Degas your solvent thoroughly before use. This can be done by bubbling an inert gas (N₂ or Ar) through the solvent for 30-60 minutes or by several freeze-pump-thaw cycles. Run the reaction under a positive pressure of an inert gas.[4]

    • Expertise: If your reaction proceeds through a triplet state (common in sensitized reactions), oxygen quenching is a primary suspect for low yields.

  • Consider a Photosensitizer: If direct irradiation is inefficient, a photosensitizer can be used to populate the reactive triplet state of the alkene.[1]

    • Protocol: Choose a sensitizer whose triplet energy (ET) is higher than that of your reacting alkene. Common sensitizers include acetone and benzophenone.[1] Add the sensitizer to the reaction mixture (it can often be used as the solvent).

    • Authoritative Grounding: Sensitization works by intersystem crossing in the sensitizer, followed by energy transfer to the substrate, a well-established photochemical principle.

Data Table: Common Photosensitizers

PhotosensitizerTriplet Energy (ET, kcal/mol)Common Use
Benzophenone69General purpose, for alkenes with ET < 69
Acetone78-82Can be used as a solvent, good for many simple alkenes
Thioxanthone65.5Efficient sensitizer for polymerizations[14]
Guide 2: Thermal [2+2] Cycloadditions

While symmetry-forbidden for simple alkenes under thermal conditions, certain substrates like ketenes or highly strained alkenes can undergo thermal [2+2] cycloadditions.[15][16][17] Low yields here are often related to temperature control and substrate stability.

Causality: The required activation energy is not being reached, or the high temperatures needed are causing substrate decomposition or polymerization.

Troubleshooting Workflow:

start Low Conversion in Thermal [2+2] check_temp Step 1: Optimize Temperature start->check_temp check_conc Step 2: Adjust Concentration check_temp->check_conc Is temp high enough for reaction but low enough to avoid decomposition? check_substrate Step 3: Evaluate Substrate Design check_conc->check_substrate Is polymerization observed? (Try high dilution) success Yield Improved check_substrate->success Are substrates activated? (e.g., Ketenes, strained alkenes)

Caption: Troubleshooting workflow for thermal [2+2] reactions.

Detailed Protocols & Explanations:

  • Optimize Temperature: There is often a narrow optimal temperature window.

    • Protocol: Screen a range of temperatures in small-scale experiments. Start below the literature-reported temperature and increase incrementally (e.g., in 10 °C steps). Monitor for both product formation and starting material decomposition (e.g., by TLC or crude NMR).

    • Expertise: For reactions involving ketenes, which are generated in situ and are highly reactive, temperature control is critical to prevent unwanted side reactions.[18]

  • Adjust Concentration: For intramolecular reactions, concentration is less critical. For intermolecular reactions, it's a balancing act.

    • Protocol: If polymerization is the main side product, try operating under high-dilution conditions. This can be achieved by slowly adding one reactant to the other over several hours using a syringe pump. This maintains a low instantaneous concentration of the added reactant, favoring the bimolecular [2+2] cycloaddition over polymerization.

    • Trustworthiness: This technique is a standard, validated method for suppressing intermolecular side reactions that are higher order in one of the reactants.

  • Evaluate Substrate Design: Standard thermal [2+2] reactions are generally limited to specific substrate classes.

    • Expertise: The reaction of a ketene with an alkene is thermally allowed due to a unique orthogonal orbital overlap (HOMOalkene with LUMOketene), which circumvents the symmetry restrictions.[17][18] If you are not using an activated substrate (like a ketene, or a highly electron-deficient alkene with an electron-rich one), the reaction is likely forbidden and will not proceed efficiently.[16][19]

Guide 3: Transition Metal-Catalyzed [2+2] Cycloadditions

Transition metal catalysis provides an alternative pathway for [2+2] cycloadditions, often proceeding through a metallacyclobutane intermediate.[20][21] Success hinges on the integrity and activity of the catalyst.

Causality: The catalyst is either deactivated (poisoned) or was never active in the first place due to improper handling or storage.

Troubleshooting Workflow:

start Low Conversion in Catalyzed [2+2] check_handling Step 1: Verify Catalyst Handling start->check_handling check_reagents Step 2: Purify Reagents & Solvents check_handling->check_reagents Was catalyst handled under inert atmosphere (if required)? check_conditions Step 3: Screen Reaction Conditions check_reagents->check_conditions Are solvents anhydrous & degassed? Are substrates free of catalyst poisons? check_ligand Step 4: Evaluate Ligand Effects check_conditions->check_ligand Screened temperature, concentration, and catalyst loading? success Yield Improved check_ligand->success Is ligand sterically/electronically appropriate for the substrate?

Caption: Troubleshooting workflow for metal-catalyzed [2+2] reactions.

Detailed Protocols & Explanations:

  • Verify Catalyst Handling and Integrity: Many transition metal catalysts are sensitive to air and moisture.

    • Protocol: Use a freshly opened bottle of catalyst or one that has been stored correctly under an inert atmosphere. All manipulations should be performed in a glovebox or using Schlenk techniques.

    • Expertise: Visible signs of catalyst decomposition, such as a color change or the precipitation of metal black (e.g., palladium black), are clear indicators of deactivation.[6]

  • Purify Reagents and Solvents: Catalyst poisons are a primary cause of low turnover.

    • Protocol: Use anhydrous, degassed solvents. If you suspect impurities in your starting materials, purify them immediately before use by distillation, recrystallization, or column chromatography. Common poisons include sulfur, nitrogen, and phosphorus compounds that can bind irreversibly to the metal center.[6]

    • Trustworthiness: This is a foundational step in organometallic chemistry. Running a control reaction with meticulously purified reagents alongside your standard reagents can quickly diagnose an impurity problem.

  • Systematically Screen Reaction Conditions:

    • Protocol: Create a screening table to systematically vary one parameter at a time.

    • Data Table: Condition Screening Parameters

      Parameter Range to Screen Rationale
      Temperature RT to 100 °C (in 20 °C steps) Affects rates of catalytic steps and potential catalyst decomposition.[3]
      Catalyst Loading 1 mol% to 10 mol% Ensures sufficient active catalyst is present.

      | Concentration | 0.05 M to 0.5 M | Can influence reaction rates and suppress side reactions.[3] |

  • Evaluate Ligand Effects: The ligands on the metal center are crucial for tuning reactivity and stability.

    • Expertise: The steric and electronic properties of the ligand control the catalyst's activity and selectivity. For example, bulky ligands can promote reductive elimination, while electron-donating ligands can increase the electron density on the metal, affecting substrate coordination. In some cases, the choice of a chiral ligand can control enantioselectivity.[22][23] If using a pre-catalyst, ensure the conditions are appropriate for generating the active catalytic species.

References

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing n
  • Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Form
  • Technical Support Center: Catalyst Deactivation in Cyclobutane Synthesis. Benchchem.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016).
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  • Thermal [2+2] cycloadditions Definition. Fiveable.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymeriz
  • Cyclobutanes in Organic Synthesis. Baran Lab.
  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. (2016). RSC Publishing.
  • Photochemical Reactor Setup - Photoreactor Setup and Design.
  • [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. (2022). RSC Publishing.
  • Photochemical Reactors. University of Nottingham.
  • Micro Photochemical Reactor. Sigma-Aldrich.
  • A Small-Footprint, High-Capacity Flow Reactor for UV Photochemical Synthesis on the Kilogram Scale. (2016).
  • Cycloaddition Reactions: MO Requirements for Thermal Activ
  • Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds. Scirp.org.
  • Thermal [2+2] cycloaddition reactions. (2019). YouTube.
  • How Does a Photochemistry Flow Reactor Work?. (2025). Vapourtec.
  • Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. (2016). PMC - NIH.
  • Thermal Cyclobutane Ring Formation.
  • 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts.
  • Ring Strain and the Structure of Cycloalkanes. (2023). Chemistry LibreTexts.
  • Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition. (2021).
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014).
  • Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry.
  • Photochemical (2+2) Cycloaddition Reaction. AK Lectures.
  • Metal-catalyzed [2 + 2] cycloaddition reactions. Metallocyclic intermediate. Journal of the American Chemical Society.
  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-
  • Why transition metal catalyzed [2+2]cycloaddition reactions allowed?. (2021). StackExchange.
  • Recent Progress in Metal-Catalyzed [2+2+2] Cycloaddition Reactions. Thieme.
  • Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. Bentham Science.
  • Review of Mechanistic Studies of Transition-Metal Catalyzed [2+2+2] Cycloaddition Reactions. (2020). IQCC - UdG.
  • Does this 2+2 cyclo-addition work?. (2022). Reddit.
  • Cyclobutane synthesis. Organic Chemistry Portal.
  • Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. PubMed.
  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. NIH.
  • 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. (2022). YouTube.
  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. (2015).
  • Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis.
  • Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cycliz

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Technical Support Center: Enhancing the Stability of Cyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cyclobutane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this strained cyclic diol. Here, you will find troubleshooting advice and frequently asked questions to help enhance its stability and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to degradation during reactions?

A1: The instability of this compound stems primarily from the inherent ring strain of the four-membered carbocycle. While intramolecular hydrogen bonding between the 1,3-hydroxyl groups helps to stabilize its puckered conformation, reducing the strain energy compared to a planar ring, the molecule remains susceptible to several degradation pathways.[1] Four-membered rings can readily undergo cleavage under various conditions to relieve this strain.[2]

Key contributing factors to its reactivity include:

  • Angle Strain: The bond angles in the cyclobutane ring deviate significantly from the ideal 109.5° for sp³ hybridized carbons, creating substantial angle strain.[3]

  • Susceptibility to Ring-Opening: The high ring strain makes the C-C bonds susceptible to cleavage under acidic, basic, nucleophilic, thermal, photochemical, and reducing/oxidizing conditions.[2][4]

  • Carbocation Formation: The hydroxyl groups can be protonated under acidic conditions, leading to the formation of a carbocation intermediate upon loss of water. This intermediate can trigger ring-opening or rearrangement reactions to form more stable products.[5][6]

Q2: What are the most common degradation pathways I should be aware of?

A2: Researchers may encounter several common degradation pathways:

  • Acid-Catalyzed Rearrangement/Ring-Opening: In the presence of strong acids (e.g., concentrated H₂SO₄) and heat, the diol can dehydrate to form a carbocation, which may rearrange or lead to ring-opened products.[5] Lewis acids like AlCl₃ can also catalyze Friedel-Crafts-type ring-opening reactions with nucleophiles.[4]

  • Oxidation: The secondary alcohol groups are susceptible to oxidation, converting the diol into the corresponding diketone or other oxidized species.[1]

  • Elimination/Dehydration: Under certain conditions, particularly at elevated temperatures, elimination of water (dehydration) can occur, leading to the formation of cyclobutene derivatives.[7]

  • Radical-Mediated Ring-Opening: The high strain energy of the cyclobutane system makes it a good driver for ring-opening reactions initiated by radical species.[1]

Q3: When should I consider using a protecting group for the diol functionality?

A3: Protecting the diol is crucial when subsequent reaction steps involve conditions that are incompatible with free hydroxyl groups or the stability of the cyclobutane ring. You should strongly consider protection under the following circumstances:

  • Strongly Basic or Nucleophilic Conditions: To prevent deprotonation or unwanted side reactions with strong bases (e.g., organometallics, hydrides).

  • Oxidative Conditions: When using oxidants that would otherwise react with the hydroxyl groups.

  • Strongly Acidic Conditions: To prevent acid-catalyzed rearrangement or ring-opening.[2][5]

  • Reactions Requiring Anhydrous Conditions: Protecting groups can prevent the diol from interfering with moisture-sensitive reagents.

Cyclic acetals, such as benzylidene or isopropylidene (acetonide) acetals, are commonly used for protecting 1,3-diols as they form stable six-membered rings.[8][9][10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: Low yield and formation of multiple unidentified byproducts during a reaction under acidic conditions.
  • Probable Cause: Acid-catalyzed decomposition of the cyclobutane ring. The protonation of a hydroxyl group followed by the loss of water generates a carbocation. This unstable intermediate can undergo ring cleavage or skeletal rearrangements to yield a complex mixture of products.[2][5][6]

  • Suggested Solution:

    • Protect the Diol: The most robust solution is to protect the 1,3-diol as a cyclic acetal (e.g., a benzylidene acetal) before subjecting the molecule to acidic conditions. Acetals are stable in neutral to basic media and can be deprotected later.[8][11]

    • Use Milder Acids: If protection is not feasible, switch to a milder Lewis or Brønsted acid and run the reaction at a lower temperature (e.g., 0 °C or below) to minimize side reactions.[4]

    • Buffer the Reaction: If applicable, use a buffered system to maintain a less aggressive pH.

Problem 2: The reaction fails or gives low conversion when using organometallic reagents (e.g., Grignard, organolithium).
  • Probable Cause: The acidic protons of the hydroxyl groups are reacting with the organometallic reagent, quenching it and preventing it from participating in the desired reaction. This is a classic acid-base reaction that consumes at least two equivalents of the organometallic reagent per equivalent of the diol.

  • Suggested Solution:

    • Protect the Diol: Protect the hydroxyl groups as ethers (e.g., silyl ethers) or as a cyclic acetal. These groups are generally unreactive towards organometallic reagents.[8][12]

    • Use Excess Reagent: If protection is not an option, a less ideal approach is to use more than two additional equivalents of the organometallic reagent to first deprotonate the diol before the intended reaction can proceed. This can, however, lead to solubility issues and more complex workups.

Problem 3: During an oxidation reaction, I'm observing ring-opened byproducts instead of the expected cyclobutane-1,3-dione.
  • Probable Cause: The chosen oxidizing agent or the reaction conditions are too harsh, promoting oxidative cleavage of the strained C-C bonds of the cyclobutane ring. Some strong oxidants can cleave acetals and, by extension, the strained ring itself, especially in the presence of strong acids.[13]

  • Suggested Solution:

    • Select a Milder Oxidant: Employ milder and more selective oxidation conditions. Reagents such as Swern oxidation, Dess-Martin periodinane (DMP), or TEMPO-based systems are often effective for oxidizing alcohols without causing skeletal rearrangements.

    • Control the Temperature: Perform the oxidation at low temperatures (e.g., -78 °C for Swern oxidation) to increase selectivity and reduce the rate of potential side reactions.

    • Avoid Highly Acidic or Basic Conditions: Ensure the pH of the reaction medium is controlled, as extreme pH can facilitate ring-opening.[2]

Key Experimental Protocols

Protocol 1: Protection of this compound as a Benzylidene Acetal

This protocol forms a stable six-membered cyclic acetal, which is robust under basic, nucleophilic, and many reductive conditions.[10][11]

Materials:

  • This compound

  • Benzaldehyde dimethyl acetal (or benzaldehyde)

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Anhydrous toluene or dichloromethane (DCM)

  • Dean-Stark apparatus (if using benzaldehyde)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add benzaldehyde dimethyl acetal (1.1 eq). Using the dimethyl acetal avoids the production of water as a byproduct.

  • Add a catalytic amount of p-TsOH (0.05 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by adding a small amount of triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting benzylidene acetal by column chromatography on silica gel.

Decision Workflow for Protecting this compound

The following diagram outlines a decision-making process for determining whether to protect the diol functionality.

Caption: Decision workflow for using protecting groups with this compound.

Data Summary: Reaction Condition Compatibility

The following table summarizes reaction conditions that are generally compatible or incompatible with unprotected this compound.

Reagent/Condition CategoryGenerally CompatibleCaution Advised / Potentially Incompatible
Bases Weak inorganic bases (e.g., NaHCO₃, K₂CO₃), Organic amines (e.g., Et₃N, DIPEA)Strong bases (e.g., n-BuLi, LDA, NaH), Grignard reagents
Acids Mildly acidic conditions (e.g., buffered systems), some weak Lewis acids at low temp.Strong Brønsted acids (e.g., H₂SO₄, HCl), strong Lewis acids (e.g., AlCl₃)[4][5]
Reductants Catalytic hydrogenation (e.g., H₂/Pd-C, careful optimization needed)[7], NaBH₄LiAlH₄ (will react with -OH)
Oxidants Milder reagents (e.g., DMP, Swern, TEMPO)Strong oxidants (e.g., KMnO₄, CrO₃), especially under harsh pH
Temperature Low to moderate temperatures (e.g., -78 °C to RT)High temperatures (> 80-100 °C), can promote dehydration/elimination[7]
Nucleophiles Halide ions, cyanide (under neutral/mild conditions)Strong nucleophiles that are also strong bases

References

  • Smolecule. (2023, August 17). This compound.
  • PMC. (n.d.). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. PubMed Central.
  • ChemistryViews. (2019, August 7). Ring-Opening of Cyclobutanes with Nucleophiles.
  • Brainly.in. (2024, September 2).
  • NIH. (n.d.). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of 1,3-diol derivatives from sterically overcrowded oxiranes. Ring-opening reactions of 1-t-butyl-1,2-epoxycyclohexane.
  • ACS Publications. (2021, January 25). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega.
  • ResearchGate. (2025, August 6).
  • Wikipedia. (n.d.). Protecting group.
  • Chem-Station Int. Ed. (2014, April 30). Protection of 1,2-/1,3-Diols.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • Comptes Rendus de l'Académie des Sciences. (n.d.).
  • YouTube. (2022, April 1). Protecting Group Chemistry: Protection of 1,3-diols.
  • YouTube. (2020, May 23). Protection of 1, 2- & 1, 3-Diols.

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Validation & Comparative

The Stereochemical Influence of Cyclobutane-1,3-diol Isomers on Polymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced polymeric materials, the subtle art of monomer design plays a pivotal role in dictating final material properties. The stereochemistry of a monomer, a seemingly minor detail, can induce profound changes in the macromolecular architecture, leading to significant variations in thermal, mechanical, and optical performance. This guide provides a comparative analysis of cis- and trans-cyclobutane-1,3-diol, exploring how their distinct spatial arrangements translate into unique characteristics when incorporated into polymer backbones. While much of the direct comparative data in academic literature focuses on the commercially significant derivative, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD/CBDO), the principles derived from its study offer invaluable insights into the behavior of the parent unsubstituted diols.

The Tale of Two Isomers: A Structural Overview

The fundamental difference between cis- and trans-cyclobutane-1,3-diol lies in the spatial orientation of their hydroxyl (-OH) groups relative to the plane of the cyclobutane ring.

  • cis-Cyclobutane-1,3-diol: Both hydroxyl groups are positioned on the same side of the ring. This "syn" configuration forces the cyclobutane ring into a more bent or "kinked" conformation.

  • trans-Cyclobutane-1,3-diol: The hydroxyl groups are located on opposite sides of the ring. This "anti" configuration allows for a more linear and extended molecular geometry.

This seemingly simple variation is the cornerstone of their differential impact on polymer chain structure. The cis-isomer introduces a sharp bend in the polymer backbone, disrupting chain packing and linearity. Conversely, the trans-isomer acts as a more linear, rigid segment, facilitating more orderly chain arrangements.

G cluster_cis cis-Cyclobutane-1,3-diol cluster_trans trans-Cyclobutane-1,3-diol cis_structure cis_label Hydroxyl groups on the same side create a 'kinked' structure. trans_structure trans_label Hydroxyl groups on opposite sides create a more linear structure.

Figure 1: Structural comparison of cis- and trans-cyclobutane-1,3-diol isomers.

Impact on Polymer Properties: A Data-Driven Comparison

The most comprehensive studies comparing these isomers have been performed on terephthalate polyesters incorporating 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). The choice of stereoisomer in these syntheses can significantly alter the resulting polymer's performance.[1] The data strongly suggests that the cis-isomer is a powerful tool for creating tough, amorphous materials, while the trans-isomer promotes crystallinity.

Causality Behind the Properties:
  • Chain Packing and Crystallinity: The kinked structure of the cis-isomer inherently disrupts the ability of polymer chains to pack into ordered, crystalline lattices. This results in a predominantly amorphous morphology.[1] In contrast, the linearity of the trans-isomer facilitates efficient chain packing, leading to the development of semi-crystalline domains.[1]

  • Glass Transition Temperature (Tg): The rigidity of the cyclobutane ring restricts rotational freedom in the polymer backbone. The cis-isomer, with its more contorted shape, further hinders chain mobility. This increased rigidity requires more thermal energy to induce segmental motion, resulting in a significantly higher glass transition temperature (Tg) compared to polymers made with the trans-isomer.[1]

  • Mechanical Performance: The amorphous nature of cis-isomer-based polymers prevents the formation of brittle crystalline regions. This, combined with the inherent toughness of the cyclobutane ring, leads to materials with exceptionally high impact strength.[1][2] Polymers made with the trans-isomer, being semi-crystalline, tend to be more rigid but less tough.[1]

  • Thermal Stability: Studies indicate that polyesters prepared with a high concentration of the cis-CBDO monomer exhibit better thermal stability, with a higher onset of decomposition temperature compared to their trans-counterparts.[1]

Summary of Performance Data (Based on TMCD/CBDO Copolyesters)
PropertyHigh cis-Isomer Content PolymerHigh trans-Isomer Content PolymerRationale
Morphology Amorphous[1]Semi-crystalline[1]The "kinked" cis-isomer disrupts chain packing, while the linear trans-isomer promotes it.
Glass Transition (Tg) Higher (e.g., 99 °C)[1]Lower (e.g., 69 °C)[1]Increased chain rigidity and hindered segmental motion from the cis-isomer's structure.
Notched Izod Impact Higher (e.g., 1070 J/m)[1]Lower (e.g., 841 J/m)[1]The amorphous nature of the cis-polymer enhances toughness and impact resistance.
Thermal Stability Higher (Decomposition onset ~360 °C)[1]Lower (Decomposition onset ~345 °C)[1]The more constrained structure of the cis-polymer may require higher energy for degradation pathways to initiate.

Experimental Validation: A Comparative Workflow

To empirically validate these differences in a research setting, a logical workflow involves the synthesis and subsequent characterization of two polyester batches, one using a high-cis diol content and the other a high-trans diol content.

G Monomers Monomer Selection - Diacid (e.g., Dimethyl Terephthalate) - Diol (cis- vs. trans-Cyclobutane-1,3-diol) Polymerization Melt Polycondensation 1. Transesterification (e.g., 200-220°C, Catalyst) 2. Polycondensation (250-280°C, Vacuum) Monomers->Polymerization Purification Polymer Purification - Dissolution in suitable solvent - Precipitation in non-solvent (e.g., Methanol) Polymerization->Purification Characterization Characterization Purification->Characterization Thermal Thermal Analysis - DSC (for Tg, Tm) - TGA (for Stability) Characterization->Thermal Mechanical Mechanical Testing - Tensile Testing - Notched Izod Impact Characterization->Mechanical Structural Structural/Morphology - WAXD (for Crystallinity) - GPC (for Molecular Weight) Characterization->Structural Analysis Comparative Analysis Correlate stereochemistry with observed material properties. Thermal->Analysis Mechanical->Analysis Structural->Analysis

Figure 2: Experimental workflow for comparing polymers from diol isomers.

Protocol 1: Polyester Synthesis via Melt Polycondensation

Objective: To synthesize two comparable polyesters using a diacid (or its dimethyl ester) and either high-cis or high-trans cyclobutane-1,3-diol.

Causality: Melt polycondensation is a standard, industrially relevant method for polyester synthesis that avoids the use of large solvent volumes.[3] A two-step process is employed: the first step (transesterification) creates low molecular weight oligomers, and the second step (polycondensation) builds high molecular weight polymer under vacuum by removing the condensation byproduct (e.g., ethylene glycol or water).

Methodology:

  • Reactor Setup: Charge a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with dimethyl terephthalate (1.0 eq), the this compound isomer (1.2 eq, the excess diol compensates for loss during vacuum), and a catalyst such as titanium(IV) isopropoxide or dibutyltin oxide (0.05-0.1 mol%).[2]

  • Transesterification: Heat the reactor to ~200-220°C under a slow nitrogen purge. Methanol will be evolved as the transesterification reaction proceeds. Continue heating for 2-3 hours until the evolution of methanol ceases.

  • Polycondensation: Gradually increase the temperature to 250-280°C while slowly applying a vacuum (reducing pressure to <1 Torr). The viscosity of the melt will increase significantly. Continue the reaction for 3-4 hours or until the desired melt viscosity is achieved, indicating high molecular weight.

  • Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and quench in water. The resulting polymer can be pelletized for further analysis.

  • Repeat: Perform the exact same procedure using the other diol isomer to ensure a valid comparison.

Protocol 2: Material Characterization

Objective: To quantify the thermal, mechanical, and structural differences between the cis- and trans-diol based polyesters.

Causality: Each technique provides a critical piece of the structure-property puzzle. DSC reveals thermal transitions, TGA measures thermal stability, WAXD probes morphology, and impact testing quantifies toughness.

Methodologies:

  • Differential Scanning Calorimetry (DSC):

    • Seal 5-10 mg of the polymer in an aluminum pan.

    • Heat the sample to a temperature above its expected melting point (e.g., 300°C) at a rate of 10°C/min to erase thermal history.

    • Cool the sample rapidly to below its glass transition temperature (e.g., -20°C).

    • Heat the sample again at 10°C/min. The inflection point in the heat flow curve during this second heating scan is recorded as the Tg. Any endothermic peak would indicate a melting temperature (Tm).

  • Thermogravimetric Analysis (TGA):

    • Place 10-15 mg of the polymer in a TGA pan.

    • Heat the sample from room temperature to ~600°C at a rate of 20°C/min under a nitrogen atmosphere.

    • The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td5).

  • Wide-Angle X-ray Diffraction (WAXD):

    • Prepare a flat sample of the polymer (e.g., by melt pressing a film).

    • Scan the sample over a 2θ range (e.g., 5° to 40°).

    • A broad, diffuse halo is characteristic of an amorphous material (expected for the cis-polymer). Sharp diffraction peaks superimposed on the halo indicate a semi-crystalline structure (expected for the trans-polymer).

  • Notched Izod Impact Testing (ASTM D256):

    • Injection mold or machine standard notched test bars from the synthesized polymers.

    • Condition the bars as per the standard.

    • Strike the specimen with a swinging pendulum of a specified energy and measure the energy absorbed to cause fracture. The result is reported in J/m.

Conclusion and Outlook

The stereochemistry of this compound is not a minor detail but a critical design parameter. The cis-isomer, with its inherent kink, is a building block for creating highly tough, clear, and amorphous polymers with elevated glass transition temperatures. In contrast, the trans-isomer's linear geometry promotes crystallinity, leading to more rigid but potentially less impact-resistant materials. This fundamental understanding allows researchers and engineers to purposefully select an isomer to tailor polymer properties for specific applications, from high-impact resistant glazing and containers to fibers and films where crystallinity is desired. The principles demonstrated so clearly with the tetramethyl-substituted derivative provide a robust framework for predicting and manipulating the performance of polymers derived from this versatile cyclobutane core.

References

  • Chen, S., et al. (2020). Synthesis and Characterization of BPA-free Polyesters by Incorporating a Semi-rigid Cyclobutanediol Monomer. Polymer Chemistry. Available at: [Link]

  • Goral, M., et al. (2022). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. National Institutes of Health (PMC). Available at: [Link]

  • Kelsey, D. R., et al. (2013). Study of the structure–property relationships in a high impact and shape memory polyester by the stereoisomer selection of the cyclobutane diol monomer. Journal of Materials Science. Available at: [Link]

  • Kelsey, D. R., et al. (2009). High Impact, Amorphous Terephthalate Copolyesters of Rigid 2,2,4,4-Tetramethyl-1,3-cyclobutanediol with Flexible Diols. Macromolecules. Available at: [Link]

  • Gibson, A. P., et al. (2018). Stereochemical enhancement of polymer properties. Nature Reviews Chemistry. Available at: [Link]

Sources

Cyclobutane-1,3-diol vs. 1,4-Butanediol: A Structural and Performance Analysis in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Polymer Scientists

Introduction

In the field of polymer chemistry, the selection of monomers is a critical decision that dictates the final properties and performance of a polyester. Among the key building blocks, diols play a pivotal role in defining the architecture of the polymer backbone. This guide provides a comprehensive comparison between two structurally distinct diols: cyclobutane-1,3-diol, a semi-rigid cycloaliphatic monomer, and 1,4-butanediol, a flexible linear aliphatic monomer.

The fundamental difference between these two molecules—one cyclic, one linear—introduces profound variations in chain mobility, packing efficiency, and intermolecular forces within the resulting polyester. Understanding these structure-property relationships is essential for researchers and material scientists aiming to tailor polyesters for specific high-performance applications, from advanced coatings to durable engineering plastics. This document synthesizes experimental principles and data to elucidate the causal links between diol structure and the thermal and mechanical properties of the final polymer.

The Foundational Difference: Molecular Structure

The divergent properties of polyesters derived from this compound and 1,4-butanediol originate from their distinct molecular geometries. 1,4-butanediol (BDO) is a linear, flexible chain of four carbon atoms, allowing for significant conformational freedom and efficient chain packing.[1][2] In contrast, this compound possesses a strained, four-membered ring structure that imparts significant rigidity and restricts segmental motion within the polymer backbone.[3]

This structural rigidity is a key performance differentiator. Incorporating rigid cyclic groups into a polymer chain is a well-established strategy to enhance stiffness and thermal properties.[4] Conversely, linear aliphatic diols like BDO increase the flexibility of the polymer backbone, which generally leads to lower glass transition temperatures but increased ductility.[4][5]

G cluster_0 This compound (Rigid Cyclic) cluster_1 1,4-Butanediol (Flexible Linear) CBDO CBDO BDO BDO

Caption: Molecular structures of this compound and 1,4-butanediol.

Comparative Analysis of Polyester Properties

The choice between a cyclic and a linear diol directly translates into measurable differences in the thermal and mechanical performance of the resulting polyesters. For this comparison, we will consider polyesters synthesized with a common diacid, such as terephthalic acid. The polyester derived from 1,4-butanediol and terephthalic acid is the well-known and widely used polybutylene terephthalate (PBT).[6][7]

Thermal Properties

Glass Transition Temperature (Tg): The Tg marks the transition from a rigid, glassy state to a more rubbery state. It is highly dependent on chain mobility.

  • This compound Polyesters: The rigid cyclobutane ring severely restricts the rotation and movement of the polymer chains. This leads to a significantly higher glass transition temperature. Studies on polyesters incorporating similar semi-rigid cyclobutane structures have reported Tg values ranging from 33°C to over 114°C, depending on the comonomers used.[8][9][10] For example, polyesters made with 2,2,4,4-tetramethyl-1,3-cyclobutanediol (a related structure) can exhibit Tg values as high as 99°C.[11]

  • 1,4-Butanediol Polyesters (PBT): The flexible four-carbon chain in BDO allows for much greater segmental motion. Consequently, PBT has a much lower Tg, typically in the range of 42°C to 44°C.[12] This property is crucial for applications requiring toughness and flexibility at or near room temperature.

Melting Temperature (Tm) and Crystallinity:

  • This compound Polyesters: The non-planar, bulky nature of the cyclobutane ring disrupts the regular alignment of polymer chains. This disruption hinders crystallization, often resulting in amorphous or semi-crystalline polymers with a lower degree of crystallinity and a suppressed or broad melting point.

  • 1,4-Butanediol Polyesters (PBT): The linear and regular structure of the BDO segment facilitates efficient chain packing and rapid crystallization.[6] This results in a semi-crystalline polymer with a sharp and relatively high melting point, typically around 226°C.[12] This rapid crystallization is a significant advantage in industrial processes like injection molding, as it allows for shorter cycle times.[6][13]

Thermal Stability (Td):

  • This compound Polyesters: The inherent stability of the cyclobutane ring structure can contribute to excellent thermal stability.[3] Decomposition temperatures for polyesters containing similar cyclobutane diols have been reported in the range of 381°C to 424°C.[8][9][10]

  • 1,4-Butanediol Polyesters (PBT): PBT also exhibits good thermal stability, making it suitable for "under-the-hood" automotive applications and electrical components.[6][14]

Mechanical Properties

The mechanical behavior of these polyesters is a direct consequence of their molecular architecture.

  • Tensile Strength and Modulus (Stiffness):

    • This compound Polyesters: The restricted chain mobility and rigid backbone lead to higher tensile strength and a higher Young's Modulus.[4] These materials are stiffer and more rigid.

    • 1,4-Butanediol Polyesters (PBT): While PBT is known for its high strength and stiffness compared to many plastics, it is generally softer and less stiff than polyesters incorporating rigid cyclic monomers.[6][13][14]

  • Elongation at Break and Impact Strength (Toughness):

    • This compound Polyesters: The rigidity that provides high strength often comes at the cost of ductility, leading to lower elongation at break and a more brittle material.[4] However, certain stereoisomers and copolymer compositions of cyclobutane diols can produce polyesters with exceptionally high impact resistance.[11]

    • 1,4-Butanediol Polyesters (PBT): The flexibility of the BDO segments allows the polymer chains to uncoil and align under stress, resulting in higher ductility and impact strength compared to more rigid polyesters like PET.[6] This makes PBT a tough and durable material.[7]

Data Summary: Property Comparison

The following table summarizes the expected performance differences based on the principles discussed. Absolute values can vary based on the specific diacid used, molecular weight, and processing conditions.

PropertyPolyester with this compoundPolyester with 1,4-Butanediol (e.g., PBT)Rationale
Glass Transition (Tg) Higher (e.g., > 80°C)Lower (e.g., ~42-44°C)[12]Rigid cyclic structure restricts chain mobility.
Melting Point (Tm) Lower or absentHigher (e.g., ~226°C)[12]Bulky ring disrupts crystal packing.
Crystallinity Lower (Amorphous to semi-crystalline)Higher (Semi-crystalline)Linear structure allows for efficient chain packing.
Tensile Strength/Modulus HigherHigh, but lower than cyclic counterpartRigid backbone increases stiffness.
Elongation at Break LowerHigherFlexible backbone allows for chain extension.
Impact Strength Variable, can be very highHighFlexible segments absorb energy.
Processing Slower crystallization cyclesFaster crystallization cycles[6]Rapid crystallization kinetics.

Experimental Protocols

To validate these comparisons, standardized synthesis and characterization methods are essential.

Polyester Synthesis: Melt Polycondensation

This two-stage process is a common method for synthesizing high-molecular-weight polyesters.

Step-by-Step Methodology:

  • Reactor Setup: Charge a three-necked round-bottom flask (equipped with a mechanical stirrer, nitrogen inlet, and a condenser) with the diacid (e.g., dimethyl terephthalate), the diol (this compound or 1,4-butanediol) in a slight molar excess (e.g., 1:1.2 diacid:diol), and an esterification catalyst (e.g., titanium isopropoxide, ~250-500 ppm).[15][16]

  • Esterification (First Stage): Heat the mixture under a slow nitrogen purge. For BDO, this is typically done at 140-230°C.[15] The reaction proceeds as methanol (if starting from a dimethyl ester) or water is distilled off. Monitor the reaction until the collection of the byproduct ceases (typically 2-4 hours).

  • Polycondensation (Second Stage): Gradually increase the temperature (e.g., to 230-250°C for PBT systems) and slowly apply a high vacuum (<1 mmHg).[7][15] This stage is crucial for removing excess diol and building high molecular weight polymer chains.

  • Monitoring and Completion: The reaction is monitored by observing the increase in torque on the mechanical stirrer, which indicates a rise in melt viscosity. The reaction is considered complete when the desired viscosity is reached (typically 2-4 hours).

  • Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and quench it in water. The resulting polymer strand can then be pelletized for further characterization.

G cluster_workflow Polyester Synthesis & Characterization Workflow cluster_characterization Property Analysis Monomers 1. Monomer Charging (Diacid + Diol + Catalyst) Esterification 2. Esterification (N2 Purge, ~180-220°C) Remove Byproduct (H2O/MeOH) Monomers->Esterification Polycondensation 3. Polycondensation (High Vacuum, ~230-250°C) Build Molecular Weight Esterification->Polycondensation Recovery 4. Polymer Extrusion & Pelletizing Polycondensation->Recovery DSC Thermal Analysis (DSC) Measure Tg, Tm Recovery->DSC Tensile Mechanical Testing (Tensile) Measure Strength, Modulus Recovery->Tensile

Sources

A Spectroscopic Guide to the Stereoisomers of Cyclobutane-1,3-diol: A Comparative Analysis for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule dictates its function. For cyclic structures, such as cyclobutane derivatives, stereoisomerism profoundly influences physical properties, reactivity, and biological activity. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of cyclobutane-1,3-diol, offering researchers, scientists, and drug development professionals a comprehensive resource for their identification and characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the fundamental principles that govern their spectroscopic signatures.

The Foundation: Synthesis Dictates Stereochemistry

The journey to characterizing these isomers begins with their synthesis. The stereochemical outcome is not arbitrary but a direct consequence of the chosen synthetic route. A common and effective method for preparing cyclobutane-1,3-diols is the hydrogenation of cyclobutane-1,3-dione. The choice of catalyst and reaction conditions plays a pivotal role in the diastereoselectivity of this reduction.

For instance, catalytic hydrogenation using a ruthenium-on-carbon (Ru/C) catalyst can be tailored to favor one isomer over the other. The initial reduction of the diketone often kinetically favors the formation of the cis-diol. However, under thermodynamic control, which can be promoted by adjusting reaction parameters such as temperature and pressure, the more stable trans isomer can become the major product. Understanding the synthetic pathway is crucial as it provides the initial hypothesis for the expected isomeric composition of a sample.

Differentiating the Diastereomers: A Multi-faceted Spectroscopic Approach

Modern analytical techniques provide a powerful toolkit for the unambiguous differentiation of geometric isomers. For cis- and trans-cyclobutane-1,3-diol, a combination of NMR, IR, and Mass Spectrometry offers a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the 3D Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers due to its sensitivity to the local chemical environment and through-bond or through-space proximity of atomic nuclei.

The puckered, non-planar nature of the cyclobutane ring means that the protons on the ring exist in different chemical environments, which is reflected in their ¹H NMR spectra.

  • cis-Cyclobutane-1,3-diol: In the cis isomer, the two hydroxyl groups are on the same face of the ring. This arrangement results in a higher degree of symmetry. Depending on the ring conformation, the methine protons (CH-OH) and the methylene protons (CH₂) will exhibit specific chemical shifts and coupling patterns. The methine protons are chemically equivalent, as are the sets of methylene protons, leading to a simpler spectrum compared to the trans isomer.

  • trans-Cyclobutane-1,3-diol: The trans isomer, with hydroxyl groups on opposite faces, possesses a lower degree of symmetry. This results in chemically non-equivalent methine and methylene protons, leading to a more complex ¹H NMR spectrum with a greater number of distinct signals and more intricate splitting patterns.

A key differentiator is the coupling constant (J-coupling) between vicinal protons. The magnitude of the coupling constant is dependent on the dihedral angle between the protons, as described by the Karplus equation. The different ring conformations adopted by the cis and trans isomers will lead to distinct vicinal coupling constants, providing a reliable method for assignment.

Table 1: Comparative ¹H NMR Data for this compound Isomers

IsomerProtonRepresentative Chemical Shift (δ, ppm)MultiplicityRepresentative Coupling Constant (J, Hz)
cisCH-OH~4.0-4.2Multiplet-
CH₂~2.0-2.2Multiplet-
transCH-OH~3.8-4.0Multiplet-
CH₂~1.8-2.0 and ~2.2-2.4Multiplets-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is representative.

The number of unique carbon signals in a ¹³C NMR spectrum is a direct indicator of the molecule's symmetry.

  • cis-Cyclobutane-1,3-diol: Due to its higher symmetry, the cis isomer is expected to show fewer ¹³C NMR signals. The two methine carbons (CH-OH) are equivalent, and the two methylene carbons (CH₂) are also equivalent, resulting in only two signals in the proton-decoupled spectrum.

  • trans-Cyclobutane-1,3-diol: The lower symmetry of the trans isomer means that all four carbon atoms in the ring can be chemically non-equivalent, potentially giving rise to four distinct signals.

Table 2: Comparative ¹³C NMR Data for this compound Isomers

IsomerCarbonRepresentative Chemical Shift (δ, ppm)
cisCH-OH~65-70
CH₂~30-35
transCH-OH~63-68
CH₂~28-33

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is representative.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is typically used. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed to simplify the spectrum and provide information on the number of attached protons.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak as an internal reference.

  • Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), multiplicities, and coupling constants to determine the isomeric identity.

Logical Workflow for NMR-based Isomer Identification

Caption: Workflow for distinguishing isomers using NMR.

Infrared (IR) Spectroscopy: The Signature of Hydrogen Bonding

IR spectroscopy is particularly adept at probing the nature of hydroxyl groups and can provide a clear distinction between the cis and trans isomers of this compound based on their hydrogen bonding capabilities.

  • cis-Cyclobutane-1,3-diol: The proximity of the two hydroxyl groups on the same face of the ring allows for the formation of an intramolecular hydrogen bond . This internal hydrogen bond results in a characteristic sharp, and often concentration-independent, absorption band in the O-H stretching region (typically around 3400-3500 cm⁻¹).

  • trans-Cyclobutane-1,3-diol: With the hydroxyl groups on opposite faces, intramolecular hydrogen bonding is not possible. Therefore, these molecules will primarily exhibit intermolecular hydrogen bonding , especially at higher concentrations. This leads to a broad absorption band in the O-H stretching region (typically 3200-3400 cm⁻¹), the position and intensity of which are often concentration-dependent.

Table 3: Comparative IR Data for this compound Isomers

IsomerVibrational ModeRepresentative Wavenumber (cm⁻¹)Band Shape
cisO-H Stretch (Intramolecular H-bond)~3450Sharp
C-O Stretch~1050-1100Strong
transO-H Stretch (Intermolecular H-bond)~3300Broad
C-O Stretch~1050-1100Strong

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples or solutions, use a suitable liquid cell or cast a thin film on a salt plate (e.g., NaCl or KBr). To observe the differences in hydrogen bonding, it is advisable to run spectra at different concentrations in a non-polar solvent like CCl₄.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Examine the O-H stretching region (3200-3600 cm⁻¹) for the presence of sharp (intramolecular) versus broad (intermolecular) absorption bands.

Visualization of Hydrogen Bonding in Isomers

Caption: Differentiating isomers based on hydrogen bonding.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While electron ionization mass spectrometry (EI-MS) will show the same molecular ion peak for both isomers (m/z 88 for C₄H₈O₂), their fragmentation patterns can differ due to the different steric environments of the hydroxyl groups, which can influence the stability of the resulting fragment ions.

The primary fragmentation pathway for cyclic alcohols often involves the loss of a water molecule (H₂O). The ease of this dehydration can be influenced by the stereochemistry. The relative abundance of the [M-H₂O]⁺ ion (m/z 70) and other subsequent fragment ions can provide clues to the isomeric identity. More advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can further differentiate isomers by analyzing the fragmentation of selected precursor ions.

Table 4: Expected Mass Spectrometry Fragmentation for this compound Isomers

m/zPossible FragmentExpected Relative Abundance Difference
88[M]⁺-
70[M-H₂O]⁺May differ between isomers
57[C₃H₅O]⁺May differ between isomers
42[C₃H₆]⁺May differ between isomers

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis of a mixture, or by direct infusion.

  • Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).

  • Mass Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) and relative abundance of the ions.

  • Data Analysis: Compare the fragmentation patterns of the two isomers, paying close attention to the relative intensities of key fragment ions.

Conclusion

The differentiation of cis- and trans-cyclobutane-1,3-diol is a quintessential example of the power of modern spectroscopic methods in stereochemical analysis. While each technique provides valuable information, a consolidated approach offers the most robust and definitive characterization. ¹H and ¹³C NMR spectroscopy reveal the symmetry and connectivity of the molecule, IR spectroscopy provides a clear indication of the hydrogen bonding environment, and mass spectrometry can offer complementary information on fragmentation pathways. By understanding the principles behind each technique and applying them systematically, researchers can confidently identify and characterize these important building blocks for their applications in drug discovery and materials science.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Crews, P., Rodríguez, J., & Jaspars, M. (2009). Organic Structure Analysis. Oxford University Press. [Link]

  • NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

A Senior Application Scientist's Guide to Confirming the Stereochemistry of Cyclobutane-1,3-diol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical parameter that dictates biological activity, pharmacokinetic properties, and ultimately, the safety and efficacy of a therapeutic agent. The rigid, puckered nature of the cyclobutane ring presents a unique stereochemical challenge. In the case of cyclobutane-1,3-diol, two diastereomers exist: cis and trans. Distinguishing between these isomers is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This guide provides an in-depth technical comparison of how various NMR techniques can be employed to unambiguously confirm the stereochemistry of this compound. We will delve into the theoretical underpinnings of why these techniques work, present comparative data, and provide actionable experimental protocols.

The Stereochemical Landscape of this compound

Unlike planar representations might suggest, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1] This puckering leads to two distinct substituent positions: axial-like and equatorial-like. In 1,3-disubstituted cyclobutanes, this has profound implications for the relative stability and NMR spectra of the cis and trans isomers.

For this compound:

  • cis-isomer: Both hydroxyl groups are on the same face of the ring. In the puckered conformation, this allows both bulky -OH groups to occupy pseudo-equatorial positions, which is generally the more stable arrangement.

  • trans-isomer: The hydroxyl groups are on opposite faces of the ring. This necessitates that one -OH group occupies a pseudo-equatorial position while the other is in a pseudo-axial position.

This fundamental conformational difference is the key to distinguishing the isomers by NMR.

Workflow for Stereochemical Determination of this compound

G cluster_0 Sample Preparation cluster_1 1D NMR Analysis cluster_2 2D NMR Confirmation cluster_3 Stereochemical Assignment prep Dissolve pure isomer in deuterated solvent (e.g., CDCl3, DMSO-d6) nmr_1d Acquire 1H and 13C NMR spectra prep->nmr_1d analysis_1d Analyze chemical shifts and coupling constants nmr_1d->analysis_1d nmr_2d Acquire COSY and NOESY spectra analysis_1d->nmr_2d analysis_2d Correlate through-bond and through-space interactions nmr_2d->analysis_2d assignment Assign cis or trans stereochemistry based on collated NMR data analysis_2d->assignment

Caption: Workflow for NMR-based stereochemical determination.

Comparative Analysis of NMR Data for cis- and trans-Cyclobutane-1,3-diol

The primary distinction between the cis and trans isomers in NMR arises from the different magnetic environments of the protons and carbons due to their spatial arrangement.

¹H NMR: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum provides a wealth of information. Key differences are expected in the chemical shifts of the methine protons (CH-OH) and the methylene protons (CH₂), as well as the coupling constants between them.

Parametercis-Cyclobutane-1,3-dioltrans-Cyclobutane-1,3-diolRationale
Symmetry Higher symmetry (C₂ᵥ point group in the average conformation). This can lead to fewer unique signals.Lower symmetry (Cₛ point group).The equivalence of protons is dictated by the molecular symmetry.
CH-OH Proton Chemical Shift (δ) Expected to be a single multiplet for both methine protons.May show distinct signals for the axial-like and equatorial-like methine protons, or a more complex, averaged signal.The different magnetic environments of the axial-like and equatorial-like protons in the trans isomer can lead to different chemical shifts.
CH₂ Proton Chemical Shifts (δ) The four methylene protons are chemically equivalent, often appearing as a single, potentially complex multiplet.The methylene protons are diastereotopic and will likely show more complex and separated signals.The lack of a C₂ axis in the trans isomer makes the methylene protons on the same carbon inequivalent.
Vicinal Coupling Constants (³J) The coupling constants between the methine and adjacent methylene protons will be an average of the various dihedral angles present in the puckered, conformationally mobile ring.The coupling constants will be highly dependent on the dihedral angles between the axial-like/equatorial-like methine proton and the adjacent methylene protons. Different J-couplings are expected for the cis and trans relationships.The magnitude of vicinal coupling constants is described by the Karplus relationship, which correlates ³J to the dihedral angle between the coupled protons.[2]

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The Impact of Stereochemistry on Carbon Chemical Shifts

The ¹³C NMR spectrum is generally simpler than the ¹H spectrum and is also sensitive to stereochemistry.

Parametercis-Cyclobutane-1,3-dioltrans-Cyclobutane-1,3-diolRationale
Number of Signals Due to higher symmetry, expect two signals: one for the two equivalent methine carbons (C-OH) and one for the two equivalent methylene carbons.Expect three signals: two for the inequivalent methine carbons and one for the methylene carbons (which may be equivalent or very close in chemical shift).Symmetry dictates the number of chemically equivalent carbons.
Chemical Shifts (δ) The chemical shifts will be influenced by the diequatorial-like arrangement of the hydroxyl groups.The chemical shifts will reflect the axial-like and equatorial-like nature of the hydroxyl groups. γ-gauche effects can cause upfield shifts for carbons bearing axial substituents.The spatial orientation of substituents affects the electron density around the carbon atoms.

Definitive Confirmation with 2D NMR Spectroscopy

While 1D NMR provides strong evidence, 2D NMR techniques like COSY and NOESY offer unambiguous confirmation of stereochemistry by revealing through-bond and through-space correlations, respectively.

COSY (Correlation Spectroscopy): Mapping the Connectivity

A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other (typically over two or three bonds).[3] This is invaluable for confirming the assignment of protons in the cyclobutane ring.

G cluster_0 COSY Experiment cluster_1 Data Analysis cluster_2 Interpretation cosy_exp Acquire 2D 1H-1H COSY spectrum cosy_analysis Identify cross-peaks indicating through-bond coupling cosy_exp->cosy_analysis cosy_interp Confirm connectivity: CH-OH protons are coupled to adjacent CH2 protons cosy_analysis->cosy_interp G cluster_0 NOESY Experiment cluster_1 Data Analysis cluster_2 Stereochemical Conclusion noesy_exp Acquire 2D 1H-1H NOESY spectrum noesy_analysis Look for cross-peaks between the two CH-OH methine protons noesy_exp->noesy_analysis cis Strong cross-peak present => cis isomer noesy_analysis->cis trans No cross-peak present => trans isomer noesy_analysis->trans

Caption: Decision workflow using NOESY data.

Experimental Protocols

Standard ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): Typically 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16, depending on the sample concentration.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak or an internal standard.

Standard ¹³C NMR Acquisition
  • Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) is preferable.

  • Spectrometer Setup: Tune and shim the spectrometer for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width (SW): 200-240 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 128 to 1024 or more, depending on the sample concentration.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

2D NOESY Acquisition
  • Sample Preparation: Use a sample that is free of paramagnetic impurities.

  • Spectrometer Setup: Run a standard ¹H NMR first to determine the spectral width.

  • Acquisition Parameters:

    • Pulse Program: A standard NOESY pulse sequence (e.g., 'noesygpph' on Bruker systems).

    • Spectral Width (SW): Set to encompass all proton signals.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Mixing Time (D8): 500-800 ms is a good starting point for small molecules.

  • Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.

Comparison with Alternative Methods

While NMR is the gold standard, other techniques can provide stereochemical information, though often with limitations.

TechniquePrincipleAdvantagesDisadvantages
Chiral Derivatizing Agents (CDAs) + NMR The diol is reacted with a chiral agent (e.g., Mosher's acid, chiral boronic acids) to form diastereomers, which have different NMR spectra. [4][5]Can be used to determine enantiomeric excess as well as relative stereochemistry.Requires chemical modification of the sample, which may not be desirable. The chiral agent can influence the conformation of the molecule.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. [6]Highly sensitive to stereochemistry.Requires the molecule to be chiral and have a chromophore near the stereocenters. cis-cyclobutane-1,3-diol is achiral (a meso compound), so this technique would not be applicable. The trans isomer exists as a pair of enantiomers and would be CD active.
X-ray Crystallography Provides the precise 3D structure of a molecule in the solid state.The absolute and relative stereochemistry can be determined unequivocally.Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as the solution-phase conformation.

Conclusion

The stereochemical assignment of cis- and trans-cyclobutane-1,3-diol is readily and unambiguously achieved through a systematic application of NMR spectroscopy. While 1D ¹H and ¹³C NMR provide strong initial indicators based on symmetry, chemical shifts, and coupling constants, the definitive confirmation lies in 2D NMR. The presence or absence of a through-space correlation between the two methine protons in a NOESY experiment serves as an irrefutable diagnostic tool to distinguish the cis and trans isomers, respectively. This comprehensive NMR toolkit empowers researchers to confidently characterize these fundamental building blocks, ensuring the stereochemical integrity of their molecules for applications in drug discovery and materials science.

References

Sources

A Comparative Performance Guide to Cyclobutane-1,3-diol-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rational design of polymeric carriers is fundamental to advancing drug delivery systems.[1][2] These systems aim to enhance therapeutic efficacy by controlling the release of drugs, improving their stability, and ensuring biocompatibility.[1][2] While aliphatic polyesters like Poly(lactic acid) (PLA) and Poly(lactic-co-glycolic acid) (PLGA) are widely used, they face challenges such as brittleness or unpredictable degradation rates.[3] A promising alternative lies in polymers derived from Cyclobutane-1,3-diol (CBD). The incorporation of the rigid, puckered cyclobutane ring into the polymer backbone imparts unique thermal, mechanical, and chemical properties, offering a new platform for developing high-performance drug delivery vehicles.[4][5]

This guide provides an in-depth evaluation of CBD-based polymers, comparing their performance against established alternatives. We will explore the causality behind their unique characteristics and provide detailed, self-validating experimental protocols for their comprehensive characterization.

Comparative Performance Analysis: CBD-Based Polyesters vs. Alternatives

The choice of monomer is a critical determinant of a polymer's final properties. The rigid structure of the cyclobutane ring, when incorporated into a polyester backbone, significantly enhances thermal stability and mechanical strength compared to polymers derived from linear aliphatic diols.[6][7]

Table 1: Comparative Overview of Key Performance Indicators

PropertyThis compound-Based PolyestersPoly(lactic acid) (PLA)Poly(ε-caprolactone) (PCL)Poly(lactic-co-glycolic acid) (PLGA)
Glass Transition Temp. (Tg) High & Tunable (33 to 114 °C)[7]~60-65 °CLow (~ -60 °C)Tunable (45-55 °C)
Thermal Decomposition (Td) Excellent (>380 °C)[7]~350 °C~350 °C~280-350 °C
Mechanical Strength High (Rigid structure)[6]High, but brittle[3]Low (Flexible, ductile)Tunable, often brittle
Degradation Rate Tunable via diacid choiceSlow to moderateVery slow[3]Tunable (days to months)
Primary Degradation Mechanism Hydrolytic and/or enzymatic cleavage of ester bonds[8]HydrolyticHydrolyticHydrolytic

In-Depth Performance Evaluation & Experimental Protocols

A thorough evaluation of a polymer's suitability for drug delivery requires rigorous testing of its physicochemical properties. Here, we detail the standard experimental protocols for assessing thermal stability, mechanical integrity, biodegradability, and drug release kinetics.

Thermal Properties: Stability and Phase Transitions

Expertise & Experience: The thermal stability of a polymer is crucial for manufacturing, sterilization, and storage. We use two primary techniques: Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td), which indicates the upper limit of thermal stability, and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state.[9][10][11][12] For CBD-based polymers, a high Td is expected due to the stable four-membered ring structure.[4]

  • Sample Preparation: Precisely weigh 5-10 mg of the dry polymer sample into a TGA or DSC aluminum pan.

  • TGA Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to 600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The Td is typically defined as the temperature at which 5% weight loss occurs.[4]

  • DSC Analysis:

    • Place the pan in the DSC cell.

    • Perform a heat-cool-heat cycle to erase the polymer's thermal history. For example:

      • Heat from 25 °C to 200 °C at 10 °C/min.

      • Cool to 0 °C at 10 °C/min.

      • Reheat to 200 °C at 10 °C/min.

    • The Tg is determined from the midpoint of the step transition in the heat flow curve during the second heating scan.[13]

G cluster_tga TGA Analysis cluster_dsc DSC Analysis tga_sample Polymer Sample (5-10 mg) in TGA Pan tga_instrument Heat to 600°C @ 10°C/min (N2) tga_sample->tga_instrument tga_data Weight Loss vs. Temp Curve tga_instrument->tga_data tga_result Td (Decomposition Temp.) tga_data->tga_result dsc_sample Polymer Sample (5-10 mg) in DSC Pan dsc_instrument Heat-Cool-Heat Cycle @ 10°C/min dsc_sample->dsc_instrument dsc_data Heat Flow vs. Temp Curve dsc_instrument->dsc_data dsc_result Tg (Glass Transition Temp.) dsc_data->dsc_result start Polymer Material start->tga_sample start->dsc_sample

Caption: Workflow for determining polymer thermal properties.

Mechanical Properties: Strength and Stiffness

Expertise & Experience: The mechanical integrity of a polymer matrix is vital for implantable devices or load-bearing applications.[14] Tensile testing, governed by standards like ISO 527, is the most common method to quantify a material's strength (stress) and elongation (strain).[15][16] The rigid cyclobutane moiety is expected to increase the polymer's tensile strength and Young's modulus, making it less brittle than PLA.

  • Specimen Preparation: Prepare dog-bone-shaped specimens of the polymer according to ISO 527-1 specifications using injection molding or by cutting from a compression-molded film.[15]

  • Conditioning: Condition the specimens at a standard atmosphere (e.g., 23 °C and 50% relative humidity) for at least 24 hours.

  • Testing:

    • Mount the specimen into the grips of a universal testing machine.

    • Apply a uniaxial tensile load at a constant crosshead speed until the specimen fractures.

    • Record the force and displacement data throughout the test.

  • Data Analysis:

    • Convert force-displacement data into a stress-strain curve.

    • Determine key properties: Tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break.

G start Polymer Film/Pellets prep Prepare Dog-Bone Specimens (ISO 527) start->prep condition Condition Specimens (23°C, 50% RH) prep->condition test Mount in Universal Testing Machine condition->test pull Apply Uniaxial Load Until Fracture test->pull data Generate Stress-Strain Curve pull->data results Calculate: - Tensile Strength - Young's Modulus - Elongation at Break data->results

Caption: Workflow for evaluating polymer mechanical properties.

Biodegradability and Biocompatibility

Expertise & Experience: For drug delivery applications, polymers must degrade into non-toxic, biocompatible byproducts.[3][8] The degradation of polyesters occurs primarily through the hydrolysis of ester linkages, a process that can be influenced by enzymatic activity in vivo.[8] An in-vitro degradation study under simulated physiological conditions (e.g., phosphate-buffered saline, pH 7.4, 37 °C) is a crucial first step. Biocompatibility is governed by stringent standards like ISO 10993.[8][17]

  • Sample Preparation: Prepare multiple, pre-weighed polymer films or microspheres (W_initial).

  • Incubation: Place each sample in a separate vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4). Incubate at 37 °C in a shaking water bath.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 28 days), retrieve a set of samples (n=3).

  • Characterization:

    • Mass Loss: Rinse the samples with deionized water, dry them under vacuum until a constant weight is achieved (W_final), and calculate the percentage of mass loss.

    • Molecular Weight: Dissolve a dried sample in a suitable solvent (e.g., THF) and analyze the molecular weight distribution using Gel Permeation Chromatography (GPC) to track polymer chain cleavage.

    • Morphology: Examine the surface of the degraded samples using Scanning Electron Microscopy (SEM) to observe changes like pore formation or erosion.

    • pH of Medium: Measure the pH of the degradation medium to detect the release of acidic byproducts.

G cluster_analysis Analysis at Time Points (t = 1, 7, 14... days) start Pre-weighed Polymer Samples incubate Incubate in PBS (pH 7.4) at 37°C start->incubate retrieve Retrieve Samples incubate->retrieve mass Measure Mass Loss retrieve->mass gpc Analyze Molecular Weight (GPC) retrieve->gpc sem Observe Morphology (SEM) retrieve->sem ph Check pH of Medium retrieve->ph

Caption: Workflow for evaluating in-vitro drug release.

Conclusion

This compound-based polymers represent a versatile and highly promising class of materials for drug delivery. Their unique rigid cyclic structure translates into superior thermal stability and tunable mechanical properties compared to conventional aliphatic polyesters. This allows for the development of robust drug delivery systems capable of withstanding stringent manufacturing processes and providing predictable, controlled release profiles. The detailed protocols provided herein offer a standardized framework for researchers to rigorously evaluate these novel polymers and benchmark their performance, paving the way for the next generation of advanced therapeutic solutions.

References

  • Title: ISO 527 Mechanical Property Testing of Polymers Source: Vertex AI Search URL
  • Title: Standards for Testing Biodegradability in Biomedical Polymers Source: Patsnap Eureka URL
  • Title: Mechanical Testing of Polymers and Ceramics Source: ASM Digital Library URL
  • Title: Physical and Mechanical Testing of Polymers Source: EUROLAB URL
  • Title: Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues Source: MED Institute URL
  • Title: Testing Standards for Mechanical Properties of Common Organic Polymer Materials Source: Testex URL
  • Title: Physical and Mechanical Testing of Polymers Source: Intertek URL
  • Title: An Overview of Biodegradable Polymers: Revolutionizing Biomedical Applications Source: Nanochemistry Research URL
  • Title: Biodegradability Testing of Compostable Polymer Materials Source: ResearchGate URL
  • Title: Evaluation of drug release kinetics from polymeric nanoparticles loaded with poorly water-soluble APIs Source: Ovidius University Annals of Chemistry URL
  • Title: Analyzing Drug Release Kinetics from Water-Soluble Polymers Source: ACS Publications - Industrial & Engineering Chemistry Research URL
  • Source: PubMed Central (PMC)
  • Title: Thermal analysis techniques for characterization of polymer materials Source: ResearchGate URL
  • Title: The Characterization of Polymers Using Thermal Analysis Source: AZoM URL
  • Title: How to study the thermal properties of polymers and plastics?
  • Title: Thermal and Rheological Characterization of Polymers Source: NETZSCH Analyzing & Testing URL
  • Title: Polymer Characterization Technique Overview Source: Measurlabs URL
  • Source: PubMed Central (PMC)
  • Title: Cyclobutane-1,3-Diacid (CBDA)
  • Title: Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems Source: NIH URL
  • Title: Drug release kinetics in polymeric delivery systems Source: Hilaris Publisher URL
  • Title: Ketene-Based Route to rigid Cyclobutanediol Monomers for the Replacement of BPA in High Performance Polyesters Source: ResearchGate URL
  • Source: Polymer Chemistry (RSC Publishing)
  • Source: PubMed Central (PMC)
  • Title: Polymer Drug Delivery Techniques Source: Sigma-Aldrich URL

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A Comparative Guide to Catalytic Systems for the Hydrogenation of Cyclobutane-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of substituted cyclobutane scaffolds is a critical endeavor. These four-membered carbocycles are integral components of numerous bioactive molecules and approved pharmaceuticals. The hydrogenation of readily available cyclobutane-1,3-diones to the corresponding 1,3-diols is a direct and efficient route to these valuable building blocks. The choice of catalytic system is paramount, as it dictates the reaction's efficiency, stereoselectivity (diastereo- and enantioselectivity), and overall practicality. This guide provides an in-depth comparison of prevalent catalytic systems for this transformation, grounded in experimental data and mechanistic insights to inform your selection process.

Introduction: The Significance of Cyclobutane-1,3-diol Scaffolds

Cyclobutane-1,3-diols, the products of dione hydrogenation, are versatile intermediates in organic synthesis. Their rigid, well-defined three-dimensional structure makes them attractive as bioisosteres for aromatic rings in drug design. The stereochemical relationship of the two hydroxyl groups (cis or trans) significantly influences the molecule's conformation and biological activity, making stereocontrolled hydrogenation a key objective. This guide will explore both heterogeneous and homogeneous catalytic systems, evaluating their performance in achieving high yields and selectivities.

I. Heterogeneous Catalytic Systems: The Workhorses of Hydrogenation

Heterogeneous catalysts, typically solid metals dispersed on a high-surface-area support, are widely used in industrial and laboratory settings due to their ease of separation from the reaction mixture, reusability, and general robustness. For the hydrogenation of cyclobutane-1,3-diones, several metal-based systems have proven effective.

A. Ruthenium on Carbon (Ru/C): A Highly Effective and Selective Catalyst

Ruthenium on carbon has emerged as a particularly effective catalyst for the hydrogenation of cyclic 1,3-diones, offering high yields and good control over diastereoselectivity.[1][2] The reaction proceeds in a stepwise manner, first reducing one ketone to a hydroxyketone intermediate, which is then further hydrogenated to the diol.

Mechanistic Considerations: The hydrogenation on a heterogeneous catalyst surface involves the adsorption of both the cyclobutane-1,3-dione and molecular hydrogen. Hydrogen dissociates into atomic hydrogen on the ruthenium surface. The dione adsorbs onto the catalyst surface, and stepwise addition of hydrogen atoms to the carbonyl groups occurs. The stereochemical outcome is influenced by the steric hindrance of the substrate as it approaches the catalyst surface. For substituted cyclobutane-1,3-diones, the cis-diol is often the major diastereomer produced, suggesting that the substrate adsorbs on the less hindered face, and both carbonyl groups are hydrogenated from the same side.[1]

Performance Data: In a study on the hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione, a 5% Ru/C catalyst demonstrated excellent performance.[1] The reaction, conducted at 100°C and 80 bar of H₂, yielded the corresponding diol in 95% yield with a cis:trans ratio of 85:15.[1] This highlights the catalyst's ability to promote efficient reduction with a notable preference for the cis diastereomer.

B. Raney Nickel: A Cost-Effective and Highly Active Alternative

Raney Nickel, a high-surface-area nickel sponge, is a widely used, cost-effective catalyst for the hydrogenation of a variety of functional groups, including ketones.[3] Its high activity allows for reactions to proceed under relatively mild conditions.

Mechanistic Considerations: The mechanism of hydrogenation on Raney Nickel is similar to that on other heterogeneous catalysts, involving the adsorption and reaction of the substrate and hydrogen on the nickel surface.[4] The porous structure of Raney Nickel provides a large number of active sites. The Lewis acidity of residual aluminum oxides in the catalyst can also influence the reaction by coordinating to the carbonyl oxygen, further activating it towards reduction.

Performance Data: While direct comparative studies on cyclobutane-1,3-diones are less common, Raney Nickel has been shown to be effective for the hydrogenation of other cyclic diones. For instance, in the hydrogenation of a related cyclopentane-1,3-dione, Raney Nickel was employed, though detailed comparative yields and stereoselectivities against ruthenium catalysts were not the primary focus of that particular study.[2] However, its general high activity in ketone reduction suggests it is a viable and economical choice, particularly for large-scale syntheses where cost is a significant factor.[5]

C. Other Noble Metal Catalysts (Rh/C, Pd/C, Pt/C)

While Ru/C often shows superior performance for dione hydrogenation, other noble metal catalysts are also employed. For the hydrogenation of cyclopentane-1,3-dione, a comparative study showed that Rh/C, Pd/C, and Pt/C tended to promote undesired dehydration side reactions, leading to the formation of cyclopentanone and cyclopentanol, resulting in lower yields of the desired diol compared to Ru/C.[2] This suggests that for cyclobutane-1,3-diones, Ru/C is likely the superior choice among common carbon-supported noble metal catalysts for maximizing diol yield.

II. Homogeneous Catalytic Systems: The Key to Asymmetric Hydrogenation

Homogeneous catalysts, which are soluble in the reaction medium, offer distinct advantages in terms of selectivity, particularly for asymmetric reactions. For the synthesis of chiral cyclobutane-1,3-diols, homogeneous asymmetric transfer hydrogenation is a powerful strategy.

A. Ruthenium-Based Asymmetric Transfer Hydrogenation Catalysts

Noyori-type ruthenium catalysts, featuring a chiral diamine ligand, are highly effective for the asymmetric transfer hydrogenation of ketones.[6] In this process, a hydrogen donor, such as a formic acid/triethylamine mixture, is used in place of molecular hydrogen.

Mechanistic Considerations: The mechanism of asymmetric transfer hydrogenation with these ruthenium catalysts involves a concerted, outer-sphere hydrogen transfer. The catalyst, activated by a base, forms a ruthenium hydride species. The chiral ligands create a chiral environment around the metal center, which allows the catalyst to differentiate between the two enantiotopic faces of the carbonyl group. The substrate coordinates to the metal, and hydrogen is transferred from the metal and the ligand to the carbonyl group, resulting in a highly enantioselective reduction.[7]

Performance Data: A study on the asymmetric transfer hydrogenation of 3-alkyl-4-aryl-cyclobutene-1,2-diones demonstrated the power of this approach. Using a chiral ruthenium catalyst, the fully hydrogenated cyclobutane-1,3-diols were obtained in high yields (up to 97%) and excellent enantioselectivities (up to 99% ee).[6] The reaction conditions are typically mild, often proceeding at room temperature.[6]

III. Comparative Performance Summary

The choice of catalytic system will depend on the specific goals of the synthesis, such as the desired stereochemistry, scale, and cost considerations.

Catalytic SystemCatalyst TypeTypical ConditionsAdvantagesDisadvantagesYield (Diol)Selectivity
Ru/C Heterogeneous100°C, 80 bar H₂High yield, good diastereoselectivity, reusableRequires high pressureup to 95%85:15 cis:trans
Raney Nickel Heterogeneous80-160°C, 20-320 bar H₂Cost-effective, high activityCan be pyrophoric, may require higher pressuresGood to excellentDiastereoselectivity can be variable
Rh/C, Pd/C, Pt/C HeterogeneousVariableReadily availableProne to side reactions (dehydration)ModerateLower selectivity for diol
Chiral Ru Complex Homogeneous (ATH)Room temp, HCOOH/NEt₃Excellent enantioselectivity, mild conditionsCatalyst can be expensive, product separation more complexup to 97%up to 99% ee

IV. Experimental Protocols

A. General Procedure for Heterogeneous Hydrogenation using Ru/C

This protocol is adapted from the hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione.[1]

Rationale: The use of a high-pressure autoclave is necessary to achieve the required hydrogen pressure for efficient reduction. Isopropanol is a common solvent for hydrogenations. The catalyst loading is a critical parameter that can affect reaction rate and selectivity.

  • Reactor Setup: A high-pressure autoclave is charged with 2,2,4,4-tetramethylcyclobutane-1,3-dione (e.g., 50 mmol), 5% Ru/C (e.g., 5 wt% relative to the substrate), and isopropanol (e.g., 50 mL).

  • Purging: The autoclave is sealed and purged several times with nitrogen, followed by purging with hydrogen gas to remove any air.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 80 bar) and heated to the reaction temperature (e.g., 100°C) with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing them by GC or TLC.

  • Workup: After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to remove the Ru/C catalyst. The catalyst can be washed with the reaction solvent and stored for reuse.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography to afford the desired 2,2,4,4-tetramethylthis compound.

B. General Procedure for Raney Nickel Preparation and Use

This protocol is a general procedure for the preparation of active Raney Nickel.[8]

Rationale: The activation of the nickel-aluminum alloy with sodium hydroxide leaches out the aluminum, creating a high-surface-area, porous nickel catalyst. The washing steps are crucial to remove residual alkali, which can affect the reaction. The catalyst is stored under a solvent to prevent it from becoming pyrophoric.

  • Activation: In a fume hood, Raney nickel-aluminum alloy is slowly and carefully added in portions to a solution of sodium hydroxide in water, while controlling the temperature with an ice bath (the reaction is highly exothermic and produces hydrogen gas).

  • Digestion: The mixture is then gently heated to complete the leaching process.

  • Washing: After cooling, the supernatant is decanted, and the nickel catalyst is washed repeatedly with deionized water until the washings are neutral.

  • Solvent Exchange: The water is replaced by the desired reaction solvent (e.g., ethanol or isopropanol) by successive decantation and washing steps.

  • Hydrogenation: The activated Raney Nickel, stored under solvent, is added to a solution of the cyclobutane-1,3-dione in a suitable solvent in a hydrogenation apparatus. The hydrogenation is then carried out under the desired hydrogen pressure and temperature.

  • Workup: The workup procedure is similar to that for the Ru/C catalyzed reaction, involving filtration of the catalyst followed by isolation and purification of the product.

C. General Procedure for Asymmetric Transfer Hydrogenation (ATH)

This protocol is based on the ATH of substituted cyclobutenediones.[6]

Rationale: This procedure uses a hydrogen donor (formic acid/triethylamine) instead of hydrogen gas, which simplifies the experimental setup. The chiral ruthenium catalyst is used in catalytic amounts to induce enantioselectivity.

  • Reaction Setup: To a solution of the substituted cyclobutane-1,3-dione (e.g., 0.1 mmol) in a suitable solvent (e.g., a mixture of CH₂Cl₂ and CH₃CN) under an inert atmosphere (e.g., argon) is added a formic acid/triethylamine azeotrope (e.g., 5 equivalents).

  • Catalyst Addition: The chiral ruthenium catalyst (e.g., 1.5 mol%) is then added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature (or as optimized) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Isolation and Analysis: The combined organic layers are dried, concentrated, and the residue is purified by column chromatography. The yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product are then determined.

V. Visualizing the Workflow

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation & Analysis start Select Catalytic System (Heterogeneous/Homogeneous) prep_het Prepare Heterogeneous Catalyst (e.g., Activate Raney Ni) start->prep_het Hetero. prep_hom Prepare Homogeneous Catalyst Solution start->prep_hom Homo. reagents Prepare Substrate & Solvent prep_het->reagents prep_hom->reagents setup Reaction Setup (Autoclave or Schlenk Flask) reagents->setup reaction Run Reaction (Control T, P, Time) setup->reaction monitor Monitor Progress (TLC, GC, LC-MS) reaction->monitor filtration Catalyst Separation (Filtration) monitor->filtration purification Purification (Crystallization/Chromatography) filtration->purification analysis Characterization (NMR, HPLC, MS) purification->analysis end Pure Diol Product analysis->end

Caption: Generalized workflow for the catalytic hydrogenation of cyclobutane-1,3-diones.

VI. Conclusion and Future Outlook

The catalytic hydrogenation of cyclobutane-1,3-diones is a powerful method for accessing valuable 1,3-diol building blocks. For scalable, cost-effective synthesis where stereocontrol at existing chiral centers is the primary concern, heterogeneous catalysts like Ru/C and Raney Nickel are excellent choices, with Ru/C often providing superior selectivity. When the goal is the creation of new stereocenters with high enantioselectivity from prochiral substrates, homogeneous asymmetric transfer hydrogenation with chiral ruthenium catalysts is the undisputed method of choice, delivering products with excellent optical purity under mild conditions.

Future research in this area will likely focus on the development of more active and selective non-precious metal heterogeneous catalysts, as well as the expansion of the substrate scope for asymmetric hydrogenations. The insights provided in this guide should serve as a solid foundation for researchers to select the most appropriate catalytic system for their specific synthetic challenges in the pursuit of novel therapeutics and functional materials.

References

  • Chen, J., et al. (2021). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society.
  • Selective Hydrogenation of Diketones on Supported Transition Metal C
  • Van de Vyver, S., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega.
  • Desymmetrization of cyclic 1,3-diketones via Ir-catalyzed hydrogen
  • Adkins, H., & Billica, H. R. (1948).
  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as C
  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones.
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  • Kinetic studies of ketone hydrogenation over Raney nickel catalyst.
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A Senior Application Scientist's Guide to Assessing the Biodegradability of Novel Polyesters Derived from Cyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of a sustainable circular economy has catalyzed significant research into biodegradable polymers, with aliphatic polyesters being at the forefront.[1][2] These materials offer a promising end-of-life scenario where they can be broken down by microorganisms into benign substances.[1] While established biodegradable polyesters like poly(lactic acid) (PLA) and poly(butylene adipate-co-terephthalate) (PBAT) have found commercial success, there is a continuous drive to develop novel polymers with enhanced material properties.[1][3]

The incorporation of rigid monomer units, such as cyclic diols, into the polyester backbone is a key strategy to improve thermal and mechanical performance, potentially bridging the gap between biodegradable polyesters and high-performance engineering plastics.[3][4] Cyclobutane-1,3-diol is one such intriguing building block. Its compact, rigid cyclic structure offers a unique alternative to more common diols like 1,4-butanediol or 1,4-cyclohexanedimethanol (CHDM). However, the very structural features that may enhance physical properties could profoundly impact biodegradability.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biodegradability of polyesters synthesized with this compound. We will move beyond theoretical discussions to provide detailed, validated experimental protocols, explain the causality behind methodological choices, and offer a comparative perspective against established biodegradable alternatives.

The Structural Conundrum: How Cyclobutane Rings Influence Degradation

The biodegradability of polyesters is not an intrinsic chemical property but a complex interplay between the polymer's structure and the specific environmental conditions. Degradation primarily proceeds through two sequential mechanisms: abiotic hydrolysis followed by enzymatic action.[5][6]

  • Abiotic Hydrolysis: This is the initial chemical cleavage of ester bonds by water, which breaks down large polymer chains into smaller, more manageable fragments (oligomers and monomers). This process can be catalyzed by acid or base.[6][7]

  • Enzymatic Degradation: Microorganisms secrete extracellular enzymes (e.g., lipases, cutinases, esterases) that catalyze the hydrolysis of the smaller polymer fragments.[8] The efficiency of this step is the rate-limiting factor for true biodegradation and is highly dependent on the polymer's physical and chemical structure.[9]

The introduction of a this compound moiety presents a fascinating challenge to these processes. The rigid four-membered ring is expected to significantly reduce the conformational flexibility of the polymer chain compared to a linear analogue like 1,4-butanediol. This increased rigidity can elevate the glass transition temperature (Tg) and melting temperature (Tm).[4][10]

From a biodegradability standpoint, this leads to a critical hypothesis: Reduced chain mobility will hinder the ability of microbial enzymes to bind effectively to the ester linkages , thereby slowing the rate of enzymatic degradation.[11] The accessibility of ester bonds is paramount for enzymatic catalysts, and a more rigid, crystalline structure can effectively shield these bonds from attack.[9][12]

Therefore, a direct comparison with a linear diol-based polyester (e.g., poly(butylene adipate)) is essential to quantify the impact of the cyclobutane ring.

Experimental Framework for a Comprehensive Biodegradability Assessment

A robust evaluation requires a multi-tiered approach, moving from fundamental chemical stability to degradation in complex, simulated biological environments. Each tier provides a piece of the puzzle, and only by assembling them can a complete picture be formed.

G cluster_0 Tier 1: Intrinsic Stability cluster_1 Tier 2: Mechanistic Insight cluster_2 Tier 3: Environmental Relevance a Abiotic Hydrolysis Assay (ISO 20200 / ASTM D6400) b Enzymatic Degradation Assay a->b Evaluate susceptibility to enzymes c Controlled Composting Test (ISO 14855) b->c Simulate industrial disposal d Soil Burial Test (ISO 17556) b->d Simulate natural environment start Novel Polyester Synthesis (e.g., Poly(cyclobutane-1,3-diyl adipate)) start->a Assess chemical stability

Caption: Multi-tiered workflow for assessing polyester biodegradability.

Tier 1 Protocol: Abiotic Hydrolytic Degradation

Causality: This initial step is crucial to decouple purely chemical degradation from biological activity. It establishes the baseline stability of the polyester's ester bonds under different pH conditions, which is vital for applications where the material may be exposed to aqueous environments (e.g., biomedical implants, packaging for liquids).[13][14]

Methodology:

  • Sample Preparation:

    • Prepare solvent-cast or melt-pressed films of the test polyester (e.g., poly(cyclobutane-1,3-diyl adipate)) and a benchmark polyester (e.g., poly(butylene succinate), PBS) with a uniform, controlled thickness (e.g., 100 ± 10 µm).

    • Cut samples into pre-weighed rectangular specimens (e.g., 10 mm x 10 mm).

    • Dry the samples under vacuum at room temperature for 48 hours to remove residual moisture and record the initial dry weight (W₀).

  • Incubation:

    • Prepare three buffer solutions: pH 4.0 (acetate buffer), pH 7.4 (phosphate-buffered saline, PBS), and pH 9.0 (borate buffer).

    • Place triplicate samples of each polymer type into separate sterile vials containing 10 mL of each buffer.

    • Incubate the vials in a shaking incubator at 37°C.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), retrieve the triplicate samples from each buffer.

    • Gently rinse the samples with deionized water to remove buffer salts and dry them under vacuum to a constant weight (Wt).

  • Characterization:

    • Mass Loss (%): Calculate using the formula: [(W₀ - Wt) / W₀] * 100.

    • Molecular Weight Analysis: Characterize the number-average molecular weight (Mn) and polydispersity index (PDI) of the dried samples using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[13][15] A decrease in Mn indicates chain scission.

    • Chemical Structure: Use Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the decrease in the intensity of the ester carbonyl peak (~1720 cm⁻¹) relative to a stable reference peak (e.g., C-H stretch).[13]

    • Thermal Properties: Analyze changes in glass transition temperature (Tg) and crystallinity using Differential Scanning Calorimetry (DSC).[13] An initial increase in crystallinity is often observed as the amorphous regions degrade first.[12]

Comparative Data Presentation:

Time (Days)pHPolymer TypeMass Loss (%)Mn Retention (%)
287.4Poly(cyclobutane-1,3-diyl adipate)
287.4Poly(butylene succinate)
569.0Poly(cyclobutane-1,3-diyl adipate)
569.0Poly(butylene succinate)

Tier 2 Protocol: Enzymatic Degradation Assay

Causality: This is the most direct test of a material's susceptibility to biological catalysts. By using isolated enzymes, we can probe the specific interactions between the polymer structure and the enzyme's active site, providing mechanistic insights that are difficult to obtain in complex microbial environments.[9][11]

G cluster_0 polyester ...-O-CO-R-CO-O-R'-O-CO-... Polyester Chain enzyme Enzyme (Lipase/Cutinase) Active Site polyester:f1->enzyme Binding & Hydrolysis monomer HO-R'-OH (Diol) enzyme->monomer oligomer HOOC-R-COOH (Diacid) enzyme->oligomer

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of cyclobutane-1,3-diol, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This document is structured to provide immediate, actionable information grounded in established safety principles.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. This compound is classified with specific risks that dictate its handling and disposal requirements.[1] Always consult the Safety Data Sheet (SDS) provided by your supplier for the most specific and up-to-date information.

Table 1: GHS Hazard Classification for this compound [1]

Hazard Class Hazard Code Hazard Statement
Skin Corrosion/Irritation H315 Causes skin irritation
Serious Eye Damage/Eye Irritation H319 Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

The causality is clear: the irritant nature of this compound to skin, eyes, and the respiratory system necessitates the use of appropriate personal protective equipment (PPE) and dictates that it cannot be disposed of as common waste.

Immediate Safety Protocols: Your First Line of Defense

Adherence to safety protocols is a self-validating system; it protects you, your colleagues, and your research.

Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory when handling this compound:

  • Eye Protection: Wear tightly fitting chemical safety goggles.[2][3]

  • Hand Protection: Use suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If working with powders or in areas with insufficient ventilation, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[1][2]

  • Protective Clothing: A standard lab coat is required to prevent skin contact.

Spill Management

In the event of a spill, immediate and correct action is crucial:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep or absorb the material with an inert substance (e.g., vermiculite, sand). Avoid generating dust.

  • Collect: Place the contained waste into a designated, labeled, and sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

The Disposal Workflow: A Step-by-Step Protocol

Improper disposal, such as pouring chemicals down the drain, is strictly prohibited and can lead to environmental contamination and legal consequences.[2][4] Alcohols and their solutions must be treated as hazardous waste.[5][6][7]

Waste Characterization and Segregation
  • Identify: All waste streams containing this compound must be identified at the point of generation. This includes pure, unused product, reaction mixtures, and contaminated materials (e.g., paper towels, gloves).

  • Characterize: The waste is classified as hazardous due to its irritant properties.[1] If dissolved in a flammable solvent, it may also be classified as ignitable hazardous waste.

  • Segregate: Keep this compound waste separate from other incompatible waste streams, particularly strong oxidizing agents, to prevent unforeseen chemical reactions.

Waste Accumulation and Storage
  • Container Selection: Use a designated, leak-proof, and chemically compatible container. The original product container is often a suitable choice.[6] Ensure the container is clearly labeled.

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The accumulation start date

  • Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be well-ventilated, secure, and away from general laboratory traffic.[2]

Final Disposal Procedure
  • Professional Disposal: The final disposal of this compound must be handled by a certified hazardous waste disposal company.[2] These companies have the expertise and facilities to manage chemical waste in an environmentally sound and compliant manner.

  • Documentation: Maintain a detailed log of all accumulated waste, including quantities and dates. This is essential for regulatory compliance.[2]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a contracted waste management provider to schedule a pickup of the full waste container.

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Accumulation cluster_2 Final Disposal gen Waste Containing This compound Generated char Characterize Waste: - Pure/Concentrated - Dilute Solution - Contaminated Solids gen->char haz Is it Hazardous Waste? char->haz yes Yes (Irritant) container Select Compatible, Sealed Container haz->container Yes label_waste Label with 'Hazardous Waste', Contents, and Hazards container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Certified Waste Disposal Vendor store->contact_ehs doc Maintain Disposal Records contact_ehs->doc pickup Arrange for Professional Disposal Pickup doc->pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to this structured disposal protocol, you ensure a culture of safety and environmental stewardship within your laboratory. These procedures are designed to be a self-validating system, minimizing risk at every step.

References

  • Navigating the Disposal of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A Guide for Labor
  • Tetramethyl-1,3-cyclobutanediol SDS, 3010-96-6 Safety D
  • Ethanol Disposal In Labor
  • CYCLOBUTANE - Safety D
  • This compound | C4H8O2 | CID 3022709. PubChem - NIH.
  • SAFETY DATA SHEET - Fisher Scientific (1,3-Cyclopentanediol). Fisher Scientific.
  • 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol, Mixture of Isomers. Cole-Parmer.
  • Ethanol Factsheet. Stanford Environmental Health & Safety.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Ethanol - Standard Operating Procedure. University of California, Santa Barbara.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.